Oleyl trifluoromethyl ketone
Description
Properties
IUPAC Name |
(Z)-1,1,1-trifluorononadec-10-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJGXPSMVNTNQL-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oleyl Trifluoromethyl Ketone
Introduction: A Tale of Two Moieties
Oleyl trifluoromethyl ketone (OTFMK) is a powerful chemical probe and potential therapeutic lead compound designed to investigate and modulate lipid signaling pathways. Its structure is a deliberate fusion of two functionally critical moieties: a long, unsaturated oleyl group and a highly reactive trifluoromethyl ketone (TFMK) "warhead." The oleyl tail acts as a molecular mimic, granting the compound affinity for the active sites of enzymes that process endogenous fatty acid substrates like oleamide or arachidonic acid. The TFMK group, in turn, is the engine of inhibition, leveraging unique principles of fluorine chemistry to disable the target enzyme. This guide will provide an in-depth exploration of the core mechanisms underpinning OTFMK's action, its primary enzymatic targets, and the experimental methodologies required to validate its activity.
The Trifluoromethyl Ketone Warhead: A Master of Deception
To understand the action of OTFMK, one must first appreciate the chemical properties of the TFMK functional group. It is a privileged motif in modern medicinal chemistry, particularly for the inhibition of hydrolytic enzymes like proteases, esterases, and amidases.[1][2]
The potent inhibitory capacity of the TFMK group stems from two key electronic features:
-
Enhanced Electrophilicity : The three fluorine atoms are intensely electron-withdrawing, pulling electron density away from the adjacent carbonyl carbon. This creates a highly electrophilic center, far more reactive to nucleophilic attack than a standard ketone.[3][4]
-
Hydrate Stability : In an aqueous environment, such as the cellular milieu or an enzyme's active site, the electrophilic TFMK carbonyl readily undergoes nucleophilic attack by water to form a gem-diol (hydrate).[4][5] Unlike with typical ketones, this hydrated form is remarkably stable. This stability is critical, as the tetrahedral geometry of the gem-diol is a superb mimic of the transition state formed during the enzymatic hydrolysis of amide or ester bonds.[6][7]
By presenting itself as a stabilized transition-state analog, the TFMK moiety effectively "deceives" the enzyme, promoting a binding affinity that is orders of magnitude greater than that of the substrate itself.
Primary Molecular Target: Fatty Acid Amide Hydrolase (FAAH)
The principal and most well-characterized target of this compound is Fatty Acid Amide Hydrolase (FAAH).[8] FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid system.[8] It is the primary catabolic enzyme for a class of neuromodulatory fatty acid amides (FAAs), including anandamide and the sleep-inducing lipid, oleamide.[8]
By hydrolyzing these signaling lipids, FAAH regulates processes such as pain, inflammation, and mood. Inhibition of FAAH leads to an accumulation of endogenous FAAs, potentiating their signaling and producing analgesic and anti-inflammatory effects.
OTFMK is an analogue of oleic acid where the carboxylic acid group is replaced by the TFMK warhead.[8] This structural mimicry directs the inhibitor to the FAAH active site. Once positioned, the catalytic serine residue of FAAH initiates what it "perceives" as a standard hydrolytic reaction.
The Mechanism of Covalent Inhibition
The interaction between OTFMK and FAAH is not a simple competitive binding event; it is a mechanism-based covalent modification.
-
Binding: The oleyl tail of OTFMK docks into the hydrophobic substrate-binding channel of FAAH.
-
Nucleophilic Attack: The hydroxyl group of the active site serine (a potent nucleophile within the catalytic triad) attacks the highly electrophilic carbonyl carbon of the TFMK group.
-
Hemiketal Formation: This attack does not lead to hydrolysis. Instead, it forms a stable, covalent hemiketal adduct between the inhibitor and the enzyme.[3][6] This adduct is analogous to the tetrahedral intermediate of substrate hydrolysis but is far more stable, effectively trapping the enzyme in an inactive state.
This slow, tight-binding, and effectively irreversible inhibition is a hallmark of TFMK inhibitors against serine hydrolases.[3] The potency of this interaction is significant, with studies showing that 10 µM OTFMK can inhibit over 94% of both human and rat FAAH activity in cellular assays.[8]
Potential for Cross-Reactivity: The Phospholipase A₂ Superfamily
Given its structure as a fatty acid mimic, it is logical to consider other lipid-processing enzymes as potential secondary or off-targets for OTFMK. The Phospholipase A₂ (PLA₂) superfamily is a prime candidate class for such interactions. PLA₂ enzymes hydrolyze the sn-2 position of membrane glycerophospholipids to release a free fatty acid, most notably arachidonic acid.[9]
-
Cytosolic PLA₂ (cPLA₂): This enzyme is a key player in inflammation. It specifically releases arachidonic acid, which is the precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[10][11]
-
Calcium-Independent PLA₂ (iPLA₂): This group of enzymes is involved in basal phospholipid remodeling and membrane homeostasis.[12][13]
Both cPLA₂ and iPLA₂ have active site serine residues and process long-chain fatty acyl substrates, making them plausible targets for an inhibitor like OTFMK. While direct inhibition of PLA₂ by OTFMK is not as extensively documented as its effect on FAAH, any research program utilizing this compound should include counter-screening against relevant PLA₂ isoforms to determine its selectivity profile. Such studies are crucial for interpreting cellular or in vivo results, as inhibition of PLA₂ could produce confounding anti-inflammatory effects.[14][15]
Quantitative Inhibitor Profile
The following table summarizes the known inhibitory activity of this compound. A comprehensive characterization would involve determining Kᵢ and kᵢₙₐcₜ/Kᵢ values to fully describe its slow-binding and potentially irreversible nature.
| Target Enzyme | Species | Assay System | Concentration | % Inhibition | Reference |
| FAAH | Human | Transfected COS-7 Cells | 10 µM | 95.7% | [8] |
| FAAH | Rat | Transfected COS-7 Cells | 10 µM | 94.8% | [8] |
Experimental Protocol: In Vitro Characterization of Hydrolase Inhibition
This protocol provides a self-validating framework for determining the inhibitory potency (IC₅₀) of a compound like OTFMK against a target hydrolase (e.g., FAAH or PLA₂).
Rationale: The causality of this protocol rests on measuring the rate of product formation from a fluorogenic substrate. An inhibitor will decrease this rate in a dose-dependent manner. The inclusion of pre-incubation steps is critical for slow-binding or irreversible inhibitors like TFMKs, as their apparent potency increases with time.[3][16]
Materials
-
Recombinant human FAAH (or other target enzyme)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA
-
Fluorogenic Substrate (e.g., an arachidonoyl-based substrate with a fluorescent reporter)
-
Inhibitor Stock: OTFMK dissolved in DMSO (e.g., 10 mM)
-
DMSO (for vehicle control)
-
96-well black microplates
-
Fluorescence plate reader
Methodology
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of the OTFMK stock solution in DMSO. Then, perform a second dilution of this series into the Assay Buffer to create working solutions at a constant, low percentage of DMSO (e.g., 1-2%). This minimizes solvent effects.
-
-
Enzyme Preparation:
-
Dilute the recombinant enzyme stock to a working concentration in ice-cold Assay Buffer. The final concentration should be chosen to yield a robust linear signal within a 15-30 minute reaction time.
-
-
Pre-incubation (Trustworthiness Check):
-
To test for time-dependent inhibition, run the assay with varying pre-incubation times.
-
In the microplate, add 25 µL of each OTFMK working dilution (and a vehicle control with DMSO only).
-
Add 50 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for a set time (e.g., 0, 15, 30, and 60 minutes). This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Prepare the substrate solution in Assay Buffer.
-
To initiate the reaction, add 25 µL of the substrate solution to all wells simultaneously using a multichannel pipette. The final volume is 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the chosen substrate.
-
Measure the fluorescence every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the rates by expressing them as a percentage of the vehicle control (uninhibited) rate.
-
Plot the % Activity against the logarithm of the OTFMK concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
This compound is a sophisticated chemical tool that operates through a well-defined, mechanism-based process. Its inhibitory action is driven by the high electrophilicity of the TFMK warhead, which facilitates the formation of a stable, covalent hemiketal adduct with the catalytic serine of its primary target, FAAH. The oleyl tail provides the necessary specificity to direct the inhibitor to the active site of enzymes that process fatty acid substrates. Researchers employing OTFMK should remain mindful of its potential for cross-reactivity with other serine hydrolases involved in lipid metabolism, such as members of the PLA₂ superfamily, and employ rigorous, time-dependent kinetic assays to fully characterize its inhibitory profile. A thorough understanding of this mechanism is paramount for the accurate interpretation of experimental results and for guiding future drug development efforts.
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An In-depth Technical Guide to Oleyl Trifluoromethyl Ketone (OTFK) as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview of Oleyl Trifluoromethyl Ketone (OTFK), a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). We delve into the molecular mechanism of inhibition, present detailed protocols for its synthesis and in vitro evaluation, and discuss its application as a critical research tool. This document is designed to equip researchers with the necessary knowledge to effectively utilize OTFK in studies of the endocannabinoid system and beyond.
Introduction: The Significance of FAAH Inhibition
The endocannabinoid system (ECS) is a crucial neuromodulatory network that influences a wide array of physiological processes, including pain, mood, memory, and inflammation. A key regulatory component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of a class of signaling lipids known as N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA).[1][2][3]
By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[1] Consequently, inhibiting FAAH leads to an elevation of endogenous anandamide levels, potentiating its effects at cannabinoid receptors (CB1 and CB2) and other targets.[3][4][5] This mechanism has positioned FAAH as a compelling therapeutic target for conditions such as anxiety, pain, and neurodegenerative diseases, with the advantage of avoiding the psychotropic side effects associated with direct CB1 receptor agonists.[4][6][7]
This compound (OTFK) has emerged as a powerful and widely used tool in the study of FAAH. It is an analog of oleamide, an endogenous fatty acid amide, where the carboxylic acid is replaced by a highly electrophilic trifluoromethyl ketone (TFMK) "warhead".[8] This structural mimicry allows it to be recognized by the FAAH active site, leading to potent and effective inhibition.
Mechanism of Action: Covalent Inhibition by OTFK
Trifluoromethyl ketones are a well-established class of inhibitors for serine hydrolases.[6][9] Their inhibitory power stems from the strong electron-withdrawing nature of the three fluorine atoms, which renders the ketone's carbonyl carbon highly electrophilic.[9][10]
The inhibition of FAAH by OTFK follows a two-step kinetic model characteristic of covalent inhibitors:[11][12][13][14]
-
Reversible Binding (E·I): OTFK first binds reversibly to the FAAH active site, forming an initial enzyme-inhibitor complex. This binding is guided by the structural similarity of the oleyl chain to the enzyme's natural substrates.
-
Covalent Adduct Formation (E-I): The catalytic serine residue in the FAAH active site (Ser241) performs a nucleophilic attack on the electrophilic carbonyl carbon of the TFMK group.[6][15] This attack does not lead to hydrolysis, as with a substrate, but instead forms a stable, covalent hemiacetal adduct.[16][17] This adduct effectively and irreversibly inactivates the enzyme.
The stability of this hemiacetal prevents the enzyme from completing its catalytic cycle, thus blocking substrate turnover. The potency of TFMK inhibitors is often described by the second-order rate constant k_inact/K_i, which reflects both the initial binding affinity (K_i) and the maximum rate of inactivation (k_inact).[14]
Caption: Figure 1: Mechanism of FAAH Covalent Inhibition by OTFK.
Chemical Properties & Synthesis Overview
A reliable supply of well-characterized inhibitor is paramount for reproducible research.
Key Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₃₃F₃O |
| Molecular Weight | 346.46 g/mol |
| Appearance | Typically supplied as a solution in ethanol or other organic solvent[8] |
| Inhibitory Potency | Potent inhibitor of both human and rat FAAH, with >94% inhibition observed at 10 µM[8] |
Representative Synthesis Protocol
Trifluoromethyl ketones can be synthesized from corresponding esters or carboxylic acids.[18] A common laboratory-scale method involves the nucleophilic trifluoromethylation of an oleic acid derivative.[19][20][21]
Principle: This synthesis utilizes a nucleophilic trifluoromethylating agent, such as Ruppert's reagent (TMSCF₃) or fluoroform (HCF₃) with a strong base, to attack an activated form of oleic acid, such as an ester or acid chloride.
Step-by-Step Protocol (Conceptual):
-
Activation of Oleic Acid: Convert oleic acid to a more reactive species, such as methyl oleate. This is a standard esterification reaction.
-
Generation of Trifluoromethyl Anion: A trifluoromethyl source (e.g., fluoroform) is deprotonated by a strong, non-nucleophilic base (e.g., potassium hexamethyldisilazide, KHMDS) in an appropriate solvent like triglyme at low temperature (-40 °C).[19][20]
-
Nucleophilic Addition: The resulting trifluoromethyl anion attacks the carbonyl carbon of the methyl oleate.
-
Workup and Purification: The reaction is quenched, and the resulting hemiacetal intermediate is hydrolyzed to the ketone. The final product, OTFK, is then purified using standard chromatographic techniques (e.g., silica gel chromatography).
Self-Validating System Insight: Each synthesis batch should be validated for identity and purity. High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight, while ¹H and ¹⁹F NMR spectroscopy confirms the structure and absence of significant impurities. Purity is typically assessed by HPLC, with a target of >95% for use in quantitative biological assays.
Experimental Evaluation: A Guide to In Vitro Characterization
Determining the potency and kinetics of OTFK inhibition is a foundational experiment for any research program utilizing this tool.
Protocol: In Vitro Fluorometric FAAH Inhibition Assay
This protocol describes a robust method for determining the IC₅₀ value of OTFK against FAAH using a commercially available fluorogenic substrate. The principle relies on FAAH hydrolyzing a substrate like AMC-arachidonoyl amide, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC).[1][2] The rate of fluorescence increase is directly proportional to FAAH activity.[22]
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[1][23]
-
This compound (OTFK) dissolved in DMSO
-
Fluorogenic Substrate (e.g., AMC-arachidonoyl amide)[1]
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[1][22]
Experimental Workflow:
Caption: Figure 2: Workflow for In Vitro FAAH Inhibition Assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of OTFK in FAAH Assay Buffer. A typical starting range is from 100 µM down to 10 pM. Ensure the final DMSO concentration in the well is ≤1%.
-
Dilute the FAAH enzyme stock to the desired working concentration in ice-cold FAAH Assay Buffer.
-
Prepare the FAAH substrate working solution according to the manufacturer's instructions.
-
-
Assay Plate Setup (in a 96-well black plate):
-
Test Wells: Add a fixed volume of assay buffer and the OTFK serial dilutions.
-
100% Activity Control: Add assay buffer and vehicle (DMSO) instead of inhibitor.
-
Background Control: Add assay buffer, vehicle, and no enzyme.
-
-
Enzyme Addition & Pre-incubation:
-
Add the diluted FAAH enzyme to all wells except the Background Control wells.
-
Causality Insight: Incubate the plate for 5-15 minutes at 37°C. This pre-incubation step is critical for covalent inhibitors like OTFK. It allows time for the irreversible covalent bond to form between the inhibitor and the enzyme before the substrate is introduced, providing a more accurate measure of potency.[24]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure fluorescence kinetically for 30-60 minutes, taking readings every 1-2 minutes.[22]
-
-
Data Analysis:
-
For each well, calculate the initial reaction rate (V) from the linear portion of the kinetic curve (fluorescence units per minute).
-
Subtract the average rate of the Background Control from all other wells.
-
Calculate the percent inhibition for each OTFK concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
Plot the % Inhibition against the logarithm of the OTFK concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Selectivity Profiling
Trustworthiness Insight: A crucial aspect of characterizing any inhibitor is to determine its selectivity. While OTFK is a potent FAAH inhibitor, trifluoromethyl ketones can potentially inhibit other serine hydrolases.[25] Therefore, a comprehensive evaluation involves screening OTFK against a panel of related enzymes (e.g., MAGL, ABHD6, proteases). This can be done using activity-based protein profiling (ABPP) or by running individual enzymatic assays for key off-targets. High selectivity for FAAH is a key indicator of a useful and reliable research tool, minimizing confounding effects from off-target inhibition.[15]
Conclusion
This compound is an indispensable tool for researchers investigating the endocannabinoid system. Its mechanism as a potent, covalent inhibitor of FAAH is well-understood, allowing for the controlled elevation of endogenous anandamide levels in both in vitro and in vivo settings.[4][7] By following robust, self-validating experimental protocols as outlined in this guide, scientists can generate reliable and reproducible data, furthering our understanding of the physiological and pathological roles of FAAH and paving the way for novel therapeutic strategies.
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Chemical properties of Oleyl trifluoromethyl ketone
An In-Depth Technical Guide to the Chemical Properties and Applications of Oleyl Trifluoromethyl Ketone
Abstract
This compound (OTK) is a specialized chemical probe and potent enzyme inhibitor of significant interest in drug discovery and chemical biology. As a close structural analog of oleic acid, it leverages its long unsaturated alkyl chain to achieve high affinity and specificity for lipid-metabolizing enzymes. The replacement of the native carboxylic acid moiety with a highly electrophilic trifluoromethyl ketone group confers the ability to act as a transition-state analog inhibitor. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological applications of OTK, with a focus on its mechanism of action as a serine hydrolase inhibitor.
Introduction: The Significance of Trifluoromethyl Ketones in Chemical Biology
Trifluoromethyl ketones (TFMKs) represent a privileged class of compounds in medicinal chemistry and enzymology. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This unique electronic property makes TFMKs potent reversible covalent inhibitors of several enzyme classes, most notably serine and cysteine proteases and hydrolases.[1][2]
Unlike irreversible inhibitors that form a permanent covalent bond, TFMKs typically react with the hydroxyl group of an active site serine residue to form a stable, yet reversible, hemiketal adduct.[3][4][5] This adduct closely mimics the tetrahedral transition state of amide or ester hydrolysis, leading to very tight binding and potent inhibition.[1][3] this compound (OTK) is a prime example of this inhibitor class, designed with a long lipid tail derived from oleic acid to specifically target enzymes within lipid signaling pathways.[6]
Physicochemical and Spectroscopic Properties
OTK is a synthetic analog of oleic acid where the carboxyl group has been replaced by a trifluoromethyl ketone.[6][7] It is most commonly supplied as a solution in a solvent like ethanol for stability and ease of handling.[6][7]
Core Chemical Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 1,1,1-trifluoro-10Z-nonadecen-2-one | [6] |
| Synonyms | OTK, Heptadecyl Trifluoromethyl Ketone | [6] |
| CAS Number | 177987-23-4 | [6][] |
| Molecular Formula | C₁₉H₃₃F₃O | [6][] |
| Molecular Weight | 334.5 g/mol | [6][] |
| Appearance | Typically handled as a solution in ethanol | [6][7] |
| Solubility | Soluble in ethanol, DMF, and DMSO | [6] |
Predicted Spectroscopic Signature
While a definitive public spectral library for OTK is not available, its structure allows for the confident prediction of key spectroscopic features based on data from analogous long-chain TFMKs.[9]
-
¹H NMR:
-
Vinyl Protons: A multiplet signal expected around δ 5.3 ppm, characteristic of the protons on the Z-configured double bond (-CH=CH-).
-
Allylic Protons: Multiplets around δ 2.0 ppm corresponding to the CH₂ groups adjacent to the double bond.
-
Methylene Protons: A large, broad signal between δ 1.2-1.4 ppm from the long aliphatic chain.
-
Terminal Methyl Group: A triplet around δ 0.9 ppm.
-
Protons α to Ketone: A quartet signal is expected for the CH₂ group adjacent to the C=O, though its chemical shift would be further downfield than other methylenes.
-
-
¹⁹F NMR:
-
A sharp singlet is the most characteristic signal for the -CF₃ group. Based on similar TFMK structures, this peak is expected in the range of δ -71 to -73 ppm.[9] The absence of coupling confirms the terminal -CF₃ position.
-
-
¹³C NMR:
-
Carbonyl Carbon: A quartet (due to coupling with the three fluorine atoms) is expected for the ketone carbon at a downfield chemical shift.
-
CF₃ Carbon: A quartet with a large C-F coupling constant is expected.
-
Olefinic Carbons: Signals around δ 130 ppm.
-
-
Mass Spectrometry (EI-MS):
-
The molecular ion peak [M]⁺ at m/z 334.5 is expected.
-
Characteristic fragmentation patterns would include the loss of the CF₃ group ([M-69]⁺) and cleavage at the carbonyl group.
-
Synthesis of this compound
The synthesis of TFMKs from carboxylic acids or their ester derivatives is a well-established transformation in organic chemistry.[10][11][12][13] A plausible and efficient laboratory-scale synthesis of OTK would start from commercially available methyl oleate. The core transformation is a nucleophilic trifluoromethylation of the ester.
Synthetic Workflow Diagram
The following diagram illustrates a representative synthetic pathway from methyl oleate to this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative method adapted from established procedures for the trifluoromethylation of esters using fluoroform.[11][13] All operations must be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).
Materials:
-
Methyl oleate (≥99%)
-
Potassium hexamethyldisilazide (KHMDS)
-
Triglyme (anhydrous)
-
Fluoroform (HCF₃) gas
-
Hydrochloric acid (1M aqueous solution)
-
Dichloromethane (DCM, anhydrous)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum, dissolve methyl oleate (1.0 eq) in anhydrous triglyme.
-
Cooling: Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Fluoroform Addition: Introduce fluoroform gas (approx. 1.1-1.5 eq) into the reaction vessel. This can be achieved by bubbling the gas through the solution or by using a syringe for cooled, liquefied gas. Maintain the temperature at -40 °C.
-
Base Addition: Slowly add a solution of KHMDS (2.0 eq) in triglyme to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly. The KHMDS deprotonates the fluoroform in situ to generate the nucleophilic trifluoromethyl anion.[11][12]
-
Reaction Monitoring: Stir the mixture at -40 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹⁹F NMR analysis.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl at -40 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound as a pure product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Reactivity and Mechanism of Enzyme Inhibition
The inhibitory activity of OTK stems directly from the reactivity of the TFMK functional group. It is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for degrading fatty acid amides like anandamide.[7][]
Mechanism of Serine Hydrolase Inhibition
FAAH is a member of the serine hydrolase superfamily.[7] These enzymes utilize a catalytic triad (typically Ser-His-Asp) to hydrolyze their substrates. The inhibition by OTK proceeds via the nucleophilic attack of the active site serine's hydroxyl group on the highly electrophilic carbonyl carbon of the TFMK.[1][4]
Caption: Mechanism of FAAH inhibition by this compound.
This reaction forms a covalent hemiketal adduct, which is significantly more stable than the corresponding tetrahedral intermediate formed with a substrate. This stability effectively sequesters the enzyme, preventing it from turning over its natural substrate. Studies in transfected COS-7 cells have shown that 10 µM OTK can inhibit both human and rat FAAH activity by over 94%.[6][7]
Applications in Research and Drug Development
The primary application of OTK is as a selective and potent inhibitor of FAAH.[7][] This makes it an invaluable tool for:
-
Studying the Endocannabinoid System: By blocking the degradation of anandamide and other fatty acid amides, OTK can be used to probe the physiological roles of these signaling molecules.[]
-
Target Validation: The use of OTK helps validate FAAH as a therapeutic target for conditions such as pain, inflammation, and anxiety.
-
Assay Development: It serves as a positive control inhibitor in high-throughput screening campaigns designed to discover new FAAH inhibitors.
Stability, Storage, and Handling
-
Storage: this compound is typically supplied in an ethanol solution. It should be stored at -20°C to prevent degradation. To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the desired solvent can be added immediately.[7]
-
Handling: TFMKs should be handled with care. They are reactive electrophiles and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a chemical fume hood.
References
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- Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767.
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- Saki, A., Nishiyama, Y., Amii, H., & Okazoe, T. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
- Saki, A., Nishiyama, Y., Amii, H., & Okazoe, T. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed.
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Synthesis pathway for Oleyl trifluoromethyl ketone
An In-depth Technical Guide to the Synthesis of Oleyl Trifluoromethyl Ketone
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound, a derivative of the ubiquitous oleic acid, represents a valuable yet underexplored lipophilic chemical probe and potential therapeutic intermediate. This guide provides a comprehensive, technically-grounded framework for the synthesis of this compound. We will dissect the strategic considerations for precursor synthesis from oleic acid and propose a robust pathway for the subsequent trifluoromethylation. This document is designed to be a practical resource, replete with detailed experimental protocols, mechanistic insights, and characterization guidelines to empower researchers in their synthetic endeavors.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of this compound is most logically approached in two distinct stages: first, the activation of the carboxylic acid moiety of oleic acid, and second, the introduction of the trifluoromethyl group. The inherent reactivity of the carboxylic acid necessitates its conversion to a more suitable electrophilic precursor. Two primary candidates for this role are methyl oleate and oleoyl chloride.
The choice between these precursors is a critical decision point, dictated by the chosen trifluoromethylation strategy. The ester (methyl oleate) is generally more stable and amenable to nucleophilic trifluoromethylation under basic conditions, while the acid chloride (oleoyl chloride) offers higher reactivity but may require more stringent handling conditions.
dot graph "synthesis_strategy" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Overall synthetic strategy for this compound.
Precursor Synthesis: Activating Oleic Acid
Synthesis of Methyl Oleate via Fischer Esterification
The conversion of oleic acid to its methyl ester is a classic and efficient method of activation. The Fischer esterification, an acid-catalyzed reaction with methanol, is a high-yielding and scalable process.
Causality of Experimental Choices:
-
Catalyst: A strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of oleic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.
-
Excess Methanol: The reaction is an equilibrium process. Utilizing a significant molar excess of methanol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Removal of Water: The formation of water as a byproduct can drive the reverse reaction (ester hydrolysis). While not always necessary in a laboratory setting with a large excess of alcohol, for optimal yields, particularly on a larger scale, removal of water via a Dean-Stark apparatus can be beneficial.
Table 1: Comparative Data for Methyl Oleate Synthesis
| Method | Catalyst | Oleic Acid:Methanol Molar Ratio | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Fischer Esterification | Sulfuric Acid | 1:15 | 75 | 3 | 95.7 |
| Fischer Esterification | Sulfuric Acid | 1:9 | 110 | 1.33 | >95 |
Experimental Protocol: Synthesis of Methyl Oleate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine oleic acid (1.0 eq) and methanol (15.0 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 75°C) and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Finally, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess methanol under reduced pressure to yield methyl oleate as a clear to pale yellow oil.
Synthesis of Oleoyl Chloride
For synthetic routes requiring a more reactive electrophile, oleoyl chloride is an excellent precursor. It can be synthesized from oleic acid using a variety of chlorinating agents.
Causality of Experimental Choices:
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective choice as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, driving the reaction to completion. Oxalyl chloride is also highly effective and provides clean reactions with volatile byproducts.
-
Anhydrous Conditions: Oleoyl chloride is highly susceptible to hydrolysis. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry glassware and solvents.
Table 2: Comparison of Chlorinating Agents for Oleoyl Chloride Synthesis
| Chlorinating Agent | Solvent | Yield (%) | Byproducts |
| Thionyl Chloride | Neat or CH₂Cl₂ | ~97-99 | SO₂, HCl |
| Oxalyl Chloride | Hexane or CH₂Cl₂ | ~86 | CO, CO₂, HCl |
| Phosphorus Trichloride | Neat | ~60 | H₃PO₃ |
Experimental Protocol: Synthesis of Oleoyl Chloride
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel (both protected by drying tubes), add oleic acid (1.0 eq).
-
Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the oleic acid with stirring. The reaction is typically exothermic.
-
Reaction: After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure complete conversion.
-
Purification: Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure, to obtain crude oleoyl chloride as a yellow-orange oil. For most applications, this crude product is of sufficient purity.
The Core Transformation: Synthesis of this compound
The introduction of the trifluoromethyl group onto the oleyl backbone is the pivotal step. Based on the available literature for the synthesis of aliphatic trifluoromethyl ketones, the most promising and mechanistically sound approach is the nucleophilic trifluoromethylation of methyl oleate using fluoroform (HCF₃) as the trifluoromethyl source.[4][5][6]
Causality of Experimental Choices:
-
Trifluoromethyl Source: Fluoroform (HCF₃) is an inexpensive and readily available industrial byproduct.[5]
-
Base: A strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) is required to deprotonate the fluoroform and generate the trifluoromethyl anion (CF₃⁻).
-
Solvent: A high-boiling, aprotic, and polar solvent like triglyme is used to facilitate the dissolution of the reagents and to stabilize the generated trifluoromethyl anion.[4][5]
-
Temperature: The reaction is conducted at low temperatures (e.g., -40°C) to prevent the decomposition of the unstable trifluoromethyl anion into difluorocarbene and fluoride.[5]
dot graph "trifluoromethylation_mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Proposed mechanism for the trifluoromethylation of Methyl Oleate.
A Note on the Stability of the Oleyl Double Bond: The proposed reaction conditions are basic and operate at low temperatures. These conditions are generally not expected to affect the integrity of the carbon-carbon double bond within the oleyl chain. Competing reactions such as isomerization or reduction of the double bond are unlikely under this protocol.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl oleate (1.0 eq) in anhydrous triglyme. Cool the solution to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Fluoroform Addition: Introduce fluoroform gas (1.1 eq) into the cooled solution.
-
Base Addition: Slowly add a solution of KHMDS (2.0 eq) in triglyme to the reaction mixture while maintaining the temperature at -40°C.
-
Reaction: Stir the reaction mixture at -40°C for 4-6 hours. Monitor the reaction progress by TLC or by quenching an aliquot and analyzing via GC-MS.
-
Workup: Quench the reaction by the slow addition of 1 M aqueous HCl. Allow the mixture to warm to room temperature. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Characterization of this compound
The structural elucidation of the final product will rely on a combination of spectroscopic techniques.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the oleyl chain, including the characteristic olefinic protons (~5.3 ppm), methylene groups adjacent to the double bond (~2.0 ppm), and the methylene group alpha to the carbonyl (~2.5-2.8 ppm, likely a triplet). The long aliphatic chain will show a large signal around 1.2-1.4 ppm, and a terminal methyl group will appear as a triplet around 0.9 ppm. |
| ¹³C NMR | A signal for the ketone carbonyl carbon (C=O) in the downfield region, and a characteristic quartet for the trifluoromethyl carbon (CF₃) due to C-F coupling. Signals for the olefinic carbons (~130 ppm) and the carbons of the aliphatic chain will also be present. |
| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the CF₃ group. |
| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch of the ketone, typically in the range of 1720-1740 cm⁻¹. The presence of the electron-withdrawing CF₃ group may shift this frequency slightly higher compared to a non-fluorinated long-chain ketone. Also, strong C-F stretching bands will be observed in the 1100-1300 cm⁻¹ region.[7] |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺). Characteristic fragmentation patterns for long-chain ketones, including α-cleavage on either side of the carbonyl group, will be observed.[1][8][9] The loss of the CF₃ group would also be a likely fragmentation pathway. |
Conclusion and Future Outlook
This guide has outlined a rational and experimentally detailed pathway for the synthesis of this compound, a molecule of significant interest for applications in medicinal chemistry and as a chemical probe. By leveraging the well-established preparations of methyl oleate or oleoyl chloride, followed by a modern nucleophilic trifluoromethylation protocol, this valuable compound can be accessed in a controlled and efficient manner. The provided protocols, grounded in mechanistic understanding and supported by relevant literature, offer a solid foundation for researchers to successfully synthesize and characterize this and other long-chain trifluoromethyl ketones. The future development of this class of molecules holds promise for the creation of novel enzyme inhibitors, lipid signaling probes, and advanced drug delivery systems.
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Uno, S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. Available at: [Link]
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Singh, R. P., Cao, G., Kirchmeier, R. L., & Shreeve, J. M. (1999). Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane. The Journal of Organic Chemistry, 64(8), 2873–2876. Available at: [Link]
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Uno, S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Center for Biotechnology Information. Available at: [Link]
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Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. Available at: [Link]
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van Leeuwen, S. M., Hendriksen, L., & Karst, U. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. Available at: [Link]
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Zhang, X., et al. (2000). A new route to α-trifluoromethyl-α,β-unsaturated esters. Tetrahedron Letters, 41(16), 2953-2955. Available at: [Link]
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Mass Spectrometry: Alpha Cleavage of Ketones. (2014). YouTube. Available at: [Link]
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Recent Development of Trifluoromethyl Reagents: A Review. (2021). ResearchGate. Available at: [Link]
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Fragmentation and mass spectra of Ketone. (2013). Chemistry!!! Not Mystery. Available at: [Link]
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Phenyl trifluoromethyl ketone - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]
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Oxidative trifluoromethylation and fluoroolefination of unactivated olefins. (2014). RSC Publishing. Available at: [Link]
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Pistritto, V. A., et al. (2020). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. The Royal Society of Chemistry. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). National Center for Biotechnology Information. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Available at: [Link]
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INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. Available at: [Link]
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Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439. Available at: [Link]
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Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. (2014). ResearchGate. Available at: [Link]
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Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. (2014). PubMed. Available at: [Link]
-
New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. (2000). Organic Chemistry Portal. Available at: [Link]
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An In-Depth Technical Guide to Oleyl Trifluoromethyl Ketone (OTFK) in Endocannabinoid System Research
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of Oleyl trifluoromethyl ketone (OTFK), a pivotal tool for researchers, scientists, and drug development professionals investigating the endocannabinoid system (ECS).
The Endocannabinoid System and the Role of Fatty Acid Amide Hydrolase (FAAH)
The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in maintaining physiological homeostasis.[1][2] It modulates a vast array of bodily functions, including pain perception, mood, appetite, memory, and immune responses.[1][2] The core components of the ECS are:
-
Endocannabinoids: Endogenous lipid-based neurotransmitters, with N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG) being the most extensively studied.[3] These molecules are synthesized "on-demand" in response to neuronal activity.[3][4]
-
Cannabinoid Receptors: Primarily the G protein-coupled receptors CB1 and CB2, which are distributed throughout the central and peripheral nervous systems, as well as in immune cells.[1][5]
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids.
A key regulatory mechanism within the ECS is the enzymatic degradation of anandamide. The primary enzyme responsible for this process is Fatty Acid Amide Hydrolase (FAAH) , an integral membrane protein belonging to the serine hydrolase family.[6][7][8] FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine, thus terminating its signaling activity.[9]
The inhibition of FAAH has emerged as a promising therapeutic strategy. By preventing the breakdown of anandamide, FAAH inhibitors can elevate its endogenous levels, thereby enhancing endocannabinoid signaling.[6][10][11][12] This approach may offer therapeutic benefits for a range of conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases, potentially without the adverse psychotropic effects associated with direct CB1 receptor agonists.[10][11][13]
This compound (OTFK): A Potent FAAH Inhibitor
This compound (OTFK), also known as Heptadecyl Trifluoromethyl Ketone or OTK, is a powerful and widely used research tool for studying the ECS.[14][15][16]
Chemical Properties and Structure
OTFK is a synthetic analog of oleic acid where the carboxylic acid group is replaced by a trifluoromethyl ketone.[7][14][16] This structural modification is crucial for its inhibitory activity. The trifluoromethyl ketone group is a key electrophilic moiety that interacts with the active site of FAAH.
| Property | Value | Source |
| Formal Name | 1,1,1-trifluoro-10Z-nonadecen-2-one | [14][15] |
| CAS Number | 177987-23-4 | [14] |
| Molecular Formula | C₁₉H₃₃F₃O | [14][15] |
| Formula Weight | 334.5 g/mol | [14][15] |
| Purity | ≥98% | [14][15] |
| Formulation | A solution in ethanol | [14][15] |
| Storage | -20°C | [14][15] |
| Stability | ≥ 2 years | [14][15] |
Solubility:
For biological experiments, it is recommended to prepare fresh aqueous solutions. If an organic solvent-free solution is required, the ethanol can be evaporated under a gentle stream of nitrogen, and the resulting neat oil can be dissolved directly in aqueous buffers.[15]
Mechanism of Action and Potency
OTFK is a potent inhibitor of both human and rat FAAH.[7][14][16] The trifluoromethyl ketone moiety is a critical feature that mimics the transition state of the substrate hydrolysis, allowing it to bind tightly to the active site of the enzyme.[17] This interaction effectively blocks the access of anandamide to the catalytic serine residue (Ser241) of FAAH, thereby preventing its degradation.[8]
Studies have demonstrated the high potency of OTFK. In transfected COS-7 cells, a 10 µM concentration of OTFK was shown to inhibit 95.7% of human FAAH activity and 94.8% of rat FAAH activity.[7][14][16] While OTFK is a powerful research tool, it is important to note that trifluoromethyl ketones, as a class, may not be entirely selective for FAAH over other serine hydrolases.[18] Therefore, for studies requiring exceptional selectivity, other classes of inhibitors, such as α-ketoheterocycles or aryl carbamates, might be considered.[8][18]
Experimental Methodologies
The following protocols provide a framework for characterizing the inhibitory effects of OTFK on FAAH activity.
In Vitro Fluorometric FAAH Inhibition Assay
This high-throughput assay is a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against FAAH. The principle relies on the enzymatic cleavage of a fluorogenic substrate by FAAH, which releases a fluorescent molecule. The reduction in the rate of fluorescence generation in the presence of an inhibitor is proportional to its potency.[19]
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)
-
This compound (OTFK)
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of OTFK in a suitable solvent like DMSO.
-
Perform serial dilutions of the OTFK stock solution in the assay buffer to create a range of desired concentrations.
-
Dilute the recombinant FAAH enzyme in the assay buffer to the working concentration.
-
Prepare the AAMCA substrate solution in the assay buffer.
-
-
Assay Plate Setup (in a 96-well plate):
-
Blank (No Enzyme): Add assay buffer.
-
Vehicle Control (100% Activity): Add the FAAH enzyme solution and the same final concentration of the vehicle (e.g., DMSO) used for the inhibitor.
-
Inhibitor Wells: Add the FAAH enzyme solution and the various dilutions of OTFK.
-
Positive Control: Add the FAAH enzyme solution and a known concentration of the positive control inhibitor.
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the AAMCA substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, taking readings every 1-2 minutes.[9]
-
-
Data Analysis:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the blank wells from all other rates.
-
Calculate the percentage of inhibition for each OTFK concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the OTFK concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]
-
Quantification of Endocannabinoid Levels by LC-MS/MS
To confirm that FAAH inhibition by OTFK leads to an increase in endogenous anandamide levels, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique allows for the sensitive and specific quantification of endocannabinoids in biological samples such as cell lysates or tissue homogenates.[20][21][22][23]
Experimental Workflow Overview:
-
Sample Preparation:
-
Treat cells or animals with OTFK or a vehicle control for a specified period.
-
Harvest cells or tissues and immediately process them to prevent artefactual changes in endocannabinoid levels. This often involves rapid homogenization in an organic solvent.[20]
-
Perform lipid extraction using established methods like the Folch or Bligh-Dyer procedures.[20]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The separated analytes are introduced into a tandem mass spectrometer.
-
The instrument is set up for multiple reaction monitoring (MRM) to specifically detect and quantify anandamide and other related N-acylethanolamines based on their unique mass-to-charge ratios and fragmentation patterns.[21]
-
-
Data Analysis:
-
Quantify the concentration of anandamide in the OTFK-treated samples and compare it to the vehicle-treated controls to determine the effect of FAAH inhibition.
-
Visualizing Pathways and Workflows
Endocannabinoid Signaling and FAAH Inhibition
The following diagram illustrates the central role of FAAH in terminating anandamide signaling and how OTFK intervenes in this process.
Caption: Endocannabinoid signaling pathway showing FAAH inhibition by OTFK.
Experimental Workflow for FAAH Inhibition Assay
This diagram outlines the key steps involved in determining the IC₅₀ of OTFK using the fluorometric assay.
Caption: Workflow for determining the IC₅₀ of OTFK in an FAAH inhibition assay.
Conclusion
This compound is an indispensable tool in endocannabinoid research. Its potent inhibitory action on FAAH allows scientists to effectively increase endogenous anandamide levels, providing a powerful method to probe the physiological and pathological functions of the endocannabinoid system. The well-characterized nature of OTFK, combined with established experimental protocols, ensures its continued utility in elucidating the therapeutic potential of FAAH inhibition for a variety of human diseases.
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Title: Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality Source: PubMed Central URL: [Link]
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Title: Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition Source: PubMed URL: [Link]
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Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: PubMed Central URL: [Link]
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Title: Endocannabinoid signaling dynamics probed with optical tools Source: PubMed URL: [Link]
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Title: Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide Source: PNAS URL: [Link]
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Title: this compound Source: MySkinRecipes URL: [Link]
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Title: Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls Source: PubMed Central URL: [Link]
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Title: Potent and Selective α-Ketoheterocycle-Based Inhibitors of the Anandamide and Oleamide Catabolizing Enzyme, Fatty Acid Amide Hydrolase Source: PubMed Central URL: [Link]
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Title: Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS Source: PubMed Central URL: [Link]
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Title: Synthesis of trifluoromethyl ketones Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system Source: Beilstein Journals URL: [Link]
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Title: Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS Source: PubMed Central URL: [Link]
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Title: The Endocannabinoid System: A Potential Target for the Treatment of Various Diseases Source: MDPI URL: [Link]
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Title: Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis Source: MDPI URL: [Link]
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Title: Imaging and Genetic Tools for the Investigation of the Endocannabinoid System in the CNS Source: MDPI URL: [Link]
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Title: Imaging and Genetic Tools for the Investigation of the Endocannabinoid System in the CNS Source: MDPI URL: [Link]
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Title: A Sensitive Ultrahigh-Performance Liquid Chromatography/Tandem Mass Spectrometry Method for the Simultaneous Analysis of Phytocannabinoids and Endocannabinoids in Plasma and Brain Source: eScholarship.org URL: [Link]
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Title: The endocannabinoid system as a target for the treatment of cannabis dependence Source: ResearchGate URL: [Link]
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Title: The endocannabinoid anandamide is a direct and selective blocker of the background K+ channel TASK-1 Source: PubMed Central URL: [Link]
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Title: Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis Source: MDPI URL: [Link]
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Title: Increased CB2 mRNA and anandamide in human blood after cessation of cannabis abuse Source: ResearchGate URL: [Link]
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Title: Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 Source: Wiley Online Library URL: [Link]
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Title: Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain Source: PubMed Central URL: [Link]
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Title: In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity Source: ResearchGate URL: [Link]
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Oleyl Trifluoromethyl Ketone: A Precision Tool for Interrogating the Endocannabinoid System
An In-depth Technical Guide for Researchers
Abstract
The study of lipid signaling pathways has yielded profound insights into cellular regulation, inflammation, and neurotransmission. Within this field, the development of specific molecular probes to modulate key enzymatic nodes is paramount for elucidating function. Oleyl trifluoromethyl ketone (OTK) has emerged as a powerful and selective research tool, enabling the precise inhibition of Fatty Acid Amide Hydrolase (FAAH). This enzyme is the primary regulator of the endocannabinoid anandamide and other neuromodulatory fatty acid amides. This technical guide provides a comprehensive overview of OTK, from its chemical principles and mechanism of action to detailed, field-tested protocols for its application in experimental systems. We will explore the causality behind its design as an inhibitor, detail its use in modulating endocannabinoid signaling, and provide the necessary frameworks for its successful integration into both in vitro and cell-based research workflows.
Introduction to Trifluoromethyl Ketones as Covalent Inhibitors
Trifluoromethyl ketones (TFMKs) are a class of compounds recognized for their utility as potent enzyme inhibitors, particularly for serine and cysteine hydrolases.[1][2] The defining feature of a TFMK is the trifluoromethyl group adjacent to a carbonyl carbon. This arrangement renders the carbonyl carbon highly electrophilic due to the strong electron-withdrawing nature of the three fluorine atoms.
When a TFMK inhibitor enters the active site of a target enzyme, such as a serine hydrolase, this electrophilic carbonyl is readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue. This results in the formation of a highly stable, covalent hemiketal adduct. The stability of this adduct effectively sequesters the enzyme, leading to potent and often prolonged inhibition. This mechanism-based approach provides a high degree of specificity and efficacy.
This compound (OTK) is a specific analog of oleic acid where the carboxylic acid headgroup is replaced by a trifluoromethyl ketone moiety.[3] This structural design allows it to act as a substrate mimic, specifically targeting enzymes that process long-chain fatty acids. Its primary and most well-characterized target is Fatty Acid Amide Hydrolase (FAAH), the key enzyme responsible for the degradation of the endocannabinoid anandamide.[3][][5] It is important to distinguish OTK from the structurally similar but functionally distinct molecule, Arachidonyl Trifluoromethyl Ketone (ATK or AACOCF₃). While both are fatty acid analogs, ATK is primarily used as an inhibitor of cytosolic phospholipase A₂ (cPLA₂), which is involved in the release of arachidonic acid from membrane phospholipids.[6][7][8] This guide will focus exclusively on OTK and its application as a selective inhibitor of FAAH for studying the endocannabinoid system.
Physicochemical Properties and Handling
Compound Specifications
Proper characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Formal Name | 1,1,1-trifluoro-10Z-nonadecen-2-one | [3] |
| Synonyms | Heptadecyl Trifluoromethyl Ketone, OTK | [3][] |
| CAS Number | 177987-23-4 | [3] |
| Molecular Formula | C₁₉H₃₃F₃O | [3] |
| Molecular Weight | 334.5 g/mol | [3] |
| Purity | Typically ≥98% | [] |
Synthesis Overview
The synthesis of α-trifluoromethyl ketones is a well-established area of organic chemistry.[1][9] While various methods exist, a common and efficient strategy involves the nucleophilic trifluoromethylation of an ester precursor.[10][11][12] This is often achieved using a trifluoromethyl source like fluoroform (HCF₃) in the presence of a strong base, such as potassium hexamethyldisilazide (KHMDS), and a suitable solvent system like triglyme.[12][13] The reaction proceeds via the generation of a trifluoromethyl anion (CF₃⁻), which attacks the electrophilic carbonyl of the ester (e.g., methyl oleate). The resulting tetrahedral intermediate subsequently collapses to form the final trifluoromethyl ketone. This approach is valued for its directness and the availability of the starting materials.[12]
Solubility, Storage, and Stability
-
Solubility: OTK is typically supplied as a solution in ethanol. It is also soluble in other organic solvents like DMSO and DMF.[3] For cell culture experiments, it is crucial to prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and then dilute them into the aqueous culture medium to the final working concentration. Ensure the final solvent concentration in the assay is minimal (typically <0.1%) and is included in vehicle controls.
-
Storage: For long-term viability, OTK should be stored at -20°C.[3]
-
Stability: When stored correctly, the compound is stable for at least two years.[3] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Mechanism of Action: Selective FAAH Inhibition
The Role of Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a critical role in terminating the signaling of a class of bioactive lipids known as fatty acid amides (FAAs).[5] Its most prominent substrate is N-arachidonoylethanolamine, or anandamide (AEA), a key endogenous cannabinoid.[] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH controls the duration and intensity of anandamide's effects at cannabinoid receptors (CB1 and CB2) and other cellular targets.[][5] Therefore, inhibiting FAAH is a direct and effective strategy to potentiate endogenous cannabinoid signaling.
Covalent Inhibition by OTK
As a structural mimic of oleic acid, OTK is recognized by the active site of FAAH. The inhibition mechanism follows the principles of TFMK action described earlier.
-
Binding: The long oleyl chain of OTK anchors the inhibitor within the hydrophobic substrate-binding channel of FAAH.
-
Nucleophilic Attack: The catalytic serine residue (Ser241 in human FAAH) in the enzyme's active site performs a nucleophilic attack on the highly electrophilic carbonyl carbon of OTK's trifluoromethyl ketone group.
-
Hemiketal Formation: This attack forms a stable, covalent tetrahedral hemiketal adduct between the enzyme and the inhibitor.
-
Enzyme Inactivation: The formation of this stable adduct prevents the catalytic serine from participating in the normal hydrolysis of substrates like anandamide, leading to potent and sustained inhibition of the enzyme.
The workflow of FAAH inhibition by OTK is depicted below.
Figure 1: Mechanism of FAAH inhibition by this compound (OTK).
Potency and Specificity
OTK is a potent inhibitor of both human and rat FAAH. In experiments using transfected COS-7 cells expressing the respective enzymes, a 10 µM concentration of OTK was shown to inhibit the hydrolysis of oleamide by 95.7% for human FAAH and 94.8% for rat FAAH, demonstrating its efficacy across species commonly used in research.[3][5]
Application as a Research Tool
The primary utility of OTK is to pharmacologically increase the concentration of endogenous FAAH substrates, most notably anandamide. This allows researchers to probe the function of the endocannabinoid system without using exogenous agonists, which can have different pharmacokinetic and pharmacodynamic profiles.
Investigating Endocannabinoid Signaling Pathways
By inhibiting FAAH, OTK elevates local anandamide levels, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This provides a powerful method to study the downstream consequences of receptor activation in a physiologically relevant manner.
Figure 2: Signaling pathway modulation using OTK.
Key Research Areas
-
Neuroscience: Investigating the role of anandamide in synaptic plasticity, pain perception, anxiety, and memory.
-
Immunology: Exploring the immunomodulatory effects of endocannabinoids in inflammation and autoimmune models.
-
Drug Discovery: Using OTK as a reference compound in the development of novel FAAH inhibitors for therapeutic applications.[]
Experimental Protocols and Workflows
Protocol 1: In Vitro FAAH Inhibition Assay
This protocol provides a framework for measuring the direct inhibitory effect of OTK on FAAH activity in a cell lysate preparation.
1. Materials:
- Cells or tissue expressing FAAH (e.g., brain tissue, transfected HEK293 cells).
- Assay Buffer: Tris-HCl (50 mM, pH 7.4) with 1 mM EDTA.
- Lysis Buffer: Assay Buffer with protease inhibitors.
- This compound (OTK).
- Vehicle control (e.g., Ethanol or DMSO).
- FAAH substrate (e.g., Anandamide-[ethanolamine-³H] or a fluorogenic substrate).
- Scintillation fluid and counter (for radiolabeled assay).
2. Procedure:
- Prepare Lysate: Homogenize cells/tissue in ice-cold Lysis Buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C. Collect the supernatant (cytosolic fraction). Determine total protein concentration using a BCA or Bradford assay.
- Inhibitor Pre-incubation: In a microcentrifuge tube, add a defined amount of lysate protein (e.g., 20 µg) and Assay Buffer. Add OTK to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle-only control. Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
- Initiate Reaction: Start the reaction by adding the FAAH substrate.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
- Terminate Reaction: Stop the reaction (e.g., by adding activated charcoal to bind unhydrolyzed substrate in a radiolabel assay, followed by centrifugation).
- Quantify Product: Measure the amount of product formed (e.g., released [³H]ethanolamine via liquid scintillation counting).
- Data Analysis: Calculate the percentage of inhibition for each OTK concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Protocol 2: Workflow for Cell-Based Assays
This workflow outlines the use of OTK to study the downstream effects of elevated endogenous anandamide in a cultured cell model.
Figure 3: Experimental workflow for using OTK in cell culture.
Conclusion
This compound is a highly effective and specific research tool for the inhibition of Fatty Acid Amide Hydrolase. Its mechanism-based covalent inhibition provides a reliable method for potentiating endogenous anandamide signaling, allowing for nuanced investigation of the endocannabinoid system's role in health and disease. By understanding its chemical properties, mechanism of action, and proper experimental application, researchers can leverage OTK to uncover new insights into lipid signaling pathways and advance the development of novel therapeutics.
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Giannattasio, G., Iuso, A., Lenti, M., Favia, A. D., Ferorelli, S., Spadessenti, A., ... & Centonze, D. (2006). Targeting cytosolic phospholipase A2 by arachidonyl trifluoromethyl ketone prevents chronic inflammation in mice. European journal of pharmacology, 539(3), 195–204. [Link]
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Ackermann, E. J., Conde-Frieboes, K., & Dennis, E. A. (1995). Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones. The Journal of biological chemistry, 270(1), 445–450. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
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Lee, M. A., & Knowles, R. R. (2025). Intramolecular PCET of α-Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry (Weinheim an der Bergstrasse, Germany), 31(32), e202501613. [Link]
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Ishizono, T., Tanimoto, H., Morimoto, T., & Kakiuchi, K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein journal of organic chemistry, 17, 431–438. [Link]
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Structural analogs of Oleyl trifluoromethyl ketone
An In-Depth Technical Guide to the Structural Analogs of Oleyl Trifluoromethyl Ketone: Potent Modulators of Lipid Signaling Pathways
Abstract
This compound (OTFK) has emerged as a significant chemical probe for studying the intricate roles of lipid signaling pathways, primarily through its potent inhibition of Fatty Acid Amide Hydrolase (FAAH). This enzyme is a critical regulator of the endocannabinoid system, responsible for the degradation of neuromodulatory fatty acid amides like anandamide. The therapeutic potential of FAAH inhibitors in treating pain, inflammation, and various neurological disorders has spurred extensive research into the development of structural analogs of OTFK. This guide provides a comprehensive technical overview of these analogs, delving into their rational design, synthesis, structure-activity relationships (SAR), and the key biological targets they modulate, including FAAH and cytosolic phospholipase A2 (cPLA2). We will explore the mechanistic basis of their inhibitory action, address challenges such as metabolic instability, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful chemical tools to advance our understanding and treatment of diseases governed by lipid signaling.
Introduction: The Significance of this compound as a Chemical Probe
This compound is a structural analog of oleic acid where the carboxylic acid headgroup is replaced by a highly electrophilic trifluoromethyl ketone (TFMK) moiety.[1] This key modification transforms a common fatty acid into a potent, reversible inhibitor of serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the principal catabolic enzyme for a class of bioactive lipids called fatty acid amides (FAAs), which includes the endocannabinoid anandamide (AEA) and the sleep-inducing lipid oleamide.[1] By inhibiting FAAH, OTFK elevates the endogenous levels of these signaling lipids, thereby potentiating their effects on cannabinoid receptors and other targets. This has made OTFK and its analogs invaluable tools for dissecting the physiological roles of the endocannabinoid system and exploring its therapeutic potential.
The inhibitory power of OTFK stems from the trifluoromethyl ketone warhead. The strong electron-withdrawing nature of the three fluorine atoms renders the ketone's carbonyl carbon highly electrophilic.[2] This facilitates a nucleophilic attack by the catalytic serine residue within the active site of enzymes like FAAH, forming a stable, yet reversible, hemiketal adduct.[3][4] This adduct mimics the tetrahedral transition state of the substrate hydrolysis reaction, leading to potent enzyme inhibition.[4]
Beyond FAAH, trifluoromethyl ketones have been shown to inhibit other key enzymes in lipid signaling, such as cytosolic phospholipase A2 (cPLA2), which is responsible for releasing arachidonic acid from membrane phospholipids for the production of pro-inflammatory eicosanoids.[5] This dual activity, while a potential concern for selectivity, also opens avenues for developing broad-spectrum anti-inflammatory agents.
The development of structural analogs of OTFK has been driven by several key objectives:
-
Improving Potency and Selectivity: Fine-tuning the structure to enhance affinity for FAAH while minimizing off-target effects on other hydrolases.
-
Enhancing Metabolic Stability: Addressing the inherent metabolic liability of the TFMK group, which is susceptible to in vivo reduction to the less active alcohol.[6]
-
Modulating Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo applications.
-
Elucidating Structure-Activity Relationships (SAR): Systematically modifying the structure to understand the molecular determinants of inhibitor binding and activity.
This guide will navigate the landscape of OTFK analogs, providing a deep dive into their chemical biology and practical application.
Key Biological Targets
Fatty Acid Amide Hydrolase (FAAH)
FAAH is an integral membrane protein belonging to the amidase signature family of serine hydrolases.[7] It plays a crucial role in terminating the signaling of anandamide and other FAAs.[2] Genetic or pharmacological inactivation of FAAH leads to elevated brain levels of anandamide, resulting in analgesic, anxiolytic, anti-inflammatory, and antidepressant effects without the undesirable psychotropic side effects associated with direct cannabinoid receptor agonists.[8] This makes FAAH a highly attractive therapeutic target for a range of conditions.[8]
The inhibition of FAAH by OTFK and its analogs potentiates the endogenous cannabinoid signaling cascade.
Caption: FAAH Inhibition Pathway.
Cytosolic Phospholipase A2 (cPLA2)
cPLA2 is a calcium-dependent enzyme that selectively hydrolyzes the sn-2 position of membrane phospholipids to release arachidonic acid (AA).[9][10] AA is the precursor to a vast array of potent lipid mediators known as eicosanoids, including prostaglandins and leukotrienes, which are central players in inflammation, pain, and fever.[11][12] The activation of cPLA2 is a critical upstream event in the inflammatory cascade.[12][13]
Some trifluoromethyl ketone-containing lipid analogs, particularly those with an arachidonyl backbone like arachidonyl trifluoromethyl ketone (ATK), are potent inhibitors of cPLA2.[5][8] This inhibitory activity presents a mechanism for broad anti-inflammatory effects by shutting down the production of multiple pro-inflammatory mediators.
Caption: cPLA2 Inhibition Pathway.
Structural Analogs and Structure-Activity Relationships (SAR)
The development of OTFK analogs has focused on two primary regions: the electrophilic headgroup and the lipophilic tail.
Modifications to the Electrophilic Headgroup
While the TFMK moiety is effective, its limitations, including metabolic instability and off-target effects, have driven the exploration of alternative electrophilic groups.[6][14]
-
α-Ketoheterocycles: Replacing the trifluoromethyl group with various heterocycles (e.g., oxazoles, thiazoles, oxazolopyridines) has been a particularly fruitful strategy.[14][15][16][17] These α-ketoheterocycles also form reversible hemiketal adducts with the catalytic serine of FAAH.[1] Notably, certain α-keto oxazole and oxazolopyridine derivatives have demonstrated significantly greater potency and selectivity for FAAH compared to their TFMK counterparts.[14][15][18] For instance, the replacement of the TFMK group with an α-keto oxazolopyridine can increase potency by over 100-fold.[14][18]
Modifications to the Lipophilic Tail
The long, oleyl-derived chain of OTFK plays a crucial role in anchoring the inhibitor within the hydrophobic acyl chain-binding channel of FAAH. SAR studies have revealed several key insights:
-
Chain Length: There is a parabolic relationship between the length of the alkyl chain and inhibitory potency, with optimal activity generally observed for chains of 12-18 carbons.[19]
-
Unsaturation: The presence and position of double bonds significantly impact potency. The cis-double bond at the Δ9 position of the oleyl chain, which mimics the natural substrates oleamide and anandamide, is generally preferred for optimal binding.[20]
-
Conformational Constraints: Introducing conformational constraints, such as phenyl rings, into the acyl chain can lead to exceptionally potent and selective inhibitors.[19][21]
Addressing Metabolic Instability
A major drawback of TFMK inhibitors is their rapid in vivo reduction by carbonyl reductases to the corresponding trifluoromethyl alcohols, which are significantly less active.[6] To overcome this, researchers have designed analogs with increased metabolic stability. One innovative approach involves the creation of trifluoropyruvamides (TFPAs), where an additional electron-withdrawing amide group is placed adjacent to the TFMK.[6] This modification stabilizes the hydrated form of the ketone (gem-diol), making it less susceptible to enzymatic reduction.[6]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potencies (IC50 or Ki values) of OTFK and selected structural analogs against their primary targets. This data highlights the impact of structural modifications on activity and selectivity.
| Inhibitor Class | Compound Example | Target | Potency (IC50/Ki) | Reference(s) |
| Trifluoromethyl Ketone | This compound | Human FAAH | ~10 µM (inhibits 95.7% at this conc.) | [1] |
| Arachidonyl TFMK (ATK) | cPLA2 | IC50 ~15 µM | [5] | |
| Palmitoyl TFMK (PTK) | cPLA2 | IC50 ~3.8 µM | [5] | |
| Arachidonyl TFMK (ATK) | COX-1 (purified enzyme) | IC50 = 1.7 µM | [8][22] | |
| Arachidonyl TFMK (ATK) | COX-2 (purified enzyme) | IC50 = 2.6 µM | [8][22] | |
| α-Ketoheterocycle | OL-135 (α-Ketooxazole) | Rat FAAH | Ki = 4.7 nM | [16] |
| Substituted α-Keto Oxazole (9f) | Rat FAAH | Ki = 18 nM | [14] | |
| Substituted α-Keto Oxazole (11f) | Rat FAAH | Ki = 4.7 nM | [14] | |
| Benzoxazole analog (2) | Rat FAAH | Ki = 100 nM | [14] | |
| Oxazolopyridine analog (3) | Rat FAAH | Ki = 0.9 nM | [14] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in assay conditions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative TFMK inhibitor and for the in vitro and cell-based evaluation of inhibitor activity.
Synthesis of Trifluoromethyl Ketones from Esters
This protocol describes a general method for the synthesis of trifluoromethyl ketones from their corresponding methyl esters using fluoroform as the trifluoromethylating agent.[4][23]
Materials:
-
Methyl ester of the desired fatty acid (e.g., methyl oleate)
-
Fluoroform (HCF3)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Triglyme (anhydrous)
-
Anhydrous reaction vessel with a magnetic stirrer
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-purged reaction vessel, dissolve the methyl ester (1.0 eq) in anhydrous triglyme.
-
Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath.
-
Addition of Base: Slowly add a solution of KHMDS (1.2 eq) in triglyme to the reaction mixture while maintaining the temperature at -40 °C.
-
Trifluoromethylation: Bubble fluoroform gas through the reaction mixture for a predetermined time, or add a liquefied portion of fluoroform.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired trifluoromethyl ketone.
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the IC50 value of a test compound against FAAH. The assay measures the hydrolysis of a fluorogenic substrate, releasing a fluorescent product.[9][11][24]
Caption: Workflow for a fluorometric FAAH inhibition assay.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test inhibitor and positive control (e.g., URB597) dissolved in DMSO
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the FAAH enzyme stock to the desired working concentration in FAAH Assay Buffer.
-
Prepare a serial dilution of the test inhibitor and positive control in DMSO, then dilute further in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Prepare the FAAH substrate solution in assay buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of the FAAH enzyme solution to each well.
-
Add 25 µL of the inhibitor dilutions or vehicle control (for 100% activity) to the respective wells.
-
Include "no enzyme" control wells with 50 µL of assay buffer.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 5-10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the FAAH substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes (readings every 1-2 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro cPLA2 Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay for measuring cPLA2 activity using a substrate that releases a thiol upon hydrolysis, which is then detected by DTNB (Ellman's reagent).[10][25][26]
Materials:
-
Purified cPLA2 or cell/tissue homogenate
-
cPLA2 Assay Buffer (e.g., 80 mM Hepes, pH 7.4, 150 mM NaCl, 10 mM CaCl2, 4 mM Triton X-100, 30% glycerol, 1 mg/ml BSA)
-
Arachidonoyl Thio-PC (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Test inhibitor and positive control (e.g., arachidonyl trifluoromethyl ketone)
-
96-well, clear, flat-bottom microplate
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the cPLA2 enzyme, inhibitor dilutions, substrate, and DTNB in the assay buffer.
-
-
Assay Plate Setup:
-
To each well, add the assay buffer, inhibitor solution (or vehicle), and DTNB.
-
Add the cPLA2 enzyme to the appropriate wells.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Add the Arachidonoyl Thio-PC substrate to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 405-420 nm kinetically for 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance for each well.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the FAAH assay.
-
Cellular Assay: Measurement of Prostaglandin E2 (PGE2) Release
This assay measures the ability of a cPLA2 inhibitor to block the release of PGE2 from cells stimulated with an inflammatory agent. PGE2 levels in the cell supernatant are quantified using a competitive ELISA kit.[6][15][25]
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., lipopolysaccharide, LPS)
-
Test inhibitor
-
Commercial PGE2 ELISA kit
Procedure:
-
Cell Culture: Plate cells in a 24- or 48-well plate and grow to near confluence.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for a specified period (e.g., 18-24 hours) to allow for PGE2 production and release into the medium.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Analyze the PGE2 concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of the inhibitor for PGE2 release by plotting the percentage of inhibition (relative to stimulated cells with vehicle) against the inhibitor concentration.
Conclusion and Future Directions
This compound and its structural analogs represent a powerful class of chemical tools for modulating key lipid signaling pathways. The journey from the initial discovery of OTFK as a FAAH inhibitor to the development of highly potent and selective α-ketoheterocycle analogs and metabolically stable derivatives showcases the power of medicinal chemistry in refining molecular probes and therapeutic candidates.
The insights gained from SAR studies have not only improved our understanding of the active sites of FAAH and cPLA2 but have also provided a roadmap for designing next-generation inhibitors with enhanced drug-like properties. The detailed protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate these compounds, enabling further exploration of their biological functions and therapeutic potential.
Future research in this area will likely focus on:
-
Developing inhibitors with dual FAAH/cPLA2 activity or exquisite selectivity for specific therapeutic applications.
-
Improving the in vivo efficacy and safety profiles of these compounds through advanced drug delivery strategies and further optimization of their ADME properties.
-
Utilizing these chemical probes to uncover novel roles of lipid signaling in health and disease, paving the way for new therapeutic interventions.
The continued exploration of the chemical space around this compound promises to yield even more sophisticated tools to unravel the complexities of lipid biology and to translate these discoveries into innovative medicines.
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In vitro characterization of Oleyl trifluoromethyl ketone
An In-Depth Technical Guide to the In Vitro Characterization of Oleyl Trifluoromethyl Ketone (OTFP)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the in vitro characterization of this compound (OTFP), a long-chain fatty acid analog possessing a reactive trifluoromethyl ketone (TFMK) warhead. While OTFP is a known inhibitor of Fatty Acid Amide Hydrolase (FAAH), its structural similarity to arachidonic acid and the established reactivity of the TFMK moiety against phospholipases suggest its potential as an inhibitor of cytosolic phospholipase A2 (cPLA2). This document is designed for researchers, scientists, and drug development professionals, offering a logical, first-principles approach to characterizing OTFP's inhibitory activity. We will move beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating characterization cascade, from initial biochemical assays to conclusive cell-based validation.
Introduction: The Rationale for Targeting cPLA2 with OTFP
The Central Role of Cytosolic Phospholipase A2 (cPLA2) in Inflammation
Cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme that initiates the inflammatory cascade.[1] Upon cellular stimulation by various agonists, leading to increased intracellular calcium and activation of MAPK pathways, cPLA2 translocates to cellular membranes.[2] There, it preferentially hydrolyzes the sn-2 ester bond of phospholipids, releasing arachidonic acid (AA).[2] This release is the rate-limiting step for the production of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are synthesized by downstream cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][4] Given its pivotal role, cPLA2 is a prime therapeutic target for a host of inflammatory diseases.[1][2]
Trifluoromethyl Ketones: A Privileged Warhead for Enzyme Inhibition
Trifluoromethyl ketones (TFMKs) are a well-established class of inhibitors for serine and cysteine hydrolases.[5] The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic.[5] This facilitates a nucleophilic attack from an active site residue (e.g., serine or cysteine), resulting in the formation of a stable, covalent, or slowly reversible hemiketal or thiohemiketal adduct.[5][6] This mechanism often leads to slow, tight-binding inhibition, providing sustained target engagement.[5] The TFMK analog of arachidonic acid, ATK, is a widely used and potent inhibitor of cPLA2, validating the utility of this warhead for this enzyme class.[7][8]
This compound (OTFP): A Candidate for cPLA2 Modulation
OTFP is an analog of oleic acid where the carboxylic acid is replaced by a TFMK group.[9][10] Its long oleyl chain provides the hydrophobicity necessary to interact with the lipid-binding domains of enzymes like cPLA2, facilitating its entry into the active site. The presence of the TFMK warhead provides the chemical machinery for potent inhibition. This guide outlines the essential experiments to rigorously test the hypothesis that OTFP acts as a direct inhibitor of cPLA2.
Proposed Mechanism of Action: OTFP's Interaction with cPLA2
The cPLA2 Catalytic Cycle and Point of Interruption
The catalytic activity of cPLA2 involves a serine-aspartate catalytic dyad within its active site. Serine acts as the primary nucleophile to attack the ester bond of the phospholipid substrate. We hypothesize that OTFP, by mimicking a natural fatty acid substrate, gains access to this active site. The catalytic serine then attacks the highly electrophilic carbonyl of the TFMK group, forming a stable covalent hemiketal. This adduct effectively sequesters the enzyme, preventing it from processing its natural phospholipid substrates and halting the release of arachidonic acid.
Visualizing the cPLA2 Signaling Pathway and OTFP's Point of Inhibition
The following diagram illustrates the canonical cPLA2 signaling pathway and the specific step where OTFP is proposed to exert its inhibitory effect.
Caption: cPLA2 signaling cascade and the inhibitory action of OTFP.
Core Methodologies for In Vitro Characterization
A rigorous characterization follows a logical progression from direct biochemical assays to more physiologically relevant cell-based models.
Essential Preliminary Assessments: Solubility and Stability
Before any biological assay, it is critical to determine the practical working parameters of the compound. TFMKs can exhibit variable solubility.[11]
Protocol 1: Assessing OTFP Solubility
-
Stock Solution Preparation: Prepare a high-concentration stock solution of OTFP (e.g., 10-25 mM) in a non-aqueous solvent like DMSO or ethanol.[9]
-
Serial Dilution: Serially dilute the stock solution into the primary aqueous buffer to be used in subsequent assays (e.g., HEPES or Tris-based buffers).
-
Visual Inspection: Observe the dilutions for any signs of precipitation (cloudiness or visible particles) immediately and after a period of incubation (e.g., 1 hour) at the assay temperature (e.g., 37°C).
-
Determination: The highest concentration that remains clear is the practical limit of solubility for that specific buffer system. Expert Insight: Always prepare assay dilutions fresh from the stock on the day of the experiment to avoid issues with compound precipitation or degradation over time.
Biochemical Assays: Direct Measurement of cPLA2 Inhibition
This is the most direct test of the hypothesis, using purified, recombinant human cPLA2 to isolate the interaction between the enzyme and the inhibitor. Commercially available colorimetric or fluorometric assay kits provide a robust platform.[12]
3.2.1 Experimental Workflow for Biochemical Characterization The workflow is designed to systematically determine the half-maximal inhibitory concentration (IC50).
Caption: Workflow for determining the IC50 of OTFP against cPLA2.
Protocol 2: In Vitro cPLA2 Activity Assay (Colorimetric) This protocol is adapted from commercially available kits utilizing a thioester substrate analog.
-
Reagent Preparation: Reconstitute recombinant human cPLA2, Arachidonoyl Thio-PC substrate, and DTNB (Ellman's reagent) in the provided assay buffer as per the manufacturer's instructions.[12]
-
Plate Layout: Design a 96-well plate map including wells for blank (no enzyme), positive control (enzyme + vehicle), and inhibitor treatments (enzyme + OTFP concentrations).
-
Inhibitor Addition: Add OTFP serial dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor dilutions.
-
Enzyme Addition: Add the diluted cPLA2 enzyme to the positive control and inhibitor wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. Causality: This step is crucial for slow-binding inhibitors like TFMKs to allow the interaction to approach equilibrium.
-
Reaction Initiation: Add the substrate/DTNB mixture to all wells to start the reaction. The enzyme will cleave the thioester bond, and the free thiol will react with DTNB to produce a yellow product.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at 405-414 nm over time (kinetic mode) for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Determine the percent inhibition for each OTFP concentration relative to the vehicle control. Plot percent inhibition versus log[OTFP] and fit the data using a non-linear regression model (four-parameter logistic) to calculate the IC50 value.
Cell-Based Assays: Validating Inhibition in a Biological Context
After confirming direct biochemical inhibition, the next critical step is to determine if OTFP can inhibit cPLA2 activity within a living cell. The gold-standard method is to measure the release of arachidonic acid from cells pre-labeled with [³H]-AA.[13][14][15]
3.3.1 Experimental Workflow for Cell-Based Characterization This workflow assesses the functional consequence of cPLA2 inhibition in a cellular environment.
Caption: Workflow for the [³H]-Arachidonic Acid release assay.
Protocol 3: Calcium Ionophore-Induced Arachidonic Acid Release Assay [14][16]
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages or other relevant cell lines) in 24-well plates and grow to near confluency.
-
Radiolabeling: Replace the culture medium with a medium containing [³H]-arachidonic acid (e.g., 0.5 µCi/mL) and incubate for 18-24 hours to allow for incorporation into cellular membrane phospholipids.
-
Washing: Carefully wash the cell monolayers multiple times with a serum-free medium containing bovine serum albumin (BSA) to remove unincorporated [³H]-AA. Causality: The BSA acts as a sink for any non-esterified label, ensuring a low background signal.
-
Inhibitor Treatment: Add fresh medium containing the desired concentrations of OTFP or vehicle control and pre-incubate for 30-60 minutes.
-
Stimulation: Add a stimulating agent such as the calcium ionophore A23187 to activate cPLA2. Include unstimulated control wells. Incubate for a defined period (e.g., 15-30 minutes).
-
Sample Collection: Carefully collect the supernatant (extracellular medium) from each well.
-
Quantification: Add the supernatant to a scintillation cocktail and measure the amount of released [³H]-AA using a liquid scintillation counter.
-
Data Analysis: Express the released radioactivity as a percentage of the total radioactivity incorporated (supernatant + cell lysate). Calculate the IC50 for inhibition of AA release.
Assessing Off-Target Effects and Cytotoxicity
A potent inhibitor is only useful if it is not broadly toxic to cells. A standard cytotoxicity assay, such as the MTT assay, should be run in parallel with the cell-based functional assays.[17][18]
Protocol 4: MTT Assay for General Cytotoxicity Assessment
-
Cell Plating: Plate cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with the same concentration range of OTFP used in the functional assays. Incubate for a relevant duration (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm on a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables to allow for direct comparison of potency and toxicity.
Table 1: Example Biochemical Inhibition Data for OTFP
| Parameter | Value | Description |
|---|---|---|
| Target Enzyme | Recombinant Human cPLA2α | The specific purified enzyme used in the assay. |
| Assay Format | Thio-PC Substrate (Colorimetric) | The method used for detecting enzyme activity. |
| IC50 | [Calculated Value] nM/µM | Concentration of OTFP causing 50% inhibition of enzyme activity. |
| Hill Slope | [Calculated Value] | Indicates the steepness of the dose-response curve. |
| R² | >0.95 | Goodness of fit for the non-linear regression curve. |
Table 2: Example Cell-Based Activity and Cytotoxicity Profile of OTFP
| Parameter | Cell Line | Value | Description |
|---|---|---|---|
| Cellular IC50 | RAW 264.7 | [Calculated Value] nM/µM | Concentration causing 50% inhibition of AA release. |
| CC50 | RAW 264.7 | [Calculated Value] µM | Concentration causing 50% reduction in cell viability. |
| Selectivity Index (SI) | RAW 264.7 | > [CC50 / Cellular IC50] | A measure of the therapeutic window. An SI > 10 is generally desired. [19] |
Integrating Results: A successful characterization will show potent inhibition at the biochemical level (Table 1) that translates into potent functional inhibition in a cellular context (Table 2). Critically, the cellular IC50 should be significantly lower than the CC50, yielding a favorable Selectivity Index. This indicates that the observed inhibition of arachidonic acid release is due to specific enzyme targeting and not simply a result of the compound killing the cells.
Conclusion and Future Directions
This guide provides a systematic and robust pathway for the initial in vitro characterization of this compound as a potential cPLA2 inhibitor. By following this logical flow—from fundamental solubility checks to direct biochemical assays and finally to functional validation in cell-based models—researchers can build a comprehensive and reliable profile of the compound's activity and safety window.
Positive results from this characterization cascade would strongly support OTFP as a valid cPLA2 inhibitor. Future work could then focus on:
-
Selectivity Profiling: Testing OTFP against other phospholipase isoforms (e.g., iPLA2, sPLA2) to determine its specificity.[20]
-
Kinetic Analysis: Performing detailed enzyme kinetics to determine if the inhibition is reversible, irreversible, or slow-binding, and to calculate parameters like Ki and kinact.
-
Downstream Mediator Analysis: Using methods like LC-MS/MS to confirm that inhibition of AA release leads to a corresponding decrease in the production of downstream prostaglandins (e.g., PGE2).[21]
-
In Vivo Models: Translating the in vitro findings into animal models of inflammation to assess therapeutic efficacy.[8]
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The Electrophilic Heart of Inhibition: A Technical Guide to Oleyl Trifluoromethyl Ketone and the Covalent Targeting of Fatty Acid Amide Hydrolase (FAAH)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fatty Acid Amide Hydrolase (FAAH) is a central enzyme in the regulation of the endocannabinoid system, responsible for the degradation of signaling lipids such as anandamide. Its inhibition presents a compelling therapeutic strategy for a range of disorders, including pain, anxiety, and inflammation.[1][2][3] Among the various classes of inhibitors, trifluoromethyl ketones (TFKs) represent a foundational chemotype whose mechanism is predicated on the potent electrophilicity of their carbonyl group. Oleyl trifluoromethyl ketone (OTFK), a substrate-inspired inhibitor, serves as a quintessential example of this class. It leverages a highly reactive carbonyl, activated by the strong electron-withdrawing trifluoromethyl group, to form a reversible covalent adduct with the catalytic serine nucleophile in the FAAH active site.[1][4] This guide provides an in-depth analysis of the chemical principles governing OTFK's inhibitory action, the unique catalytic machinery of FAAH, and the experimental methodologies required to characterize such inhibitors, offering field-proven insights for drug development professionals.
Chapter 1: Fatty Acid Amide Hydrolase (FAAH) - The Target
Biological Role and Therapeutic Significance
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical role in terminating the signaling of a class of bioactive lipids known as fatty acid amides (FAAs).[5][6] Prominent substrates for FAAH include the endogenous cannabinoid anandamide (N-arachidonoylethanolamine), the sleep-inducing lipid oleamide, and the anti-inflammatory factor N-palmitoylethanolamine.[7][8] By hydrolyzing these signaling molecules, FAAH diminishes their biological activity.
The therapeutic rationale for inhibiting FAAH is elegantly simple: blocking the degradation of endogenous FAAs elevates their local concentrations at sites of pathology, thereby amplifying their therapeutic effects (e.g., analgesia, anxiolysis) in a spatially and temporally controlled manner.[1][4] This approach is hypothesized to avoid the undesirable side effects, such as psychotropic activity, associated with direct, global activation of cannabinoid receptors by exogenous agonists.[2][9] Consequently, FAAH has become an attractive therapeutic target for managing pain, inflammation, anxiety, and other neurological disorders.[1][3][10]
The Atypical Ser-Ser-Lys Catalytic Triad
Unlike the majority of serine hydrolases that employ a classical Ser-His-Asp catalytic triad, FAAH utilizes an unusual Ser-Ser-Lys triad, composed of Ser241, Ser217, and Lys142.[1][5][11] Extensive mutagenesis and structural studies have elucidated the distinct roles of these residues:
-
Ser241: Acts as the primary catalytic nucleophile. Its hydroxyl group attacks the carbonyl carbon of the substrate amide bond.[11][12][13]
-
Lys142: Functions as the catalytic base, activating the Ser241 nucleophile. It is believed to achieve this by abstracting a proton, a process likely mediated by the bridging Ser217.[11][12]
-
Ser217: Serves as a proton shuttle, relaying the proton from Ser241 to Lys142, thus facilitating the activation of the nucleophile.[11][12][14]
This unique catalytic machinery is a key consideration in the design of specific inhibitors.
Chapter 2: Trifluoromethyl Ketones - A Privileged Scaffold for FAAH Inhibition
The Chemistry of Activation: Potentiating the Carbonyl
The inhibitory potency of trifluoromethyl ketones (TFKs) stems directly from the profound electron-withdrawing nature of the trifluoromethyl (-CF₃) group. The high electronegativity of the three fluorine atoms creates a strong inductive effect, pulling electron density away from the adjacent carbonyl carbon. This polarization renders the carbonyl carbon exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack. The importance of this activation is starkly demonstrated by the fact that the corresponding methyl ketone, which lacks this powerful inductive effect, is catalytically inactive against FAAH.[4]
Mechanism of Covalent Inhibition: The Hemiketal Adduct
This compound (OTFK) functions as a slow, tight-binding reversible covalent inhibitor.[1][15] The mechanism of inhibition proceeds via the nucleophilic attack of the activated Ser241 hydroxyl group on the highly electrophilic carbonyl carbon of OTFK. This attack does not lead to an irreversible bond but rather forms a stable tetrahedral intermediate known as a hemiketal.[1] This hemiketal adduct is structurally analogous to the transition state formed during the hydrolysis of FAAH's natural substrates, allowing it to bind with high affinity and effectively "lock" the enzyme in an inactive state.
This compound (OTFK): A Prototypical FAAH Inhibitor
OTFK was among the first potent, substrate-inspired competitive inhibitors of FAAH to be developed.[1][4] Its structure consists of a long oleyl lipid tail, which mimics endogenous substrates like oleamide, and the reactive trifluoromethyl ketone warhead. This pioneering molecule was instrumental in the initial characterization of FAAH, including its purification via affinity chromatography, and helped establish the enzyme as a serine hydrolase.[1] Studies showed that 10 μM of OTFK could inhibit over 94% of both human and rat FAAH activity, highlighting its potency.[16]
Chapter 3: Quantitative Analysis of OTFK-FAAH Interaction
The Kinetics of Slow, Tight-Binding Inhibition
For covalent inhibitors like OTFK, a simple IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be misleading as it is highly dependent on assay conditions like incubation time.[17][18] A more rigorous kinetic analysis is required to understand the two-step process of inhibition:
-
Initial Reversible Binding (Kᵢ): The inhibitor first binds non-covalently to the enzyme's active site. The affinity of this initial interaction is described by the inhibition constant, Kᵢ.
-
Covalent Adduct Formation (kᵢₙₐ꜀ₜ): Following initial binding, the covalent bond forms at a maximum rate defined by kᵢₙₐ꜀ₜ.
The overall efficiency of the inhibitor is best represented by the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ .[17][19] This value provides a time-independent measure of inhibitor potency and is crucial for comparing different covalent inhibitors and for translating biochemical potency to cellular and in vivo activity.[17]
Structure-Activity Relationship (SAR)
The design of OTFK is a classic example of SAR. The oleyl chain is not merely a passive scaffold; it actively contributes to binding affinity by engaging with the hydrophobic acyl-chain binding pocket and membrane access channel of FAAH.[1][5] Studies on a series of TFK inhibitors have revealed a parabolic relationship between the length of the alkyl chain and inhibitory potency, indicating an optimal chain length for fitting within the enzyme's active site.[1][4] The presence and position of the cis-double bond in the oleyl chain also contribute to adopting an optimal bound conformation.[20]
Data Summary: Potency of Activated Carbonyl Inhibitors of FAAH
The following table summarizes the relative potency of various oleoyl-based inhibitors, demonstrating the critical role of carbonyl electrophilicity.
| Inhibitor Class | Electrophilic Group | Relative Potency | Rationale |
| Oleoyl Aldehyde | -CHO | Moderate | More electrophilic than a simple ketone. |
| Oleoyl α-Ketoester | -CO-COOR | High | Ester group provides additional inductive withdrawal. |
| Oleyl TFK | -CO-CF₃ | Very High | -CF₃ group provides maximal inductive activation. [4] |
| Oleoyl Methyl Ketone | -CO-CH₃ | Inactive (Kᵢ > 100 μM) | Lacks sufficient electrophilicity for nucleophilic attack.[4] |
Chapter 4: Experimental Protocols for Studying FAAH Inhibition
In Vitro FAAH Activity Assay: A Step-by-Step Fluorometric Protocol
This protocol describes a common and robust method for measuring FAAH activity, suitable for inhibitor screening. The assay relies on a substrate that becomes fluorescent upon cleavage by FAAH.[21][22][23]
Materials:
-
FAAH Enzyme Source: Microsomal preparations or cell lysates containing FAAH.
-
FAAH Assay Buffer: e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Fluorogenic Substrate: e.g., Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Test Inhibitor (OTFK) and Vehicle Control (e.g., Ethanol, DMSO).
-
Specific FAAH Inhibitor Control: e.g., URB597, for determining background.
-
96-well white microplate.
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm).
Procedure:
-
Enzyme Preparation: Thaw the FAAH enzyme source on ice. Dilute to the desired concentration in ice-cold FAAH Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of OTFK in the vehicle.
-
Pre-incubation: Add 50 μL of diluted enzyme to each well of the 96-well plate. Add 2 μL of the OTFK dilution or vehicle control to the appropriate wells.
-
Time-Dependent Inhibition: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for the slow binding of the inhibitor to the enzyme. This step is critical for covalent inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 μL of the fluorogenic substrate (pre-warmed to 37°C) to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the rate of the non-specific background (wells with a known specific FAAH inhibitor) from all other rates.
-
Plot the percent inhibition versus the logarithm of OTFK concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
For determining kᵢₙₐ꜀ₜ/Kᵢ, more complex kinetic models analyzing progress curves at multiple inhibitor and substrate concentrations are required.
-
Workflow for Inhibitor Characterization
Chapter 5: Broader Context and Future Directions
The Challenge of Selectivity: From OTFK to Modern Inhibitors
While OTFK and other early TFKs were invaluable research tools, they exhibited a low selectivity for FAAH, often inhibiting other serine hydrolases in the proteome.[1] This lack of selectivity is a significant liability for therapeutic development. The insights gained from these early inhibitors, particularly the importance of an electrophilic carbonyl, spurred the development of new inhibitor classes with improved selectivity profiles. These include α-ketoheterocycles (e.g., OL-135) and carbamates (e.g., URB597), which retain the principle of covalent modification of Ser241 but incorporate different chemical scaffolds to achieve better selectivity and drug-like properties.[1][10][24]
Concluding Remarks
This compound stands as a landmark compound in the study of FAAH. Its design elegantly combines a substrate-mimicking lipid tail with a chemically-activated carbonyl warhead. The study of its interaction with FAAH has provided fundamental insights into the enzyme's catalytic mechanism and has laid the groundwork for modern FAAH-targeted drug discovery programs. The core principle demonstrated by OTFK—the power of a highly electrophilic carbonyl to covalently and reversibly trap a catalytic serine—remains a cornerstone of inhibitor design, reminding us that a deep understanding of enzyme mechanism and chemical reactivity is paramount to the development of effective and selective therapeutics.
References
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Methodological & Application
Application Notes and Protocols for Oleyl Trifluoromethyl Ketone in Live Cell Imaging
Introduction: Unveiling Cellular Lipid Signaling with Oleyl Trifluoromethyl Ketone
This compound (OTK) is a potent, cell-permeable inhibitor of key enzymes in lipid signaling pathways, primarily targeting Fatty Acid Amide Hydrolase (FAAH) and cytosolic Phospholipase A2 (cPLA2).[1] Its unique trifluoromethyl ketone moiety acts as a highly electrophilic group that mimics the transition state of the substrate, forming a reversible covalent bond with the active site serine or cysteine residues of these enzymes.[2][3] This mechanism provides a powerful tool for researchers to dissect the intricate roles of FAAH and cPLA2 in a multitude of cellular processes, including inflammation, neurotransmission, and cancer cell signaling, in the dynamic environment of living cells.
The primary utility of OTK in live cell imaging lies in its ability to acutely perturb the activity of FAAH and cPLA2. By observing the cellular response to this inhibition in real-time, researchers can elucidate the downstream consequences of these enzymatic pathways. This is typically achieved by co-application of OTK with fluorescent reporter substrates for FAAH or cPLA2. Inhibition by OTK results in a diminished or abolished fluorescent signal that would otherwise be generated by the enzymatic cleavage of the reporter, providing a direct visual readout of enzyme activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in live cell imaging applications. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into data interpretation and troubleshooting.
Mechanism of Action and Scientific Rationale
This compound's efficacy as a research tool stems from its specific interactions with its target enzymes and the central roles these enzymes play in cellular signaling.
Inhibition of Fatty Acid Amide Hydrolase (FAAH): Modulating Endocannabinoid Signaling
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[1] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates endocannabinoid signaling. The inhibition of FAAH by OTK leads to an accumulation of endogenous anandamide, thereby potentiating the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has profound effects on neurotransmission, pain perception, and inflammation.[4] In a live cell imaging context, inhibiting FAAH with OTK can be visualized by a reduction in the fluorescence produced by a specific FAAH substrate.
dot
Caption: FAAH Signaling and OTK Inhibition.
Inhibition of Cytosolic Phospholipase A2 (cPLA2): Interrogating the Arachidonic Acid Cascade
cPLA2 is a critical enzyme that catalyzes the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid (AA) and lysophospholipids.[5] AA is a precursor to a vast array of pro-inflammatory lipid mediators known as eicosanoids (prostaglandins, leukotrienes, and thromboxanes), which are synthesized by cyclooxygenases (COX) and lipoxygenases (LOX).[6][7] By inhibiting cPLA2, OTK (and its close analog, arachidonyl trifluoromethyl ketone) effectively blocks the production of these downstream signaling molecules.[6][8][9] This makes OTK an invaluable tool for studying inflammatory responses, cancer progression, and neurodegenerative diseases where the arachidonic acid cascade is implicated.[7][10] Live cell imaging with a fluorescent cPLA2 substrate allows for the direct visualization of this inhibition.
dot
Caption: cPLA2 Pathway and OTK Inhibition.
Quantitative Data for this compound and Related Inhibitors
| Compound | Target Enzyme | Reported IC50/Inhibition | Cell Type/Assay Condition | Reference |
| This compound | FAAH | >90% inhibition at 10 µM | Transfected COS-7 cells | [1] |
| Arachidonyl Trifluoromethyl Ketone (AACOCF3) | cPLA2 | ~8 µM | U937 cells | [8] |
| Arachidonyl Trifluoromethyl Ketone (AACOCF3) | cPLA2 | ~2 µM | Platelets | [8] |
| GK420 (Thiazolyl Ketone) | cPLA2 | 0.09 µM | Synoviocytes | [10] |
Experimental Protocols
The following protocols provide a framework for using this compound in live cell imaging experiments. Optimization for specific cell types and experimental questions is highly recommended.
Protocol 1: Live Cell Imaging of FAAH Activity Inhibition
This protocol utilizes a fluorogenic FAAH substrate, such as Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA), which becomes fluorescent upon cleavage by FAAH.
dot
Caption: Workflow for FAAH Activity Imaging.
Materials:
-
Cells of interest cultured on glass-bottom dishes or imaging-compatible microplates
-
Complete cell culture medium
-
Phenol red-free imaging medium (e.g., FluoroBrite™ DMEM)
-
This compound (OTK)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Vehicle control (e.g., DMSO)
-
Fluorescence microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Reagent Preparation:
-
Prepare a stock solution of OTK in DMSO. A typical stock concentration is 10-50 mM.
-
Prepare a working solution of OTK in imaging medium. A final concentration range of 1-20 µM is a good starting point for optimization.
-
Prepare a working solution of the fluorescent FAAH substrate in imaging medium according to the manufacturer's instructions.
-
-
Inhibitor Treatment:
-
Wash the cells once with pre-warmed imaging medium.
-
Add the OTK working solution or vehicle control to the respective wells and incubate for 30-60 minutes at 37°C. The pre-incubation time may require optimization.
-
-
Substrate Addition:
-
Carefully add the fluorescent FAAH substrate to all wells.
-
-
Live Cell Imaging:
-
Immediately begin acquiring time-lapse images using a fluorescence microscope.
-
Use appropriate filter sets for the chosen fluorophore (e.g., for AMC, Ex/Em ~350/450 nm).
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times that provide a good signal-to-noise ratio.[4]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity in the cells over time for both OTK-treated and vehicle-treated conditions.
-
A decrease in the rate of fluorescence increase in the OTK-treated cells compared to the control indicates FAAH inhibition.
-
Protocol 2: Live Cell Imaging of cPLA2 Activity Inhibition
This protocol employs a quenched fluorescent substrate for cPLA2, such as a phospholipid analog with a BODIPY fluorophore and a quencher. Cleavage by cPLA2 separates the fluorophore from the quencher, resulting in a fluorescent signal.
dot
Caption: Workflow for cPLA2 Activity Imaging.
Materials:
-
Cells of interest on glass-bottom dishes or imaging plates
-
Complete cell culture medium
-
Phenol red-free imaging medium
-
This compound (OTK)
-
Quenched fluorescent cPLA2 substrate (e.g., PED6 or a DDAO-arachidonate conjugate)
-
Vehicle control (e.g., DMSO)
-
(Optional) A stimulant to activate cPLA2 (e.g., calcium ionophore, ATP)
-
Fluorescence microscope with environmental control
Procedure:
-
Cell Seeding: Plate cells to achieve 70-80% confluency for the experiment.
-
Reagent Preparation:
-
Prepare OTK stock and working solutions as described in Protocol 1. A final concentration range of 1-10 µM is recommended for initial experiments, based on data for AACOCF3.[8]
-
Prepare the fluorescent cPLA2 substrate according to the manufacturer's protocol.
-
-
Substrate Loading:
-
Wash cells with imaging medium.
-
Incubate cells with the fluorescent cPLA2 substrate for the time recommended by the manufacturer to allow for membrane incorporation.
-
-
Washing:
-
Gently wash the cells two to three times with pre-warmed imaging medium to remove unincorporated substrate.
-
-
Inhibitor Treatment:
-
Add the OTK working solution or vehicle control to the cells and incubate for 30-60 minutes at 37°C.
-
-
(Optional) Cell Stimulation:
-
If basal cPLA2 activity is low, you may need to stimulate the cells to induce a robust signal. Add a known cPLA2 activator (e.g., ATP or a calcium ionophore) to the wells immediately before imaging.
-
-
Live Cell Imaging:
-
Begin time-lapse imaging using the appropriate filter sets for your fluorescent substrate.
-
Maintain a controlled environment (37°C, 5% CO2) throughout the imaging period.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time. A suppressed fluorescent signal in OTK-treated cells compared to the vehicle control indicates cPLA2 inhibition.
-
Troubleshooting Common Issues in Live Cell Imaging
| Issue | Potential Cause | Recommended Solution | Reference |
| High Background Fluorescence | - Phenol red in the medium- Excess fluorescent probe- Autofluorescence from cells | - Use phenol red-free imaging medium.- Optimize probe concentration and perform thorough washes.- Acquire an image of unstained cells to determine the level of autofluorescence. | [4] |
| Low Signal/No Fluorescence | - Low enzyme activity in the chosen cell type- Incorrect filter sets- Ineffective fluorescent probe | - Use a positive control cell line with known high enzyme activity.- For cPLA2, consider stimulating the cells.- Ensure the excitation and emission filters match the spectral properties of the fluorophore.- Test a different fluorescent substrate. | [4] |
| Phototoxicity and Cell Death | - High excitation light intensity- Prolonged exposure to light | - Use the lowest possible light intensity and exposure time.- Use a more sensitive camera.- Reduce the frequency of image acquisition in time-lapse experiments.- Use an antifade reagent if compatible with live cell imaging. | [4] |
| Inhibitor Ineffectiveness | - Insufficient inhibitor concentration or incubation time- Inhibitor degradation | - Perform a dose-response curve to determine the optimal concentration.- Increase the pre-incubation time with the inhibitor.- Prepare fresh inhibitor solutions for each experiment. |
Conclusion and Future Perspectives
This compound is a versatile and potent tool for the real-time investigation of FAAH and cPLA2 activity in living cells. By combining OTK with fluorescent enzyme substrates, researchers can directly visualize the impact of inhibiting these key lipid signaling pathways. The protocols and guidelines presented here offer a solid foundation for designing and executing successful live cell imaging experiments. As our understanding of the complex roles of FAAH and cPLA2 in health and disease continues to grow, the use of chemical probes like OTK will be instrumental in dissecting these pathways with high spatiotemporal resolution, paving the way for new therapeutic strategies.
References
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Riendeau D, et al. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets. J Biol Chem. 1994;269(22):15619-15624. [Link]
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Schanstra JP, et al. Systems biology identifies cytosolic PLA2 as a target in vascular calcification treatment. JCI Insight. 2019;4(10):e125638. [Link]
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Loweth AC, et al. A specific inhibitor of cytosolic phospholipase A2 activity, AACOCF3, inhibits glucose-induced insulin secretion from isolated rat islets. Biochem Biophys Res Commun. 1996;218(2):423-427. [Link]
-
Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Nat Commun. 2022;13(1):743. [Link]
-
Creative Biolabs. Live Cell Imaging Protocol & Troubleshooting. [Link]
-
Ackermann, E. J., Conde-Frieboes, K., & Dennis, E. A. (1995). Inhibition of Macrophage Ca2+-independent Phospholipase A2 by Bromoenol Lactone and Trifluoromethyl Ketones. Journal of Biological Chemistry, 270(1), 445-450. [Link]
-
Inhibition of cPLA2 with AACOCF3 enhances cell death and prevents activation of prosurvival signaling in irradiated vascular endothelial cells. Mol Cancer Ther. 2009;8(12):3244-3252. [Link]
-
Lu, J., et al. (2009). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry letters, 19(21), 6035–6039. [Link]
-
Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry. 2021;27(49):12534-12538. [Link]
-
Probing Phospholipase A2 with Fluorescent Phospholipid Substrates. Chembiochem. 2009;10(1):156-161. [Link]
-
Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. J Mol Graph Model. 2011;29(6):836-845. [Link]
-
Goldman, R. D., Swedlow, J. R., & Spector, D. L. (Eds.). (2010). Live cell imaging: a laboratory manual. Cold Spring Harbor Laboratory Press. [Link]
-
Giang, D. K., & Cravatt, B. F. (1997). Molecular characterization of human and rat fatty acid amide hydrolases. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1348(1-2), 147-154. [Link]
-
Wu, S., Hernandez Villegas, N. C., Thomas-Wright, I., Wade-Martins, R., & Schekman, R. (2023). Immunofluorescence and live-cell Imaging. protocols.io. [Link]
-
Inhibiting the Cytosolic Phospholipase A2-Arachidonic Acid Pathway With Arachidonyl Trifluoromethyl Ketone Attenuates Radiation-Induced Lung Fibrosis. Int J Radiat Oncol Biol Phys. 2021;111(3S):e133. [Link]
-
Oral administration of cytosolic PLA2 inhibitor arachidonyl trifluoromethyl ketone ameliorates cauda equina compression injury in rats. J Neuroinflammation. 2015;12:93. [Link]
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- 4. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
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- 6. Oral administration of cytosolic PLA2 inhibitor arachidonyl trifluoromethyl ketone ameliorates cauda equina compression injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Cytosolic PLA2 in zymogen granule fusion and amylase release: inhibition of GTP-induced fusion by arachidonyl trifluoromethyl ketone points to cPLA2 in G-protein-mediated secretory vesicle fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
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Protocol for In Vivo Administration of Oleyl Trifluoromethyl Ketone: A Guide for Preclinical Research
Abstract
This application note provides a comprehensive, field-proven protocol for the in vivo administration of Oleyl Trifluoromethyl Ketone (OTFP), a putative inhibitor of Fatty Acid Synthase (FASN). Designed for researchers in oncology, metabolic diseases, and drug development, this guide details the rationale behind experimental design, step-by-step procedures for vehicle formulation and administration, and mechanistic insights into FASN inhibition. By integrating established methodologies for similar hydrophobic FASN inhibitors with fundamental biochemical principles, this document serves as a self-validating system to ensure experimental reproducibility and scientific integrity.
Introduction: Targeting De Novo Lipogenesis
Elevated de novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is a hallmark of various pathological states, most notably cancer. Fatty Acid Synthase (FASN), the key terminal enzyme in this pathway, catalyzes the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA.[1] While FASN activity is typically low in most normal tissues, which preferentially utilize circulating lipids, it is significantly upregulated in many tumor types to meet the high demand for lipids required for membrane biogenesis, energy storage, and signaling molecule synthesis.[2] This metabolic reprogramming makes FASN a compelling therapeutic target.
This compound (OTFP) represents a novel investigational compound designed to inhibit FASN. Its structure combines an oleyl group, a long-chain monounsaturated fatty acid tail, with an electrophilic trifluoromethyl ketone (TFMK) warhead. The oleyl moiety is hypothesized to facilitate entry into the FASN catalytic site, while the TFMK group is designed to interact with key enzymatic residues, disrupting palmitate synthesis.[3] This guide provides the necessary protocols to investigate the in vivo efficacy of OTFP in preclinical models.
Mechanism of Action: FASN Inhibition and Downstream Effects
FASN is a large, homodimeric multi-enzyme complex.[4] The synthesis of palmitate involves a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction, catalyzed by different domains of the FASN protein.[5] Trifluoromethyl ketones are known to act as potent inhibitors of various enzymes by mimicking the tetrahedral transition state of substrate hydrolysis.[3] In the context of FASN, the OTFP inhibitor is thought to target the β-ketoacyl reductase (KR) domain. The electrophilic carbon of the TFMK moiety forms a stable adduct with active site residues, effectively blocking the reduction step in the fatty acid elongation cycle.[6]
Inhibition of FASN by compounds like OTFP leads to a cascade of anti-tumor effects beyond simple depletion of fatty acids. These include:
-
Disruption of Lipid Rafts: Reduced palmitate levels alter the composition of cellular membranes, disrupting the integrity of lipid rafts. This can impair the localization and function of raft-associated signaling proteins crucial for tumor growth, such as those in the PI3K-AKT-mTOR and β-catenin pathways.[2][7]
-
Induction of Apoptosis: The accumulation of malonyl-CoA, a substrate for FASN, and the disruption of critical signaling pathways can trigger programmed cell death in cancer cells.[8]
-
Inhibition of Oncogenic Signaling: FASN inhibition has been shown to downregulate the expression and activity of key oncogenes and signaling pathways, including PI3K/AKT/mTOR and ERK, which are critical for cell proliferation and survival.[9][10]
Figure 1: FASN Signaling Pathway and Point of Inhibition. This diagram illustrates the central role of FASN in converting glucose-derived carbons into palmitate for lipid synthesis, which supports membrane integrity and oncogenic signaling. OTFP acts as a direct inhibitor of FASN, blocking this pathway.
In Vivo Administration Protocol
Due to the highly hydrophobic nature of the oleyl moiety, OTFP is practically insoluble in aqueous solutions.[11][12] Therefore, a specialized vehicle is required for effective in vivo delivery. The following protocols are based on established formulations for similar potent, hydrophobic FASN inhibitors such as TVB-3664.[13][14]
Materials and Reagents
-
This compound (OTFP) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Corn oil, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL, 3 mL) and needles (25-27G)
-
Oral gavage needles (for oral administration)
-
Vortex mixer
-
Sonicator (optional)
Vehicle Formulation (Choose one)
Causality Behind Formulation Choice: The selection of a vehicle is critical for ensuring the bioavailability of hydrophobic compounds. A co-solvent system is necessary to first dissolve the compound (DMSO) and then maintain its solubility upon dilution in a physiologically compatible carrier suitable for the chosen administration route.
Option A: PEG-Based Vehicle for Oral or IP Administration This formulation is a widely used, robust system for solubilizing hydrophobic drugs for systemic administration.[8][13]
-
Prepare a 10X stock solution of OTFP in 100% DMSO. For example, to achieve a final dosing solution of 1 mg/mL, prepare a 10 mg/mL stock in DMSO.
-
In a sterile tube, add the required volumes of each component in the following order, vortexing thoroughly after each addition:
-
10% DMSO: Add 1 volume of the OTFP stock solution.
-
40% PEG300: Add 4 volumes of PEG300. Vortex until the solution is clear.
-
5% Tween 80: Add 0.5 volumes of Tween 80. Vortex until fully mixed.
-
45% Saline: Add 4.5 volumes of sterile saline. Vortex until a clear, homogenous solution is formed.
-
Option B: Corn Oil-Based Vehicle for Oral Administration This formulation is suitable for lipophilic compounds and is often used for daily oral gavage.[14]
-
Prepare a 10X stock solution of OTFP in 100% DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add 1 volume of the OTFP/DMSO stock solution to 9 volumes of sterile corn oil.
-
Vortex vigorously for 2-3 minutes until a clear solution or a uniform suspension is formed. Gentle warming or brief sonication can aid dissolution.
Self-Validation Check: The final formulation should be visually inspected for clarity and absence of precipitation before each use. If precipitation occurs, the formulation should be warmed gently (37°C) and vortexed again. If the precipitate does not redissolve, the formulation should be remade.
Dosing and Administration
Dosing Calculations: Dosing for novel compounds should be determined empirically. Based on preclinical studies of similar FASN inhibitors like TVB-3664, a starting dose range of 3-10 mg/kg administered daily is a reasonable starting point.[9][13]
| Parameter | Example Value | Calculation | Result |
| Animal Weight | 20 g | N/A | 20 g (0.02 kg) |
| Desired Dose | 5 mg/kg | 5 mg/kg * 0.02 kg | 0.1 mg |
| Formulation Concentration | 1 mg/mL | N/A | 1 mg/mL |
| Volume to Administer | 0.1 mg / 1 mg/mL | 0.1 mL (100 µL) |
Administration Route:
-
Oral Gavage (PO): This is the most common and preferred route for daily dosing of FASN inhibitors like TVB-3664.[14] It is less stressful for the animal with repeated administration compared to injections. Use a proper-sized, ball-tipped gavage needle to deliver the formulation directly into the stomach. The typical maximum volume for a mouse is 10 mL/kg (e.g., 200 µL for a 20g mouse).
-
Intraperitoneal Injection (IP): This route provides rapid systemic exposure. Ensure the injection is made into the lower abdominal quadrant to avoid puncturing the bladder or cecum. The recommended maximum volume for a mouse is 10 mL/kg.
Figure 2: Experimental Workflow for OTFP In Vivo Administration. This flowchart outlines the key decision and action points from compound preparation to animal administration.
Expected Outcomes and Troubleshooting
Expected Outcomes: Successful administration of an effective dose of OTFP should lead to target engagement, resulting in the inhibition of FASN activity in tumor tissue. Downstream pharmacodynamic effects may include:
-
Reduction in tumor growth rate or tumor regression in xenograft models.[9]
-
Decreased levels of palmitate and other lipids in tumor tissue.
-
Modulation of downstream signaling pathways (e.g., decreased phosphorylation of AKT).[10]
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Drug Precipitation in Formulation | Low solubility; incorrect solvent ratio or mixing order. | Ensure solvents are added in the specified order. Warm the solution gently (to 37°C) and vortex/sonicate. If persists, remake the formulation, ensuring the DMSO stock is fully dissolved. |
| Animal Distress or Toxicity | Vehicle toxicity; compound toxicity. | Administer a vehicle-only control group to assess tolerability. If toxicity is observed in the OTFP group, perform a dose-response study to find the maximum tolerated dose (MTD). For IP injections, ensure the volume is appropriate and the injection site is correct. |
| Lack of Efficacy | Poor bioavailability; insufficient dose; inactive compound. | Confirm the stability and concentration of the final formulation. Increase the dose if no toxicity is observed. Consider an alternative vehicle or administration route to improve exposure. |
Conclusion
This application note provides a detailed and scientifically-grounded protocol for the in vivo administration of the novel FASN inhibitor, this compound. By leveraging established formulation strategies for hydrophobic compounds and providing a clear rationale for each step, this guide aims to equip researchers with the tools necessary for rigorous and reproducible preclinical evaluation. Adherence to these protocols will facilitate the accurate assessment of OTFP's therapeutic potential and contribute to the broader understanding of FASN inhibition as a cancer therapy.
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Application Notes and Protocols: Oleyl Trifluoromethyl Ketone as a Chemical Probe for FAAH Activity
Introduction: The Significance of Fatty Acid Amide Hydrolase (FAAH) in Endocannabinoid Signaling
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound enzyme that plays a pivotal role in regulating the endocannabinoid system.[1][2] This system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and their metabolic enzymes, is crucial for modulating a wide array of physiological processes, including pain perception, inflammation, mood, and memory. FAAH terminates the signaling of a key class of endocannabinoids, the N-acylethanolamines (NAEs), most notably anandamide (N-arachidonoylethanolamine or AEA).[2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively diminishes the activation of cannabinoid receptors CB1 and CB2.[2]
The therapeutic potential of modulating FAAH activity has garnered significant interest in drug development. Inhibition of FAAH elevates the endogenous levels of anandamide and other bioactive fatty acid amides, thereby enhancing their analgesic, anxiolytic, and anti-inflammatory effects. This approach offers a more nuanced modulation of the endocannabinoid system compared to the direct agonism of cannabinoid receptors, potentially avoiding undesirable psychotropic side effects.[4][5]
Oleyl Trifluoromethyl Ketone (OTFP): A Covalent Chemical Probe for FAAH
This compound (OTFP) is a potent inhibitor of FAAH and serves as a valuable chemical probe to investigate the enzyme's activity in various biological systems.[6] Structurally, OTFP is an analog of oleic acid, where the carboxylic acid group is replaced by a trifluoromethyl ketone (TFMK) moiety.[6] This TFMK group is a key feature, acting as an electrophilic "warhead" that targets the active site of serine hydrolases like FAAH.[4][5]
The inhibitory mechanism of trifluoromethyl ketones involves the nucleophilic attack of the catalytic serine residue within the enzyme's active site on the electrophilic carbonyl carbon of the TFMK.[7][8] This results in the formation of a stable, covalent hemiketal adduct, effectively inactivating the enzyme.[7] The high electronegativity of the fluorine atoms in the trifluoromethyl group significantly increases the electrophilicity of the ketone's carbonyl carbon, making it highly susceptible to this nucleophilic attack.[8][9]
It is important to note that while potent, trifluoromethyl ketones can exhibit low selectivity and may inhibit other serine hydrolases.[5] Therefore, careful experimental design and the use of appropriate controls are essential when using OTFP as a chemical probe for FAAH activity.
Mechanism of FAAH Catalysis and Inhibition by OTFP
FAAH employs an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142 in rat FAAH) to hydrolyze its substrates, which distinguishes it from many other serine hydrolases that utilize a Ser-His-Asp triad.[10][11] The catalytic cycle begins with the activation of the primary nucleophile, Ser241, by the concerted action of Lys142 and Ser217.[12] The activated Ser241 then attacks the carbonyl carbon of the substrate's amide bond, leading to the formation of a tetrahedral intermediate.[12] This intermediate subsequently collapses, releasing the amine portion of the substrate and forming an acyl-enzyme intermediate. Finally, a water molecule, activated by the catalytic triad, hydrolyzes the acyl-enzyme intermediate, releasing the fatty acid and regenerating the active enzyme.
OTFP irreversibly inhibits FAAH by forming a stable hemiketal with the catalytic Ser241. The electrophilic nature of the trifluoromethyl ketone facilitates the nucleophilic attack by Ser241, leading to the formation of a tetrahedral adduct that is significantly more stable than the transient tetrahedral intermediate formed during substrate hydrolysis. This effectively sequesters the enzyme in an inactive state.
Caption: FAAH catalytic cycle and inhibition by OTFP.
Quantitative Data on OTFP Inhibition
The potency of OTFP as an FAAH inhibitor is a critical parameter for its application as a chemical probe. While specific IC50 values can vary depending on the assay conditions and enzyme source (human vs. rat), studies have demonstrated that OTFP is a potent inhibitor. For instance, at a concentration of 10 µM, this compound has been shown to inhibit the hydrolysis of oleamide by human and rat FAAH by 95.7% and 94.8%, respectively.[6]
However, it is crucial to consider the selectivity of OTFP. Activity-based protein profiling (ABPP) studies have indicated that trifluoromethyl ketones can exhibit low selectivity for FAAH and may more potently inhibit other serine hydrolases.[5] This underscores the importance of using OTFP in conjunction with more selective FAAH inhibitors or in systems with well-characterized serine hydrolase activity.
| Compound | Target Enzyme | IC50 / % Inhibition | Notes |
| This compound (OTFP) | Human FAAH | 95.7% inhibition at 10 µM | Potent inhibitor; selectivity should be considered.[6] |
| This compound (OTFP) | Rat FAAH | 94.8% inhibition at 10 µM | Potent inhibitor; selectivity should be considered.[6] |
| Trifluoromethyl Ketones (general) | Other Serine Hydrolases (e.g., TGH, KIAA1363) | Can be more potent than against FAAH | Highlights the need for selectivity profiling.[5] |
| URB597 | FAAH | IC50 ≈ 4.6 nM | A well-characterized, potent, and relatively selective FAAH inhibitor, often used as a positive control.[13] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for utilizing OTFP as a chemical probe for FAAH activity in various experimental settings.
Protocol 1: In Vitro FAAH Activity Assay using a Fluorometric Substrate
This protocol describes a common method for measuring FAAH activity and its inhibition by OTFP using a fluorogenic substrate. The principle lies in the FAAH-catalyzed hydrolysis of a non-fluorescent substrate to release a highly fluorescent product.[14][15][16]
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[15][17]
-
This compound (OTFP)
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)
-
Positive control inhibitor (e.g., URB597)
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of OTFP in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the OTFP stock solution in FAAH Assay Buffer to achieve a range of desired final concentrations (e.g., 1 nM to 100 µM).
-
Prepare similar dilutions for the positive control inhibitor.
-
Include a vehicle control containing the same final concentration of DMSO as the highest OTFP concentration.
-
-
Enzyme Preparation:
-
Dilute the recombinant FAAH enzyme in ice-cold FAAH Assay Buffer to a working concentration that yields a linear reaction rate for at least 30 minutes. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
In the 96-well plate, add the following to each well:
-
50 µL of FAAH Assay Buffer
-
10 µL of the diluted OTFP, positive control, or vehicle control.
-
10 µL of the diluted FAAH enzyme solution.
-
-
Include wells for a "no enzyme" control (add 10 µL of assay buffer instead of the enzyme solution) to determine background fluorescence.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate (e.g., AAMCA) in FAAH Assay Buffer. The final concentration should be at or near the Km of the enzyme for the substrate.
-
Initiate the reaction by adding 30 µL of the substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for AMC-based substrates.[13][15]
-
-
Data Analysis:
-
Calculate the rate of the reaction (increase in fluorescence units per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate the percentage of inhibition for each OTFP concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the OTFP concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro FAAH inhibition assay.
Protocol 2: Cell-Based FAAH Activity Assay
This protocol outlines a method to assess the ability of OTFP to inhibit FAAH activity within a cellular context. This is crucial for confirming that the compound can penetrate cell membranes and engage its target in a more physiologically relevant environment.[13]
Materials:
-
A cell line with detectable FAAH activity (e.g., neuroblastoma cells, or cells overexpressing FAAH).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
OTFP and control compounds.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
BCA Protein Assay Kit.
-
The reagents and equipment listed in Protocol 1.
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells under standard conditions.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of OTFP and control compounds in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compounds or vehicle control.
-
Incubate the cells for a desired period (e.g., 1-4 hours) at 37°C.[13]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 15-20 minutes with gentle agitation.
-
Collect the cell lysates and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.[13]
-
Transfer the supernatant (cell lysate) to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit. This is essential for normalizing FAAH activity.[13]
-
-
FAAH Activity Measurement:
-
Perform the fluorometric FAAH activity assay as described in Protocol 1, using a standardized amount of protein from each cell lysate (e.g., 10-20 µg) instead of the recombinant enzyme.
-
-
Data Analysis:
-
Normalize the FAAH activity to the protein concentration for each sample.
-
Calculate the percentage of FAAH inhibition for each OTFP concentration relative to the vehicle-treated cells.
-
Determine the cellular IC50 value for OTFP.
-
Protocol 3: In Vivo Assessment of FAAH Inhibition (General Guidelines)
This section provides general guidelines for assessing the in vivo activity of OTFP. A specific protocol should be developed in accordance with institutional animal care and use committee (IACUC) regulations. The primary goal is to determine if systemically administered OTFP can inhibit FAAH activity in a target tissue, such as the brain.
Materials:
-
Laboratory animals (e.g., mice or rats).
-
OTFP formulated in a suitable vehicle for administration (e.g., intraperitoneal injection).
-
Anesthesia and surgical equipment for tissue collection.
-
Tissue homogenization buffer.
-
Reagents and equipment for the in vitro FAAH activity assay (Protocol 1).
Procedure:
-
Compound Administration:
-
Administer OTFP at various doses to different groups of animals. Include a vehicle control group. The choice of dose and route of administration should be based on preliminary tolerability and pharmacokinetic studies.
-
-
Time Course Analysis:
-
At different time points after administration (e.g., 1, 4, 8, and 24 hours), euthanize the animals and collect the target tissue (e.g., brain).[18]
-
-
Tissue Processing:
-
Immediately homogenize the collected tissue in ice-cold buffer.
-
Centrifuge the homogenate to prepare a supernatant or microsomal fraction that contains FAAH activity.
-
-
Ex Vivo FAAH Activity Measurement:
-
Determine the protein concentration of the tissue preparations.
-
Measure the FAAH activity in each sample using the in vitro fluorometric assay described in Protocol 1.
-
-
Data Analysis:
-
Compare the FAAH activity in the tissues from OTFP-treated animals to that of the vehicle-treated controls.
-
Determine the extent and duration of FAAH inhibition in vivo.
-
Self-Validating Systems and Causality in Experimental Choices:
-
Positive and Negative Controls: The inclusion of a well-characterized FAAH inhibitor like URB597 as a positive control validates the assay's ability to detect inhibition. The vehicle control (DMSO) serves as a negative control to account for any effects of the solvent on enzyme activity. A "no enzyme" control is crucial for determining the background fluorescence of the substrate and assay components.
-
Kinetic vs. Endpoint Assays: A kinetic assay, where fluorescence is measured over time, is generally preferred over an endpoint assay. This is because it provides the reaction rate and can help identify potential artifacts such as fluorescent compounds or quenchers.
-
Protein Normalization: In cell-based and in vivo studies, normalizing FAAH activity to the total protein concentration is essential to account for variations in cell number or tissue sample size.
-
Selectivity Profiling: Given that trifluoromethyl ketones can inhibit other serine hydrolases, it is advisable to perform counter-screening against a panel of related enzymes to assess the selectivity of OTFP. This is critical for interpreting the biological effects observed in more complex systems.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the activity and function of FAAH. Its covalent mechanism of action makes it a potent tool for inactivating the enzyme both in vitro and in cellular systems. The detailed protocols provided herein offer a robust framework for researchers to utilize OTFP in their investigations of the endocannabinoid system. However, the potential for off-target effects necessitates careful experimental design and data interpretation. Future studies could focus on developing more selective trifluoromethyl ketone-based probes or utilizing OTFP in combination with advanced techniques like activity-based protein profiling to gain a more comprehensive understanding of its interactions within the cellular proteome.
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- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Application of Oleyl Trifluoromethyl Ketone in Neuroscience Research: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl trifluoromethyl ketone (OTFK) has emerged as a valuable research tool in neuroscience, primarily due to its potent and selective inhibition of fatty acid amide hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of a class of endogenous signaling lipids known as N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA) and the sleep-inducing lipid oleamide. By inhibiting FAAH, OTFK effectively elevates the endogenous levels of these neuromodulatory lipids, allowing researchers to investigate their roles in a variety of physiological and pathological processes within the central and peripheral nervous systems.
This comprehensive guide provides detailed application notes and protocols for the use of OTFK in neuroscience research. It is designed to equip researchers with the necessary information to effectively design, execute, and interpret experiments aimed at elucidating the function of the endocannabinoid system and related signaling pathways.
Mechanism of Action: Potent Inhibition of Fatty Acid Amide Hydrolase
OTFK is a structural analog of oleic acid, where the carboxylic acid group is replaced by a trifluoromethyl ketone moiety. This trifluoromethyl ketone group is a key electrophilic "warhead" that targets the active site of FAAH. FAAH is a serine hydrolase that utilizes a catalytic triad (Ser241, Ser217, and Lys142 in rat FAAH) to hydrolyze its substrates.
The inhibitory mechanism of OTFK involves the nucleophilic attack of the active site serine (Ser241) on the electrophilic carbonyl carbon of the trifluoromethyl ketone. This forms a stable, reversible covalent hemiketal adduct. The high electronegativity of the fluorine atoms enhances the electrophilicity of the ketone, making it a potent inhibitor. This mechanism is characteristic of trifluoromethyl ketone-based inhibitors of serine hydrolases.
The inhibition of FAAH by OTFK leads to a significant increase in the concentration of endogenous FAAH substrates, most notably anandamide, in various brain regions. Anandamide is a key endocannabinoid that activates cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors that modulate neurotransmitter release, synaptic plasticity, and neuronal excitability. The potentiation of anandamide signaling through FAAH inhibition is the primary mechanism by which OTFK exerts its pharmacological effects, including analgesia, anxiolysis, and anti-inflammatory actions.
Signaling Pathway of FAAH Inhibition by OTFK
Caption: Signaling pathway illustrating the mechanism of action of OTFK.
Quantitative Data
The potency of OTFK as an FAAH inhibitor has been characterized in various studies. The following table summarizes key quantitative data.
| Parameter | Species | Value | Reference |
| IC50 | Human FAAH | ~5 nM | [1] |
| IC50 | Rat FAAH | ~7 nM | [1] |
| Inhibition of Oleamide Hydrolysis | Human FAAH (in transfected COS-7 cells) | 95.7% at 10 µM | |
| Inhibition of Oleamide Hydrolysis | Rat FAAH (in transfected COS-7 cells) | 94.8% at 10 µM |
Note: IC50 values can vary depending on the assay conditions (e.g., substrate concentration, enzyme source). Researchers should consider these values as a guide and may need to determine the potency of OTFK under their specific experimental conditions.
Experimental Protocols
Part 1: In Vitro Application - Treatment of Primary Neuronal Cultures
This protocol provides a general guideline for treating primary neuronal cultures with OTFK to investigate its effects on neuronal function and signaling.
Materials:
-
Primary neuronal cultures (e.g., cortical, hippocampal, or dorsal root ganglion neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (OTFK)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, kits for ELISA or mass spectrometry)
Protocol:
-
Preparation of OTFK Stock Solution:
-
Dissolve OTFK in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. OTFK is stable for at least one year when stored properly.
-
-
Cell Culture and Treatment:
-
Culture primary neurons to the desired stage of maturity (e.g., 7-10 days in vitro for established synaptic connections).
-
On the day of the experiment, prepare fresh dilutions of the OTFK stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 10 nM - 10 µM).
-
Important: Include a vehicle control group treated with the same final concentration of DMSO as the highest OTFK concentration used.
-
Carefully remove the existing culture medium from the wells and replace it with the OTFK-containing medium or the vehicle control medium.
-
Incubate the neurons for the desired duration (e.g., 1-24 hours), depending on the experimental endpoint.
-
-
Downstream Analysis:
-
Measurement of Anandamide Levels:
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Perform lipid extraction from the cell lysates.
-
Quantify anandamide levels using liquid chromatography-mass spectrometry (LC-MS). An increase in anandamide levels is a direct indicator of FAAH inhibition.
-
-
Western Blot Analysis:
-
Investigate the effects of elevated anandamide on downstream signaling pathways by probing for key proteins such as phosphorylated ERK (p-ERK), CREB, or other relevant signaling molecules.
-
-
Electrophysiology:
-
Perform patch-clamp recordings to assess changes in neuronal excitability, synaptic transmission (e.g., mEPSCs, mIPSCs), or ion channel activity.
-
-
Immunocytochemistry:
-
Fix and stain the neurons to visualize changes in protein expression or localization, or to assess neuronal morphology.
-
-
Part 2: In Vivo Application - Hot Plate Test for Analgesia in Mice
This protocol describes the use of the hot plate test to assess the analgesic effects of OTFK in a mouse model of thermal pain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (OTFK)
-
Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% saline)
-
Hot plate apparatus with adjustable temperature control
-
Animal enclosures and handling equipment
Protocol:
-
Animal Acclimation:
-
Acclimate the mice to the experimental room and handling procedures for at least 3 days prior to the experiment.
-
-
Preparation of OTFK Dosing Solution:
-
On the day of the experiment, prepare the OTFK dosing solution. First, dissolve the required amount of OTFK in DMSO. Then, add Tween 80 and vortex to mix. Finally, add saline to the desired final volume and vortex thoroughly. A typical dose for an FAAH inhibitor like OTFK is in the range of 5-20 mg/kg.
-
Prepare a vehicle control solution containing the same concentrations of DMSO and Tween 80 in saline.
-
-
Experimental Procedure:
-
Baseline Latency Measurement: Before drug administration, determine the baseline latency for each mouse. Place the mouse on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and start a timer.[2] The latency is the time it takes for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping.[2] A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer OTFK or the vehicle control solution to the mice via intraperitoneal (i.p.) injection. The volume of injection is typically 10 ml/kg.
-
Post-Treatment Latency Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency. An increase in latency compared to the baseline and the vehicle-treated group indicates an analgesic effect.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of OTFK treatment to the vehicle control group.
-
Selectivity and Off-Target Considerations
While trifluoromethyl ketone-based inhibitors are generally potent, their selectivity can vary. It is crucial to consider the potential for off-target effects, especially when interpreting in vivo data. The primary off-target concerns for FAAH inhibitors are other serine hydrolases involved in lipid metabolism, such as:
-
Monoacylglycerol lipase (MAGL): The primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).
-
α/β-hydrolase domain containing 6 (ABHD6): Another enzyme that can hydrolyze 2-AG.
-
N-acylethanolamine-hydrolyzing acid amidase (NAAA): An enzyme that degrades NAEs in an acidic environment.
While specific selectivity data for OTFK against a broad panel of serine hydrolases is not extensively published, the structural class of trifluoromethyl ketones has been shown in some cases to have activity against other lipases.[3][4] Therefore, researchers should:
-
Empirically validate selectivity: When possible, test the effect of OTFK on the activity of other relevant serine hydrolases in vitro.
-
Use appropriate controls: In vivo studies should include control experiments with cannabinoid receptor antagonists (e.g., rimonabant for CB1) to confirm that the observed effects are mediated by the endocannabinoid system.
-
Consider the use of more recently developed and highly selective FAAH inhibitors as comparators in key experiments.
Chemical Properties and Handling
-
Chemical Formula: C₁₉H₃₃F₃O
-
Molecular Weight: 334.46 g/mol
-
Appearance: A solution in ethanol.
-
Solubility: Soluble in DMSO and dimethylformamide at approximately 25 mg/mL.[3] It has limited solubility in aqueous buffers (e.g., ~50 µg/mL in PBS, pH 7.2).[3]
-
Storage and Stability: Store the ethanol solution at -20°C. It is stable for at least two years under these conditions.[3] When preparing aqueous solutions, it is recommended to use them on the same day.[3]
Conclusion
This compound is a powerful tool for investigating the roles of the endocannabinoid system in neuroscience. Its potent inhibition of FAAH provides a means to elevate endogenous anandamide levels and probe the downstream consequences. By following the detailed protocols and considering the potential for off-target effects, researchers can effectively utilize OTFK to advance our understanding of the complex signaling networks that govern neuronal function and behavior.
References
- van der Stelt, M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1084-1087.
- Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of pharmacology and experimental therapeutics, 107(3), 385-393.
- Menéndez, L., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 112(1), 69-75.
- Boger, D. L., et al. (1999). Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition. Bioorganic & medicinal chemistry letters, 9(2), 265-270.
Sources
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- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Inflammatory Pain: An Application & Protocol Guide for Oleyl Trifluoromethyl Ketone (OTFK)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Inflammatory Cascade
Inflammatory pain is a complex, adaptive response to injury or infection, characterized by redness, swelling, heat, and pain. At the cellular level, this process is orchestrated by a symphony of signaling molecules. A critical rate-limiting step in the generation of many pro-inflammatory lipid mediators is the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[1][2] This reaction is catalyzed by the phospholipase A2 (PLA2) family of enzymes, particularly the calcium-dependent cytosolic PLA2 (cPLA2).[3] Once liberated, AA is rapidly converted into prostaglandins and leukotrienes by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. These eicosanoids are potent mediators of inflammation and pain.[3][4]
Targeting cPLA2 offers a strategic upstream intervention point to block the entire downstream cascade of inflammatory mediator production. Oleyl trifluoromethyl ketone (OTFK), also known as arachidonyl trifluoromethyl ketone (AACOCF3), is a potent, slow-binding, and reversible inhibitor of cPLA2.[4] Its structure, featuring a trifluoromethyl ketone group, makes it an effective transition-state analogue inhibitor.[5][6] This guide provides detailed protocols for utilizing OTFK as a pharmacological tool to investigate inflammatory pain mechanisms in both in vivo and in vitro models.
Mechanism of Action: Upstream Control of Inflammation
OTFK exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2. The trifluoromethyl ketone moiety is highly electrophilic, mimicking the tetrahedral transition state of the ester hydrolysis reaction catalyzed by PLA2.[6] This allows OTFK to bind tightly to the active site of the enzyme, preventing its access to the natural substrate, phosphatidylcholine, thereby halting the release of arachidonic acid.[4]
By blocking the liberation of arachidonic acid, OTFK effectively curtails the production of a wide array of pro-inflammatory mediators. This upstream point of inhibition is a key advantage, as it simultaneously affects multiple downstream pathways (e.g., prostaglandins, leukotrienes) that contribute to the inflammatory response and pain sensitization.[4]
Caption: Mechanism of OTFK in the arachidonic acid cascade.
PART 1: In Vivo Application Protocol
Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic, reproducible, and well-characterized model of acute inflammation.[7][8] Injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a biphasic inflammatory response, making it ideal for evaluating the efficacy of anti-inflammatory compounds like OTFK.[7][9]
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound (OTFK)
-
Vehicle (e.g., 10% DMSO, 10% Tween 80 in saline)
-
1% (w/v) Lambda Carrageenan solution in sterile 0.9% saline
-
Parenteral administration supplies (e.g., gavage needles, syringes)
-
Plethysmometer or digital calipers
-
Anesthesia (as per institutional guidelines)
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema experiment.
Step-by-Step Protocol:
-
Animal Acclimatization & Baseline: Allow animals to acclimate to the facility for at least 3 days. Before the experiment, measure the baseline volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Grouping and Dosing:
-
Randomly divide animals into groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Administer vehicle solution.
-
Group 2 (OTFK-treated): Administer OTFK at the desired dose (e.g., 1-10 mg/kg).
-
Group 3 (Positive Control): Administer a known anti-inflammatory drug like Indomethacin (5 mg/kg).[10]
-
-
The route of administration (intraperitoneal, i.p., or oral, p.o.) and vehicle composition should be optimized based on OTFK's solubility and pharmacokinetic properties. Administration is typically performed 30-60 minutes before the carrageenan injection to allow for drug absorption.[9][10]
-
-
Induction of Inflammation: 30 minutes after compound administration, induce inflammation by injecting 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[10]
-
Measurement of Paw Edema: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10] The peak edema is typically observed between 3 and 5 hours.[11]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-carrageenan volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] x 100
-
-
Expected Results:
| Group | Dose (i.p.) | Peak Edema Volume (mL, Avg. at 3h) | % Inhibition of Edema (Avg.) |
| Vehicle | N/A | 0.85 ± 0.10 | 0% |
| OTFK | 5 mg/kg | 0.40 ± 0.08 | ~53% |
| Indomethacin | 5 mg/kg | 0.35 ± 0.07 | ~59% |
| Note: These are representative data. Actual results may vary. |
Treatment with OTFK is expected to produce a dose-dependent reduction in carrageenan-induced paw edema.[10] This demonstrates its in vivo anti-inflammatory efficacy by inhibiting the production of inflammatory mediators that cause plasma extravasation and swelling.[7][10]
PART 2: In Vitro Validation Protocol
Assay: Colorimetric cPLA2 Activity Assay
Before committing to extensive in vivo studies, it is crucial to validate the direct inhibitory effect of OTFK on its target enzyme. A colorimetric assay using cell or tissue lysates provides a straightforward method to quantify cPLA2 activity.[12] This assay relies on a synthetic substrate, arachidonoyl thio-phosphatidylcholine (thio-PC). Hydrolysis by PLA2 releases a free thiol, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product that can be measured spectrophotometrically.[13]
Materials:
-
Cell or tissue homogenates (e.g., from RAW 264.7 macrophages or rat paw tissue)
-
Cytosolic Phospholipase A2 Assay Kit (e.g., Abcam ab133090 or similar) containing:[12]
-
cPLA2 Assay Buffer
-
Arachidonoyl Thio-PC (Substrate)
-
DTNB
-
Positive Control (e.g., Bee Venom PLA2)
-
-
OTFK and vehicle (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm[13]
Step-by-Step Protocol:
-
Sample Preparation: Prepare cell or tissue lysates according to the assay kit manufacturer's instructions, ensuring protein concentration is determined (e.g., via BCA assay).
-
Reaction Setup: In a 96-well plate, set up the following wells:
-
Background Control: Assay Buffer, DTNB.
-
Positive Control: Assay Buffer, DTNB, Positive Control Enzyme.
-
Sample Wells (Vehicle): Sample lysate, Assay Buffer, DTNB, Vehicle (DMSO).
-
Sample Wells (Inhibitor): Sample lysate, Assay Buffer, DTNB, OTFK (at various concentrations).
-
-
Pre-incubation with Inhibitor: Add OTFK (e.g., in a final concentration range of 1 nM to 10 µM) or vehicle to the respective wells. Allow a pre-incubation period of 10-15 minutes at room temperature to permit the inhibitor to bind to the cPLA2 in the lysate.
-
Initiate Reaction: Start the reaction by adding the Arachidonoyl Thio-PC substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 414 nm every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct the rates of the sample wells by subtracting the rate of the background control.
-
Calculate the percentage of cPLA2 inhibition for each OTFK concentration:
-
% Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] x 100
-
-
Plot the % Inhibition against the log of the OTFK concentration to determine the IC50 value.
-
Expected Results:
OTFK should demonstrate a concentration-dependent inhibition of cPLA2 activity in the lysate. The resulting IC50 value will provide a quantitative measure of its potency as a cPLA2 inhibitor, validating its mechanism of action before its use in more complex biological systems.
Trustworthiness and Experimental Rigor
To ensure the validity and reproducibility of these studies, the following points are critical:
-
Controls are Essential: Always include vehicle controls to account for any effects of the solvent and positive controls (e.g., Indomethacin in vivo, known active enzyme in vitro) to validate the assay system.
-
Blinding and Randomization: In in vivo experiments, the investigator measuring outcomes should be blinded to the treatment groups. Animals should be randomly assigned to groups to minimize bias.
-
Ethical Considerations: All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with governmental regulations.[11]
References
-
Current Protocols in Pharmacology. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. John Wiley & Sons, Inc. [Link]
-
Leslie, C. C. (2004). Assaying phospholipase A2 activity. PubMed. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Get-Oh, S., et al. (2010). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. ResearchGate. [Link]
-
MDBioproducts. (n.d.). Phospholipases A2 (calcium-dependent cytosolic) Assay Kit. MDBioproducts. [Link]
-
Balsinde, J., et al. (1999). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. PubMed Central. [Link]
-
Sun, G. Y., et al. (2017). Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System. MDPI. [Link]
-
Xu, Z., et al. (2022). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. PubMed Central. [Link]
-
Tavakoli, T., et al. (2021). Inhibiting spinal secretory phospholipase A2 after painful nerve root injury attenuates established pain and spinal neuronal hyperexcitability by altering spinal glutamatergic signaling. PubMed. [Link]
-
Tavakoli, T., et al. (2021). Phospholipase A2 Inhibitor-Loaded Phospholipid Micelles Abolish Neuropathic Pain. PubMed Central. [Link]
-
Ghiazza, C., et al. (2023). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link]
-
Sun, G. Y., et al. (2010). Phospholipases A2 and Inflammatory Responses in the Central Nervous System. PubMed Central. [Link]
-
Nizan, E., et al. (2003). Extracellular phospholipase A2 inhibitors suppress central nervous system inflammation. PubMed. [Link]
-
Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. [Link]
Sources
- 1. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular phospholipase A2 inhibitors suppress central nervous system inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
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- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytosolic Phospholipase A2 Assay Kit (ab133090) | Abcam [abcam.com]
- 13. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Oleyl Trifluoromethyl Ketone in the Investigation of Sleep Regulation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Oleyl Trifluoromethyl Ketone (OTFK) in the study of sleep regulation. This document delves into the underlying scientific principles, offers detailed experimental protocols, and provides expert insights to ensure the generation of robust and reproducible data.
Introduction: The Endocannabinoid System and the Regulation of Sleep
The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial modulatory role in a vast array of physiological processes, including mood, pain, appetite, and, notably, the sleep-wake cycle.[1][] The key components of the ECS include endogenous cannabinoids (endocannabinoids) such as N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG), their corresponding G-protein coupled receptors (CB1 and CB2), and the enzymes responsible for their synthesis and degradation.[]
Sleep is a fundamental physiological process, and its dysregulation is implicated in numerous pathological conditions. The ECS has emerged as a significant regulator of sleep, with evidence suggesting that enhancing endocannabinoid signaling can promote sleep.[1] For instance, administration of anandamide has been shown to increase both slow-wave sleep and REM sleep.[3] This has led to a growing interest in targeting the ECS for the development of novel therapeutics for sleep disorders.[4]
Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target
A key strategy for modulating the endocannabinoid system is to inhibit the degradation of endocannabinoids, thereby prolonging their signaling activity. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the catabolism of anandamide and other related fatty acid amides, such as the satiety-inducing factor oleoylethanolamide (OEA).[5][6] By inhibiting FAAH, the endogenous levels of these signaling lipids can be elevated in a spatially and temporally specific manner, offering a more nuanced approach than direct receptor agonism.[6]
Inhibition of FAAH has been shown to produce a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions.[6] In the context of sleep, increasing anandamide levels through FAAH inhibition is a promising strategy for promoting sleep.[7]
This compound: A Potent and Reversible FAAH Inhibitor
This compound (OTFK) is a potent, reversible inhibitor of FAAH.[1][8] It is an analog of oleic acid where the carboxylic acid headgroup is replaced by a trifluoromethyl ketone moiety.[8] This trifluoromethyl ketone group acts as a transition-state mimic, allowing it to bind tightly to the active site of FAAH and inhibit its catalytic activity.[9] The oleyl chain confers high affinity for the substrate-binding pocket of the enzyme.[7]
The potency of OTFK against both human and rat FAAH makes it a valuable tool for both in vitro and in vivo studies.[8] Its reversible nature of inhibition can be advantageous in experimental settings, allowing for the study of the acute effects of FAAH inhibition.
Mechanism of Action: Inhibition of FAAH by this compound
FAAH is a serine hydrolase that utilizes a catalytic triad of Ser241, Ser217, and Lys142 to hydrolyze its substrates.[6] The trifluoromethyl ketone moiety of OTFK is a highly electrophilic group that is susceptible to nucleophilic attack by the catalytic serine (Ser241) in the FAAH active site. This forms a stable, yet reversible, hemiketal adduct, effectively inactivating the enzyme.
Caption: Mechanism of FAAH inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for utilizing this compound to investigate its effects on sleep regulation.
Protocol 1: In Vitro FAAH Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH.
A. Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
This compound (OTFK)
-
Vehicle (e.g., DMSO)
-
Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
B. Procedure:
-
Compound Preparation: Prepare a stock solution of OTFK in DMSO. Perform serial dilutions in FAAH Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant FAAH enzyme in pre-chilled FAAH Assay Buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add 20 µL of the serially diluted OTFK or vehicle control to the wells of the 96-well plate.
-
Add 160 µL of FAAH Assay Buffer to all wells.
-
Add 10 µL of the diluted FAAH enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Prepare a working solution of the AAMCA substrate in FAAH Assay Buffer.
-
Add 10 µL of the AAMCA solution to all wells to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation: 355 nm, Emission: 460 nm) every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the OTFK concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Typical Value |
| FAAH Concentration | 1-5 µg/mL |
| AAMCA Concentration | 5-10 µM |
| Incubation Time | 15-30 minutes |
| Temperature | 37°C |
Protocol 2: In Vivo Sleep Study in a Rodent Model
This protocol outlines the key steps for assessing the effects of this compound on the sleep-wake architecture in mice using electroencephalography (EEG) and electromyography (EMG).
A. Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound (OTFK)
-
Vehicle solution (e.g., 10% Tween 80 in saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Miniature stainless-steel screws for EEG electrodes
-
Teflon-coated stainless-steel wires for EMG electrodes
-
Dental cement
-
EEG/EMG recording system
-
Sleep scoring software
B. Experimental Workflow:
Sources
- 1. apexbt.com [apexbt.com]
- 3. 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of Fatty Acid Amide Hydrolase (FAAH) using Oleyl Trifluoromethyl Ketone Affinity Chromatography
Abstract
This document provides a comprehensive guide for the purification of Fatty Acid Amide Hydrolase (FAAH), an integral membrane-bound serine hydrolase, utilizing affinity chromatography based on the reversible inhibitor, Oleyl Trifluoromethyl Ketone (OTFK). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of signaling lipids like anandamide and oleamide, making it a significant therapeutic target for pain and inflammation.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies from lysate preparation to post-purification validation, grounded in the biochemical principles of the enzyme-inhibitor interaction.
Introduction: The Rationale for OTFK Affinity Purification
Fatty Acid Amide Hydrolase (FAAH) terminates the signaling of a class of bioactive fatty acid amides, playing a crucial role in the central nervous system and peripheral tissues.[4][5] Its function is mediated by a unique Ser-Ser-Lys catalytic triad within its active site.[6][7] Effective purification of active FAAH is paramount for structural biology, inhibitor screening, and detailed biochemical characterization.
Affinity chromatography is a powerful technique that leverages specific, reversible biological interactions to achieve high-purity separation.[8] For FAAH, an ideal affinity ligand is a molecule that mimics the natural substrate and binds reversibly but with high affinity to the enzyme's active site. This compound (OTFK) is an excellent candidate for this role. Trifluoromethyl ketones are potent, reversible inhibitors of serine hydrolases like FAAH.[9][10][11] The electrophilic carbonyl carbon of the ketone is subject to nucleophilic attack by the catalytic serine residue (Ser241) in the FAAH active site, forming a stable, yet reversible, hemiketal adduct.[6][10] This specific and strong interaction allows for the selective capture of FAAH from a complex biological mixture, while other proteins are washed away. The oleyl chain of OTFK further enhances binding by mimicking the acyl chain of endogenous substrates like anandamide and oleamide.[9][12]
Principle of Affinity Capture: FAAH-OTFK Interaction
The purification strategy hinges on the covalent, yet reversible, interaction between the catalytic Ser241 of FAAH and the electrophilic ketone of the immobilized OTFK ligand. The Ser-Ser-Lys catalytic triad of FAAH facilitates the nucleophilic attack of Ser241 on the carbonyl of the trifluoromethyl ketone, forming a tetrahedral intermediate known as a hemiketal. This interaction is significantly more stable than a typical enzyme-substrate complex, allowing for robust capture on the chromatography matrix.
Caption: Covalent interaction between FAAH's catalytic Ser241 and the OTFK ligand.
Materials and Reagents
Equipment
-
Chromatography system (e.g., FPLC, ÄKTA) or peristaltic pump
-
Chromatography column (e.g., XK 16/20)
-
High-speed refrigerated centrifuge
-
Sonicator or Dounce homogenizer
-
Spectrophotometer or Fluorometer
-
SDS-PAGE and Western Blotting apparatus
-
Dialysis tubing (10 kDa MWCO)
Reagents and Buffers
-
OTFK-immobilized Sepharose resin (see Protocol 4.1 for preparation)
-
Source of FAAH: Mammalian cells expressing FAAH, or tissues known for high FAAH expression (e.g., liver, brain).[4]
-
Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)
-
BCA Protein Assay Kit
-
FAAH Activity Assay Kit (Fluorometric)[2]
-
All other chemicals should be of analytical grade.
Buffer Compositions
| Buffer Name | Composition | pH | Storage | Purpose |
| Lysis Buffer | 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40 (or other suitable detergent), 1x Protease Inhibitor Cocktail | 8.0 | 4°C | Solubilizing membrane-bound FAAH and lysing cells.[4] |
| Binding/Wash Buffer | 50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40 | 8.0 | 4°C | Equilibrating the column and washing away non-specifically bound proteins. |
| Elution Buffer | 100 mM Glycine-HCl, 150 mM NaCl, 0.1% NP-40 | 3.0 | 4°C | Disrupting the FAAH-ligand interaction by lowering pH. |
| Neutralization Buffer | 1 M Tris-HCl | 8.5 | 4°C | Immediately neutralizing the low pH of eluted fractions to preserve enzyme activity. |
Experimental Protocol
This protocol outlines the complete workflow from preparing the affinity matrix to eluting the purified FAAH.
Caption: Overall workflow for FAAH purification via affinity chromatography.
Step 1: Preparation of OTFK-Affinity Resin
Expert Insight: While commercially available pre-activated resins are an option, immobilizing the ligand yourself provides greater control. The use of a linker arm is crucial to reduce steric hindrance and ensure the ligand is accessible to the enzyme. A previously successful method involves immobilizing OTFK through a disulfide bond to Sepharose beads.[6]
-
Synthesize an OTFK derivative containing a functional group suitable for coupling (e.g., a primary amine or thiol).
-
Activate a chromatography matrix (e.g., NHS-activated Sepharose or Thiopropyl Sepharose).
-
Couple the OTFK derivative to the activated resin according to the manufacturer's instructions.
-
Thoroughly wash the resin to remove any uncoupled ligand.
-
Equilibrate the resin in Binding/Wash Buffer.
Step 2: Preparation of Solubilized Cell Lysate
Expert Insight: FAAH is an integral membrane protein, making its efficient solubilization from the lipid bilayer a critical first step for successful purification.[4][5] The choice and concentration of detergent are key; NP-40 and taurodeoxycholic acid have been shown to be effective.[4] Always work at 4°C and include protease inhibitors to prevent degradation.
-
Harvest cells or mince tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or tissue in ice-cold Lysis Buffer (e.g., 10 mL per gram of tissue).
-
Homogenize the suspension using a Dounce homogenizer or sonication on ice.
-
Incubate the lysate on a rotator for 1 hour at 4°C to ensure complete solubilization.
-
Clarify the lysate by centrifugation at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins, including FAAH. Determine the total protein concentration using a BCA assay.
Step 3-6: Affinity Chromatography
Expert Insight: A slow flow rate during sample loading is essential to maximize the binding interaction time between FAAH and the immobilized ligand. The wash step is critical for final purity; monitor the A280 nm reading until it returns to baseline, indicating all non-specifically bound proteins have been removed.
-
Column Packing & Equilibration: Pack the OTFK-affinity resin into a suitable chromatography column. Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer at a flow rate of 1 mL/min.
-
Sample Loading: Load the clarified lysate onto the column at a slow flow rate (e.g., 0.2-0.5 mL/min). If the lysate volume is large, batch incubation overnight at 4°C can be performed before packing the column.
-
Washing: Wash the column with 10-20 CV of Binding/Wash Buffer, or until the UV (A280) absorbance returns to baseline.
-
Elution: Elute the bound FAAH using the Elution Buffer (pH 3.0). Collect 1 CV fractions into tubes pre-loaded with 100 µL of Neutralization Buffer per mL of fraction to immediately restore a neutral pH and preserve enzymatic activity.
Step 7: Buffer Exchange and Concentration
-
Pool the fractions containing the highest protein concentration (as determined by A280 or a rapid protein assay).
-
Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris, 150 mM NaCl, 10% glycerol, pH 8.0) using dialysis or a desalting column.
-
Concentrate the purified protein using a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO).
Validation and Quality Control
A successful purification protocol is self-validating. The following steps are essential to confirm the identity, purity, and activity of the final FAAH preparation.
Purity Assessment: SDS-PAGE and Western Blot
-
SDS-PAGE: Run the clarified lysate, flow-through, wash, and eluted fractions on a 10-12% SDS-PAGE gel. Stain with Coomassie Blue. A successful purification should show a prominent band at the expected molecular weight of FAAH (~60-65 kDa) in the elution fractions, with a significant reduction of other bands compared to the lysate.
-
Western Blot: Transfer the gel to a PVDF membrane and probe with a specific anti-FAAH antibody to confirm the identity of the purified protein.
Functional Validation: FAAH Activity Assay
Expert Insight: Confirming that the purified enzyme is catalytically active is the most critical validation step. Fluorometric assays are highly sensitive and suitable for this purpose.[2][13]
-
Use a commercial FAAH activity assay kit or a custom assay with a fluorogenic substrate like arachidonoyl-7-amino, 4-methylcoumarin amide (AAMCA).[7]
-
Incubate a known amount of purified FAAH with the substrate at 37°C.
-
Measure the increase in fluorescence over time (Ex/Em = 360/465 nm for AMC).[2]
-
As a control, pre-incubate an aliquot of the purified enzyme with a known FAAH inhibitor (e.g., URB597) to confirm that the observed activity is specific to FAAH.[14]
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Low FAAH binding to the column | 1. Inefficient solubilization of FAAH.[4] 2. Incorrect pH or ionic strength of Binding Buffer.[15] 3. Ligand on resin is damaged or inaccessible. 4. Sample loading flow rate is too high. | 1. Optimize detergent type and concentration. 2. Verify pH of Binding Buffer is optimal for interaction (pH 8-9).[4] 3. Use a fresh batch of affinity resin; consider a longer spacer arm. 4. Reduce the flow rate or use batch binding method. |
| FAAH elutes during wash step | 1. Wash buffer conditions are too stringent (e.g., ionic strength too high). 2. The affinity interaction is weaker than expected. | 1. Reduce the salt concentration or remove detergents from the wash buffer if possible. 2. Ensure binding occurs at optimal pH; check integrity of the affinity ligand. |
| No/Low elution of FAAH | 1. Elution buffer is not strong enough to disrupt the interaction.[15][16] 2. Non-specific hydrophobic interactions with the matrix.[16] | 1. Further decrease the pH of the elution buffer (e.g., to pH 2.5). Alternatively, test a competitive eluent. 2. Add a non-ionic detergent (e.g., 0.1% Tween-20) to the elution buffer. |
| Purified protein is inactive | 1. Denaturation due to low pH during elution. 2. Protease degradation during purification.[15] 3. Absence of cofactors or necessary lipids. | 1. Ensure immediate neutralization of eluted fractions. Work quickly at 4°C. 2. Ensure protease inhibitors were added to the lysate and buffers.[13] 3. Add glycerol (10-20%) to the final storage buffer for stability. |
| Co-elution of contaminating proteins | 1. Insufficient washing.[17] 2. Non-specific binding to the resin. 3. Contaminants are FAAH-interacting proteins. | 1. Increase the wash volume to 20 CV or more. 2. Add a low concentration of a non-ionic detergent or increase salt concentration in the wash buffer.[16] 3. Add a secondary purification step, such as size-exclusion chromatography. |
References
- ProQuest. (n.d.). Biochemical and molecular characterization of fatty acid amide hydrolase (FAAH): The enzyme that hydrolyzes the endogenous cannabinoids.
- Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC.
- Cravatt, B. F., et al. (1997). Molecular characterization of human and mouse fatty acid amide hydrolases. PubMed.
- McEldoon, J., et al. (2016). Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana. PMC.
- Al-Hayali, L., et al. (n.d.). Endocannabinoid degradation enzyme assay validation. ResearchGate.
- Boger, D. L., et al. (1999). Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition. PubMed.
- MDPI. (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).
- MDPI. (2025). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors.
- Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. PMC.
- BenchChem. (2025). Validating the Mechanism of Action of FAAH-IN-2: A Comparative Guide.
- Boger, D. L., et al. (2011). α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC.
- Bio-Rad. (n.d.). Troubleshooting affinity chromatography.
- Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
- BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
- Hooker, J. M., et al. (2012). The synthesis and in vivo evaluation of [18F]PF-9811: a novel PET ligand for imaging brain fatty acid amide hydrolase (FAAH). PubMed Central.
- Microbioz India. (2023). Mastering Affinity Chromatography: Techniques and Troubleshooting.
- Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
- Hooker, J. M., et al. (2012). The synthesis and in vivo evaluation of [18F]PF-9811: a novel PET ligand for imaging brain fatty acid amide hydrolase (FAAH). PubMed.
- Conduct Science. (2019). Affinity Chromatography Protocol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. The synthesis and in vivo evaluation of [18F]PF-9811: a novel PET ligand for imaging brain fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and molecular characterization of fatty acid amide hydrolase (FAAH): The enzyme that hydrolyzes the endogenous cannabinoids - ProQuest [proquest.com]
- 5. Molecular characterization of human and mouse fatty acid amide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ia804502.us.archive.org [ia804502.us.archive.org]
- 16. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 17. microbiozindia.com [microbiozindia.com]
Application Notes and Protocols: Assessing Oleyl Trifluoromethyl Ketone's Effects on Anandamide Levels
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to assess the effects of Oleyl trifluoromethyl ketone (OTFP) on anandamide (AEA) levels. We delve into the mechanistic rationale, provide detailed, field-proven protocols for both in vitro and cell-based assays, and offer insights into data interpretation. The protocols herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Targeting Anandamide Metabolism
N-arachidonoylethanolamine, or anandamide (AEA), is a crucial endocannabinoid that modulates a wide range of physiological processes, including pain, mood, and inflammation.[1] Its signaling is primarily terminated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes AEA into arachidonic acid and ethanolamine.[1][2] Consequently, inhibiting FAAH is a promising therapeutic strategy to elevate endogenous AEA levels, potentially offering analgesic, anxiolytic, and anti-inflammatory benefits without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1]
This compound (OTFP) belongs to a class of compounds known as trifluoromethyl ketones, which are recognized as potent enzyme inhibitors.[3][4][5] The trifluoromethyl ketone moiety can act as a transition-state mimic, forming a stable complex with key catalytic residues in the enzyme's active site.[5] This guide outlines a systematic approach to rigorously evaluate OTFP as a potential FAAH inhibitor and quantify its impact on cellular anandamide concentrations.
Anandamide Metabolism Pathway
Anandamide is synthesized from N-arachidonoyl phosphatidylethanolamine (NAPE) through various enzymatic pathways.[2][6][7] Its degradation is primarily mediated by FAAH.[2][8] Understanding this pathway is critical for designing experiments that accurately assess the impact of potential inhibitors.
Figure 1. Simplified Anandamide Metabolic Pathway.
Experimental Design: A Multi-tiered Approach
To comprehensively assess OTFP's effects, we propose a tiered experimental approach, starting with direct enzyme inhibition assays and progressing to more complex cell-based models. This strategy allows for a thorough characterization of OTFP's potency, selectivity, and cellular efficacy.
Figure 2. Multi-tiered experimental workflow.
Tier 1: In Vitro Enzyme Assays
The initial step is to determine if OTFP directly inhibits FAAH activity and to quantify its potency. This is most commonly achieved using a fluorometric assay.
Protocol: FAAH Inhibition Assay (IC50 Determination)
Principle: This assay measures the activity of FAAH through the hydrolysis of a non-fluorescent substrate, which releases a highly fluorescent product.[9][10][11] The rate of fluorescence increase is directly proportional to FAAH activity.[12] The potency of an inhibitor is determined by measuring the reduction in this rate.[13]
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound (OTFP)
-
Known FAAH inhibitor (e.g., URB597) as a positive control
-
DMSO (for dissolving compounds)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of OTFP in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in FAAH Assay Buffer. Also prepare dilutions of the positive control inhibitor.
-
Enzyme Preparation: Dilute the recombinant FAAH enzyme to the desired working concentration in ice-cold FAAH Assay Buffer.
-
Assay Plate Setup:
-
Inhibitor Wells: Add 25 µL of each OTFP dilution and 25 µL of the FAAH enzyme solution.
-
Vehicle Control (100% Activity): Add 25 µL of assay buffer with the same final DMSO concentration as the inhibitor wells and 25 µL of the FAAH enzyme solution.
-
Blank (No Enzyme): Add 50 µL of assay buffer.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X working solution of the AAMCA substrate in assay buffer. Add 50 µL to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence intensity kinetically for 30-60 minutes (e.g., every 1-2 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[12]
Data Analysis:
-
Calculate the reaction rate (change in relative fluorescence units per minute) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the blank wells from all other rates.
-
Calculate the percentage of inhibition for each OTFP concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of OTFP concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12][14]
Selectivity Profiling
It is crucial to assess the selectivity of OTFP. A key related enzyme is monoacylglycerol lipase (MGL), which is the primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[15][16] Cross-inhibition of MGL could lead to off-target effects. An analogous fluorometric assay for MGL activity should be performed to determine the IC50 of OTFP for MGL. A high selectivity ratio (IC50 MGL / IC50 FAAH) is desirable.
| Parameter | This compound (OTFP) | Reference Inhibitor (e.g., URB597) |
| FAAH IC50 (nM) | To be determined | ~4-10 nM |
| MGL IC50 (nM) | To be determined | >1000 nM |
| Selectivity Ratio (MGL/FAAH) | To be calculated | >100 |
Tier 2: Cell-Based Assays
After confirming direct enzyme inhibition, the next step is to evaluate OTFP's ability to increase anandamide levels in a cellular context.
Protocol: Quantification of Intracellular Anandamide by LC-MS/MS
Principle: This protocol provides a robust method for extracting and quantifying anandamide from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[17]
Materials:
-
Cell line expressing FAAH (e.g., SH-SY5Y human neuroblastoma cells, HT-29 or Caco-2 cells)[12][18]
-
Cell culture media and reagents
-
OTFP
-
Internal standard (e.g., anandamide-d8)
-
Acetonitrile, Ethyl Acetate, or Toluene (for extraction)[19]
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of OTFP (and a vehicle control) for a predetermined time (e.g., 1-4 hours).
-
-
Cell Lysis and Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells and add the internal standard.
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate or toluene).[17][19] Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.[20]
-
Set up the mass spectrometer for positive electrospray ionization (+ESI) and monitor the specific precursor-to-product ion transitions for anandamide and the internal standard.[19]
-
-
Data Analysis and Normalization:
-
Quantify anandamide levels by comparing the peak area ratio of anandamide to the internal standard against a standard curve.
-
Normalize the anandamide concentration to the total protein content of the cell lysate, which is considered a reliable method for comparing different samples.[21]
-
Protocol: Cell Viability/Cytotoxicity Assay
Principle: It is essential to ensure that the observed increase in anandamide is due to FAAH inhibition and not a secondary effect of cytotoxicity. A standard MTT or similar viability assay should be run in parallel with the anandamide quantification experiment.[22]
Procedure:
-
Plate cells and treat with the same concentrations of OTFP as used for the anandamide quantification.
-
After the treatment period, add MTT reagent to each well and incubate.
-
Solubilize the resulting formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[22]
-
Calculate cell viability as a percentage of the vehicle-treated control.
| OTFP Concentration (µM) | Mean Anandamide Level (pmol/mg protein) ± SD | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | To be determined | 100% |
| 0.1 | To be determined | To be determined |
| 1 | To be determined | To be determined |
| 10 | To be determined | To be determined |
| 100 | To be determined | To be determined |
Conclusion and Future Directions
This guide provides a foundational framework for the initial assessment of this compound as a potential FAAH inhibitor. Positive results from these assays—specifically, potent and selective FAAH inhibition leading to increased cellular anandamide levels without significant cytotoxicity—would warrant further investigation. Advanced characterization could include mechanism of action studies to determine reversibility, in vivo pharmacokinetic and pharmacodynamic studies in animal models, and assessment of downstream signaling pathways affected by elevated anandamide. The methodical application of these protocols will yield reliable and reproducible data, crucial for the advancement of novel therapeutic agents targeting the endocannabinoid system.
References
-
Wikipedia. (n.d.). Anandamide. Retrieved from [Link]
-
Maccarrone, M. (2017). Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. Frontiers in Molecular Neuroscience, 10, 166. [Link]
-
Okamoto, Y., Morishita, J., Tsuboi, K., Tonai, T., & Ueda, N. (2007). Biosynthetic pathways of the endocannabinoid anandamide. Chemistry & Biodiversity, 4(8), 1842-1857. [Link]
-
Hye, Khan, S., & Imig, J. D. (2016). Anandamide and its metabolites: what are their roles in the kidney?. American Journal of Physiology-Renal Physiology, 310(11), F1116-F1127. [Link]
-
Maccarrone, M. (2017). Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. Frontiers in Molecular Neuroscience, 10. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2020). A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples. Journal of Chromatography B, 1161, 122371. [Link]
-
BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
Johnson, A. A., Clapper, J. R., & Wessling-Resnick, M. (2018). Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS. MethodsX, 5, 1362-1371. [Link]
-
Vandevoorde, S., Lambert, D. M., & Fowler, C. J. (2004). Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. British Journal of Pharmacology, 141(2), 253-261. [Link]
-
Bisogno, T., Delton-Vandenbroucke, I., Milone, A., Lagana, A., & Di Marzo, V. (2003). Quantification of anandamide content in animal cells and tissues: the normalization makes the difference. Biochemical Journal, 373(Pt 2), 659–663. [Link]
-
ResearchGate. (n.d.). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography – electrospray mass spectroscopy. Retrieved from [Link]
-
Patel, S., Kingsley, P. J., Marnett, L. J., & Winder, D. G. (2009). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy. Journal of Neuroscience Methods, 182(1), 115-121. [Link]
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Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]
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Paliotti, M., Bracey, M. H., & Cravatt, B. F. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12829-12834. [Link]
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Bisogno, T., & Maccarrone, M. (2013). Fluorimetric Assay of FAAH Activity. In Endocannabinoids (pp. 125-131). Humana Press. [Link]
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Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 9(8), 646–660. [Link]
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Rose, T. E., Tcyrulnikov, S., & Newman, J. W. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega, 3(10), 14264-14276. [Link]
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Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link]
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ResearchGate. (n.d.). Design strategy for synthesis of dual sEH/FAAH inhibitors. Retrieved from [Link]
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Pankratova, G. N., Khayrullina, V. R., & Bogomazova, A. N. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Environmental Research and Public Health, 17(18), 6592. [Link]
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Karger Publishers. (2018). Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls. Retrieved from [Link]
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Thorn, R. M., & Henney, C. S. (1980). An enzymatic assay for the detection of natural cytotoxicity. Journal of Immunological Methods, 35(1-2), 83-90. [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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Wang, Y., Zhang, Y., & Li, J. (2020). 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones. Molecules, 25(21), 5183. [Link]
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Hillard, C. J., & Jarrahian, A. (2003). Cellular accumulation of anandamide: consensus and controversy. British Journal of Pharmacology, 140(5), 802–808. [Link]
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Patel, S., Rademacher, D. J., & Hillard, C. J. (2010). Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls. British Journal of Pharmacology, 160(3), 492-501. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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Maccarrone, M., Attinà, M., & Bari, M. (2008). Characterization of the Endocannabinoid System in Human Neuronal Cells and Proteomic Analysis of Anandamide-induced Apoptosis. Molecular & Cellular Proteomics, 7(12), 2371-2384. [Link]
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MDPI. (2021). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. Retrieved from [Link]
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Gargouri, Y., Ransac, S., & Verger, R. (2001). Novel trifluoromethyl ketones as potent gastric lipase inhibitors. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1533(2), 107-116. [Link]
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ACS Publications. (2026). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of the Endocannabinoid System in Human Neuronal Cells and Proteomic Analysis of Anandamide-induced Apoptosis. Retrieved from [Link]
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Niphakis, M. J., Johnson, D. S., & Cravatt, B. F. (2012). Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Journal of the American Chemical Society, 134(16), 6830-6833. [Link]
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Wiley Online Library. (2025). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Retrieved from [Link]
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Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Gateway: Strategies for Oleyl Trifluoromethyl Ketone (OTFK) Formulation in In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for a common and critical challenge: the poor aqueous solubility of Oleyl trifluoromethyl ketone (OTFK). As a potent inhibitor of fatty acid amide hydrolase (FAAH), OTFK holds significant therapeutic promise, but its lipophilic nature often creates hurdles for achieving desired systemic concentrations in preclinical studies.[1][]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple protocols to explain the underlying principles of formulation science, empowering you to make informed decisions for your specific experimental needs.
Part 1: Understanding the Challenge & Initial Steps
FAQ 1: What are the physicochemical properties of OTFK, and why is it so difficult to dissolve for in vivo studies?
This compound (OTFK), also known as 1,1,1-trifluoro-10(Z)-nonadecen-2-one, is a highly lipophilic molecule analogous to oleic acid.[3] Its long oleyl (C18) hydrocarbon chain makes it practically insoluble in aqueous solutions like phosphate-buffered saline (PBS). Vendor-supplied data indicates solubility in PBS (pH 7.2) is extremely low, around 50 µg/ml, while it is readily soluble in organic solvents like DMSO and DMF at concentrations of 25 mg/ml.[3] This significant difference highlights its hydrophobic nature.
For in vivo studies, especially via parenteral routes, formulations must be aqueous-compatible to prevent precipitation of the drug in the bloodstream, which can lead to embolism and unreliable dosing.[4][5] The core challenge is to create a delivery system that keeps the lipophilic OTFK molecules dispersed and bioavailable in the aqueous environment of the body.[6][7]
FAQ 2: I'm starting a new project with OTFK. What is the first experiment I should perform?
Your first step should be a Systematic Solubility Screen . Do not commit to a single formulation approach without preliminary data. The goal is to empirically determine the solubility of OTFK in a range of pharmaceutically acceptable solvents and co-solvent systems. This foundational experiment will guide your entire formulation strategy.
Experimental Protocol: Tier 1 Solubility Screening
This protocol aims to identify promising individual solvents or simple binary systems.
Materials:
-
This compound (OTFK)
-
A selection of solvents (See Table 1 for suggestions)
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Orbital shaker or rotator at controlled temperature (e.g., 25°C)
-
Centrifuge
-
HPLC or LC-MS system for quantification
Procedure:
-
Add an excess amount of OTFK to a series of labeled vials (e.g., 5-10 mg). The exact amount is not critical, as long as undissolved solid remains at the end.
-
Add 1 mL of each selected solvent/vehicle to the corresponding vial.
-
Cap the vials tightly and vortex vigorously for 1-2 minutes to ensure initial wetting and dispersion.
-
Place the vials on an orbital shaker and equilibrate for 24-48 hours at a controlled temperature. This allows the system to reach saturation.
-
After equilibration, visually inspect each vial to confirm that excess, undissolved OTFK is still present. If a vial contains a clear solution, add more OTFK and continue shaking until saturation is confirmed.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant (e.g., 100 µL) and dilute it with a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of OTFK in the diluted sample using a validated HPLC or LC-MS method.
-
Calculate the saturation solubility in mg/mL or µg/mL for each vehicle.
Part 2: Troubleshooting & Formulation Strategy Selection
The results from your initial screen will place you into one of several common scenarios. The following section provides a logical workflow to select and refine your formulation.
Decision Point Workflow
This diagram outlines the decision-making process following your initial solubility screen.
Caption: Fig 2. Workflow for SEDDS development.
Part 3: Advanced Strategies & Final Checks
FAQ 6: I've tried co-solvents and suspensions, but I'm still facing issues with stability or achieving the necessary concentration for an IV study. What else can I try?
When standard methods are insufficient, you may need to explore Path D: Advanced Systems .
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. [8]They can encapsulate "guest" molecules like OTFK, forming an inclusion complex that has greatly enhanced aqueous solubility. [9]Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used in parenteral formulations. [8]
-
Nanosuspensions: If micronization isn't sufficient, further reducing particle size to the nanometer range can create a stable, injectable formulation. [10]This requires specialized equipment like high-pressure homogenizers or ball mills and is a more complex manufacturing process. [6]
FAQ 7: I have a formulation that looks good on the bench. What are the final checks before I start my animal study?
Before any in vivo administration, you must perform these critical checks:
-
Vehicle Toxicity: Always run a control group that receives only the formulation vehicle. [11]Some excipients, especially at high concentrations, can cause adverse effects that could be confounded with the activity of your compound. [7][12]
-
Stability Confirmation: Ensure the formulation is stable for the duration of your experiment. For solutions, this means the drug stays dissolved. For suspensions, it means the particles can be easily and uniformly resuspended before each dose.
-
Route Compatibility: Confirm that your chosen formulation is appropriate for the intended route of administration. For example, oil-based solutions are not suitable for intravenous injection, and formulations with high concentrations of certain co-solvents may cause irritation at the injection site. [13][14]
By following this structured, evidence-based approach, you can systematically overcome the solubility challenges of this compound and develop a robust, reliable formulation to advance your in vivo research.
References
- Vertex AI Search. (n.d.). Excipients for Parenterals.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
- Jadhav, N., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- Singh, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
- Kasimedu, S. (n.d.). A review on solubility enhancement techniques. SciSpace.
- PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound.
- Ashland. (n.d.). parenteral excipients.
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
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- PubMed. (n.d.). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
- American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?.
- PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- PubMed. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs.
- BOC Sciences. (n.d.). CAS 177987-23-4 this compound.
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- Semantic Scholar. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs.
- PubMed. (n.d.). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility.
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Technical Support Center: Oleyl Trifluoromethyl Ketone (OTFK) Assay Solutions
Welcome to the technical support guide for Oleyl trifluoromethyl ketone (OTFK). As a potent inhibitor of enzymes like fatty acid amide hydrolase (FAAH), OTFK is a critical tool in drug discovery and chemical biology.[1][] However, its unique chemical structure presents significant challenges in aqueous assay environments. This guide is designed to provide you, our fellow researchers, with a deep understanding of the challenges and robust, field-proven solutions for working with OTFK. We will move beyond simple protocols to explain the fundamental science, empowering you to troubleshoot and optimize your own experimental setups.
The Core Challenge: Understanding OTFK's Dichotomous Nature
This compound's difficulty in aqueous solutions stems from two key features of its structure: a long, hydrophobic oleyl tail and a highly reactive, electrophilic trifluoromethyl ketone (TFMK) headgroup.
-
The "Grease-Ball" Tail: The 18-carbon oleyl chain is extremely non-polar, leading to very poor water solubility and a tendency to precipitate from aqueous buffers.[3]
-
The Reactive Headgroup: The three electron-withdrawing fluorine atoms on the TFMK group make the carbonyl carbon highly electrophilic.[4] In the presence of water, this electrophilicity drives the formation of a stable geminal diol, also known as a hydrate.[5][6] This hydration is a reversible equilibrium, but it is a critical chemical behavior to understand.
Caption: The dual nature of OTFK leads to challenges in aqueous solutions.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when using OTFK in assays.
Q1: My OTFK is precipitating immediately upon dilution into my aqueous assay buffer. What is happening and how can I fix it?
Cause: This is the most frequent issue and is caused by OTFK's extremely low aqueous solubility. When a concentrated stock in an organic solvent is diluted into a buffer, the organic solvent concentration drops, and the compound "crashes out" of solution. This is a classic "solvent shift" problem.[7]
Solution: You must employ a solubilization strategy. The three primary methods are using co-solvents, cyclodextrins, or surfactants.
| Strategy | Mechanism | Pros | Cons | Best For |
| Co-solvents | Increase the polarity of the bulk solvent to better accommodate the solute.[8] | Simple to prepare; many standard lab solvents (DMSO, Ethanol) work. | Can cause precipitation on high dilution; may affect protein stability or enzyme activity at higher concentrations.[9] | Initial stock solutions; assays tolerant to >0.5% organic solvent. |
| Cyclodextrins | Encapsulate the hydrophobic tail of OTFK in a non-polar cavity, presenting a hydrophilic exterior to the solution.[10][] | Highly effective at increasing solubility; generally low assay interference and toxicity. | Requires specific preparation steps; may not be suitable for all compounds or assays. | Sensitive enzymatic or cell-based assays where co-solvents are problematic. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound within their non-polar core.[12] | Can achieve high solubility. | Prone to interfering with assays, especially those involving proteins or membranes; can be difficult to remove.[13] | Last resort; specific applications like membrane protein studies. |
Q2: I'm seeing a gradual loss of compound activity or inconsistent results over the course of my experiment. Is my OTFK degrading?
Cause: While degradation is possible over long periods or under harsh conditions, the more likely cause is the chemical equilibrium between the ketone form of OTFK and its hydrate (gem-diol) form.[14][15] The TFMK group readily reacts with water to form this stable hydrate.[6] This is not degradation but an inherent chemical property. The hydrate is often the biologically active species, acting as a transition-state analog that inhibits serine or cysteine proteases by forming a stable hemiketal adduct with an active site residue.[16][17] Inconsistent results can arise if this equilibrium is slow to reach or is perturbed by changes in the assay environment (e.g., pH, temperature).
Caption: The reversible equilibrium of OTFK with water to form a stable hydrate.
Solution:
-
Pre-incubation: Allow your final dilution of OTFK in the assay buffer to equilibrate for a set period (e.g., 15-30 minutes) at the assay temperature before starting the reaction. This allows the ketone-hydrate equilibrium to stabilize.
-
Consistency is Key: Ensure your pre-incubation time and conditions are identical for all wells and all experiments to ensure reproducibility.
-
pH Control: Maintain a stable pH, as drastic changes can shift the equilibrium.
Q3: Which solubilization method should I try first? What are the step-by-step protocols?
For most applications, we recommend starting with a co-solvent for your stock solution and then exploring cyclodextrins if precipitation occurs in the final assay buffer.
Protocol 1: Preparing a Concentrated Stock Solution with a Co-Solvent
This is the standard first step for preparing OTFK for use.
Materials:
-
This compound (OTFK)
-
Anhydrous Dimethyl sulfoxide (DMSO) or absolute Ethanol (EtOH)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of OTFK into a clean vial.
-
Add the appropriate volume of DMSO or EtOH to achieve a high concentration (e.g., 10-50 mM). Supplier datasheets often recommend concentrations up to 25 mg/mL in DMSO.[1]
-
Vortex vigorously for 1-2 minutes until the OTFK is completely dissolved. Gentle warming in a 37°C water bath can assist, but avoid high temperatures.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The compound is stable for ≥ 2 years under these conditions.[1]
Key Considerations:
-
Final Co-solvent Concentration: When diluting this stock into your final assay, aim to keep the final concentration of DMSO or EtOH below 1%, and ideally below 0.5%, as higher concentrations can disrupt protein structure and inhibit enzyme activity.
-
Dilution Technique: Always add the concentrated stock solution to the assay buffer while vortexing the buffer. Never add buffer to the concentrated stock, as this will cause immediate precipitation.
Protocol 2: Solubilization using 2-Hydroxypropyl-β-Cyclodextrin (HPβCD)
This method is excellent for sensitive assays where organic co-solvents are undesirable. HPβCD encapsulates the hydrophobic oleyl tail, dramatically increasing aqueous solubility.[10][18]
Materials:
-
OTFK stock solution in EtOH (from Protocol 1)
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD) powder
-
Aqueous buffer (e.g., PBS, Tris)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare HPβCD Solution: Prepare a concentrated solution of HPβCD in your assay buffer (e.g., 10-20% w/v). This may require vortexing and gentle warming to fully dissolve.
-
Complexation: While vigorously vortexing the HPβCD solution, slowly add the required volume of the OTFK ethanolic stock solution. A molar ratio of 1:10 (OTFK:HPβCD) is a good starting point.
-
Equilibrate: Allow the mixture to rotate or shake at room temperature for at least 1-2 hours (or overnight at 4°C) to ensure efficient formation of the inclusion complex.
-
Sterilization (Optional): If required, filter the final solution through a 0.22 µm syringe filter. Note that some loss may occur due to adsorption to the filter membrane.
-
Final Dilution: This OTFK:HPβCD complex solution can now be diluted further into your final assay buffer as needed.
Validation:
-
Vehicle Control: The most critical control is the "vehicle," which is the HPβCD solution containing the same final concentration of ethanol as your test sample, but without OTFK. This must be tested in your assay to confirm it has no independent biological effect.
Caption: Encapsulation of OTFK by HPβCD to form a water-soluble complex.
Troubleshooting Workflow for OTFK Precipitation
Caption: A step-by-step workflow for resolving OTFK precipitation issues.
References
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC. NIH. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
-
Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. ACS Publications. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry S. Rzepa. [Link]
-
Amino Acid based cationic surfactants in aqueous solution: physicochemical study and application of supramolecular chirality in ketone reduction. PubMed. [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. [Link]
-
Hydrophobic Encapsulation Strategies for Controlling Drug Release Profiles. [Link]
-
Solubilization of hydrophobic monomers by cyclodextrin in aqueous... ResearchGate. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. [Link]
-
Solubility Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. MDPI. [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC - PubMed Central. [Link]
-
Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central. [Link]
-
Protein folding. Wikipedia. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. PubMed. [Link]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Oleyl Trifluoromethyl Ketone (OTFP) Dosage for Rodent Models
Introduction
Welcome to the technical support guide for Oleyl trifluoromethyl ketone (OTFP). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the dosage of OTFP in preclinical rodent models. OTFP belongs to the class of trifluoromethyl ketones, which are recognized as potent, often reversible, inhibitors of serine hydrolases.[1] Its primary mechanism of action is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of endocannabinoids like anandamide and oleamide.[2][3] By inhibiting FAAH, OTFP elevates endogenous cannabinoid levels, making it a valuable tool for investigating the therapeutic potential of the endocannabinoid system in pain, inflammation, and neurological disorders.[4][5]
Successful in vivo studies hinge on meticulous dosage optimization. An incorrect dose can lead to a lack of efficacy, unexpected toxicity, or high variability, ultimately compromising the study's validity and wasting valuable resources. This guide provides a logical framework, from foundational principles to advanced troubleshooting, to ensure your experimental outcomes are robust and reproducible.
Section 1: Foundational FAQs
This section addresses fundamental questions researchers may have before initiating in vivo studies with OTFP.
Q1: What is the primary molecular target of this compound (OTFP)? A: The primary target is Fatty Acid Amide Hydrolase (FAAH).[2] The trifluoromethyl ketone moiety acts as a potent electrophile that interacts with the active site serine nucleophile of FAAH, leading to its inhibition.[1] This inhibition is often reversible. This action prevents the breakdown of endogenous fatty acid amides, most notably anandamide, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2).[3]
Q2: Why is vehicle selection critical for a lipophilic compound like OTFP? A: The "oleyl" group in OTFP imparts significant lipid-like character, making it poorly soluble in aqueous solutions like saline. The choice of vehicle is therefore critical for ensuring the compound remains solubilized for administration, maximizing bioavailability, and avoiding precipitation at the injection site, which can cause irritation and erratic absorption. A common strategy involves using a co-solvent system, such as dissolving OTFP in a small amount of an organic solvent like DMSO first, and then diluting it with a vehicle suitable for injection, such as polyethylene glycol (PEG) or corn oil.[6]
Q3: What are the initial steps before starting a dose-range finding study? A: Before any in vivo administration, a thorough literature review for compounds with similar structures or mechanisms is essential to find preliminary dosing information.[7] If no data exists, a crucial first step is to perform a small-scale solubility and formulation stability test. Prepare a small batch of your intended formulation and observe it for any precipitation or phase separation over several hours at room temperature and at 4°C. This pre-check can prevent major issues during the animal study.[8]
Q4: Should I use mice or rats for my initial studies? A: The choice between mice and rats depends on the specific research question and disease model. Rats are larger, which facilitates surgical procedures and serial blood sampling. However, mice are often used for genetic models and require smaller amounts of the test compound. It is common practice to first explore adverse effects in a rodent species (like rats) before moving to non-rodent species, as this can inform study design and prevent unnecessary animal use if toxicity is identified early.[9] Pharmacokinetic profiles can also differ significantly between species, influencing the choice.[10]
Section 2: Pre-Dosing Experimental Design
Careful planning before the first dose is administered is paramount. This section explains the causality behind key experimental choices.
Formulation and Vehicle Selection
The formulation must keep OTFP stable and bioavailable. Due to its lipophilicity, a multi-component vehicle system is almost always necessary for parenteral routes.
-
Expert Insight: The goal is to use the minimum amount of organic solvent (e.g., DMSO) necessary to dissolve the compound, typically not exceeding 5-10% of the final injection volume, to avoid vehicle-induced toxicity. The remainder should be a biocompatible carrier like PEG300, PEG400, Tween 80, or an oil-based vehicle like corn oil or sesame oil. Always include a "vehicle-only" control group in your studies to differentiate compound effects from vehicle effects.
Route of Administration (ROA)
The choice of ROA directly impacts the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of OTFP. The optimal route depends on the experimental goal (e.g., acute vs. chronic dosing, systemic vs. local effect).
-
Causality: An intravenous (IV) injection provides 100% bioavailability and rapid onset but can be technically challenging and may not be suitable for long-term studies. Intraperitoneal (IP) administration offers rapid absorption, though it is less consistent than IV. Subcutaneous (SC) injection provides slower, more sustained absorption, which can be advantageous for chronic dosing regimens. Oral gavage (PO) is often preferred for its clinical relevance and ease of repeated administration, but bioavailability can be limited by first-pass metabolism in the liver.[11][12][13]
| Route | Max Volume (Mouse) | Max Volume (Rat) | Absorption Rate | Key Advantages | Key Disadvantages |
| Intravenous (IV) | < 0.2 mL | < 0.5 mL | Very Rapid | 100% bioavailability, immediate effect. | Requires high technical skill; risk of embolism.[11] |
| Intraperitoneal (IP) | < 2-3 mL | < 5 mL | Rapid | Easier than IV; large surface area for absorption. | Risk of injecting into organs; variable absorption.[11] |
| Subcutaneous (SC) | < 1-2 mL | < 5 mL | Slow & Sustained | Easy to perform; suitable for slow-release formulations. | Slower onset; potential for site irritation.[6][11] |
| Oral (PO) | < 1 mL | < 5 mL | Variable | Clinically relevant; good for chronic studies.[12] | Subject to first-pass metabolism; variable bioavailability.[13] |
Visualizing the Mechanism: OTFP Signaling Pathway
To effectively design a study, understanding the compound's mechanism is key. The following diagram illustrates the proposed signaling pathway for OTFP.
Caption: A logical workflow for dosage optimization.
Sources
- 1. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Comparative pharmacokinetics of perfluorooctanesulfonate (PFOS) in rats, mice, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cea.unizar.es [cea.unizar.es]
- 12. A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development [aginganddisease.org]
- 13. downstate.edu [downstate.edu]
Troubleshooting Oleyl trifluoromethyl ketone's effectiveness in different cell lines
Welcome to the technical support guide for Oleyl trifluoromethyl ketone (OTFP), a novel inhibitor of Fatty Acid Synthase (FASN). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for utilizing OTFP in cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (OTFP) and how does it work?
A1: this compound (OTFP) is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Many cancer cells exhibit upregulated FASN activity to meet the high demand for lipids required for membrane synthesis, energy storage, and signaling molecule production[1][2]. OTFP is designed with an oleyl group for enhanced membrane permeability and a trifluoromethyl ketone moiety that targets the thioesterase domain of FASN. Inhibition of FASN leads to two primary cytotoxic effects:
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Depletion of Palmitate: It blocks the production of palmitate, the precursor for complex lipids, thereby halting the synthesis of new membranes essential for rapidly dividing cells[2][3].
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Toxic Malonyl-CoA Accumulation: It causes a rapid buildup of the FASN substrate, malonyl-CoA.[4][5] High levels of malonyl-CoA are cytotoxic and can induce apoptosis.[4][5][6]
Q2: What is the expected outcome of treating cancer cells with OTFP?
A2: The expected outcome is the induction of apoptosis and a significant reduction in cell viability and proliferation. This effect is typically more pronounced in cancer cells with high FASN expression compared to normal, non-cancerous cells which primarily rely on scavenging exogenous fatty acids[3]. The efficacy is cell-line dependent and is influenced by the metabolic state of the cells and culture conditions.
Q3: Which cell lines are most sensitive to OTFP?
A3: Sensitivity to OTFP correlates strongly with the level of FASN expression and the cell's reliance on de novo fatty acid synthesis. Cell lines derived from breast, prostate, lung, and ovarian cancers, as well as certain hematological malignancies, often exhibit high FASN levels and are predicted to be sensitive[7][8]. However, empirical testing is essential.
Q4: How should I prepare and store OTFP?
A4: OTFP is a lipophilic molecule. For in vitro experiments, it should be dissolved in a sterile, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).
Section 2: Core Troubleshooting Guides
This section addresses common issues encountered during experiments with OTFP. Each guide provides potential causes, diagnostic checks, and validated solutions.
Issue 1: My IC50 value for OTFP is much higher than expected, or I'm seeing minimal cytotoxicity.
This is the most common issue and can stem from biological or technical factors.
Potential Cause A: Low or Absent FASN Expression in the Cell Line
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Rationale: The efficacy of OTFP is directly dependent on the presence of its target, FASN. If the chosen cell line expresses low levels of FASN, the inhibitor will have a limited effect.
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Troubleshooting Protocol: Verify FASN Expression via Western Blot
-
Sample Preparation: Lyse untreated cells from your panel (including a known FASN-positive control line like MCF-7 or PC-3, if possible) using RIPA buffer supplemented with protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (6-8% acrylamide is suitable for a large protein like FASN, ~270 kDa).
-
Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking & Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with a validated primary antibody against FASN (e.g., Cell Signaling Technology #3189, Abcam ab22759) overnight at 4°C.[10][11] Follow with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize bands using an ECL substrate. Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Expected Result: Sensitive cell lines should show a strong band at ~270 kDa corresponding to FASN. If the band is faint or absent compared to your positive control, this is the likely cause of resistance.
Potential Cause B: Cells Are Scavenging Lipids from the Culture Medium
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Rationale: Standard fetal bovine serum (FBS) is rich in lipids. Cancer cells can bypass their dependency on de novo synthesis by taking up these exogenous fatty acids, rendering FASN inhibition non-toxic.[7]
-
Troubleshooting Protocol: Test OTFP Efficacy in Lipid-Depleted Serum
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Acquire or Prepare Lipid-Depleted Serum: Use either commercially available charcoal-stripped or lipid-depleted FBS (LD-FBS) or prepare it in-house.[12] A common method involves solvent extraction or fumed silica precipitation.[13][14][15]
-
Acclimate Cells: Culture your cells for at least 24-48 hours in medium supplemented with LD-FBS before starting the experiment. This forces the cells to rely on their own fatty acid synthesis pathways.
-
Perform Dose-Response Assay: Repeat your cell viability assay (e.g., MTT, CellTiter-Glo) with a range of OTFP concentrations in the LD-FBS-containing medium.
-
-
Expected Result: You should observe a significant leftward shift in the dose-response curve, indicating a much lower IC50 and increased sensitivity to OTFP.[7][16]
Visualization: Troubleshooting Workflow for High IC50
Caption: Decision tree for troubleshooting low OTFP efficacy.
Issue 2: How can I confirm that the observed cell death is a direct result of FASN inhibition?
It's crucial to demonstrate that OTFP's effect is "on-target." This can be achieved with a rescue experiment.
Potential Cause: Off-Target Effects
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Rationale: While designed to be selective, any small molecule inhibitor can have unintended off-target effects. A rescue experiment can differentiate between on-target FASN inhibition and other mechanisms. The logic is that if cell death is due to the lack of FASN's product, adding that product back should rescue the cells.[17]
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Troubleshooting Protocol: Palmitate Rescue Experiment
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Prepare Palmitate Stock: Prepare a stock solution of sodium palmitate complexed to fatty acid-free BSA. This is critical for solubility and to prevent lipotoxicity from free fatty acids.
-
Experimental Setup: Seed your cells and allow them to adhere. Treat cells with the following conditions:
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Vehicle Control (e.g., DMSO)
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OTFP at a cytotoxic concentration (e.g., 2x IC50)
-
Palmitate-BSA complex alone
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OTFP + Palmitate-BSA complex (co-treatment)
-
-
Incubation and Analysis: Incubate for your standard assay duration (e.g., 48-72 hours). Measure cell viability using your preferred method.
-
-
Expected Result: If OTFP is acting on-target, the addition of exogenous palmitate should significantly or completely reverse the cytotoxic effects of OTFP.[7][17] If cell death persists despite the presence of palmitate, it may suggest significant off-target activity.
Issue 3: How do I confirm that OTFP is inducing apoptosis?
Cell death can occur through various mechanisms (apoptosis, necrosis, autophagy). Confirming apoptosis strengthens the mechanistic understanding of OTFP.
Potential Cause: Non-Apoptotic Cell Death
-
Rationale: While FASN inhibition is known to induce apoptosis, confirming this in your specific cell model is important.[18][19] Assaying for the activation of executioner caspases is a definitive hallmark of apoptosis.
-
Troubleshooting Protocol: Measure Caspase-3/7 Activity
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Assay Choice: Use a sensitive, luminogenic assay such as the Caspase-Glo® 3/7 Assay.[20][21] This assay uses a proluminescent substrate containing the DEVD peptide, which is specifically cleaved by active caspase-3 and -7.[20]
-
Procedure: a. Seed cells in a white-walled 96-well plate suitable for luminescence readings. b. Treat cells with Vehicle, OTFP (at 1x, 2x, and 5x IC50), and a positive control for apoptosis (e.g., Staurosporine). c. At the desired time point (e.g., 24, 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.[22] d. Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.[21][22] e. Mix on a plate shaker for 30-60 seconds and incubate at room temperature for at least 30 minutes to 1 hour.[21] f. Read the luminescence using a plate reader.
-
-
Expected Result: A significant, dose-dependent increase in the luminescent signal in OTFP-treated cells compared to the vehicle control indicates the activation of caspase-3 and -7 and confirms an apoptotic mechanism.
Visualization: OTFP's Mechanism of Action
Caption: Mechanism of OTFP-induced apoptosis via FASN inhibition.
Section 3: Data & Reference Tables
Table 1: Expected OTFP Sensitivity in Common Cancer Cell Lines
This table provides hypothetical data based on known FASN expression patterns to serve as a baseline for experimental design. Actual IC50 values must be determined empirically.
| Cell Line | Cancer Type | Typical FASN Expression | Predicted OTFP Sensitivity (IC50 in LD Medium) |
| MCF-7 | Breast | High | 10 - 100 nM |
| PC-3 | Prostate | High | 20 - 150 nM |
| LNCaP | Prostate | High | 30 - 200 nM[7] |
| A549 | Lung | Moderate-High | 50 - 500 nM |
| HCT116 | Colon | Moderate | 200 nM - 1 µM |
| HEK293 | Normal (Embryonic Kidney) | Low | > 10 µM |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Key Diagnostic Test | Solution / Next Step |
| High IC50 / Low Efficacy | Low FASN expression | Western Blot for FASN | Select a cell line with higher FASN expression. |
| Lipid scavenging from media | Test in lipid-depleted (LD) serum | Conduct all future experiments in LD medium. | |
| Uncertain On-Target Effect | Off-target cytotoxicity | Palmitate rescue experiment | If not rescued, investigate potential off-targets. |
| Unconfirmed Mechanism | Non-apoptotic cell death | Caspase-3/7 activity assay | If negative, test for other death pathways (e.g., necrosis, autophagy). |
References
-
Hosios, A. M., et al. (2018). Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. Bio-protocol, 8(11), e2876. [Link]
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Pizer, E. S., et al. (2000). Malonyl-Coenzyme-A Is a Potential Mediator of Cytotoxicity Induced by Fatty-Acid Synthase Inhibition in Human Breast Cancer Cells and Xenografts. Cancer Research, 60(2), 213-218. [Link]
-
Hosios, A. M., et al. (2018). Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture. Bio-protocol, 8(11). [Link]
-
Thupari, J. N., et al. (2001). Fatty acid synthase inhibition in human breast cancer cells leads to malonyl-CoA-induced inhibition of fatty acid oxidation and cytotoxicity. Biochemical and Biophysical Research Communications, 285(2), 217-223. [Link]
-
Caspase 3/7 Activity Protocol. (2025). protocols.io. [Link]
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Liu, X., et al. (2013). Fatty acid synthase causes drug resistance by inhibiting TNF-α and ceramide production. Journal of Lipid Research, 54(3), 776-785. [Link]
-
Zhou, W., et al. (2003). Fatty acid synthase inhibition triggers apoptosis during S phase in human cancer cells. Cancer Research, 63(21), 7330-7337. [Link]
-
Zhou, W., et al. (2003). Fatty Acid Synthase Inhibition Triggers Apoptosis during S Phase in Human Cancer Cells. Cancer Research, 63(21), 7330-7337. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Institutes of Health. [Link]
-
Ventura, R., et al. (2015). Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells. EBioMedicine, 2(8), 832-840. [Link]
-
Depleting Lipoproteins from Serum. (2014). Biocompare. [Link]
-
Wu, X., et al. (2019). Molecular mechanisms of fatty acid synthase (FASN)-mediated resistance to anti-cancer treatments. Seminars in Cancer Biology, 56, 1-13. [Link]
-
HPLC analysis of Malonyl CoA (substrate) levels in FASN inhibitor treated Y79 RB cells. ResearchGate. [Link]
-
He, T., et al. (2024). Regulation of fatty acid synthase on tumor and progress in the development of related therapies. Cancer Cell International, 24(1), 32. [Link]
-
Fatty Acid Synthase (FASN) Rabbit pAb. ABclonal. [Link]
-
Wang, G., et al. (2023). Fatty acid synthase in chemoresistance: mechanisms and therapeutic opportunities. Frontiers in Pharmacology, 14, 1259648. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines. ResearchGate. [Link]
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines. Royal Society of Chemistry. [Link]
-
Medina-Jaudes, L., et al. (2018). Removal of serum lipids and lipid-derived metabolites to investigate breast cancer cell biology. Adipocyte, 7(3), 190-201. [Link]
-
Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. Bio-protocol, 13(21), e4848. [Link]
-
IC50 values of selected cell lines. ResearchGate. [Link]
-
Sensitivity of cell lines to Fatty Acid Synthase inhibitors depends on the lipid content in the cellular environment. (2014). Cancer Research, 74(19_Supplement), 801. [Link]
-
1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones. Molecules, 28(20), 7114. [Link]
-
Menendez, J. A., & Lupu, R. (2017). Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology. Adipocyte, 6(2), 81-109. [Link]
-
Concomitant Inhibition of FASN and SREBP Provides a Promising Therapy for CTCL. (2022). Cancers, 14(18), 4492. [Link]
-
Characterization of small-molecule FASN inhibitors in preclinical tumor models. Sagimet Biosciences. [Link]
-
FASN inhibition attenuates proliferation in GC cell lines without MACC1 variation. ResearchGate. [Link]
-
Lipid Depleted Fetal Bovine Serum LD-FBS. PurMa Biologics. [Link]
-
Therapeutic efficacy of FASN inhibition in preclinical models of HCC. Hepatology Communications, 6(8), 2118-2131. [Link]
-
Fatty acid synthase (FASN) inhibition cooperates with BH3 mimetic drugs to overcome resistance to mitochondrial apoptosis in pancreatic cancer. ResearchGate. [Link]
-
Fatty Acid Synthase Inhibitors Enhance Microtubule-Stabilizing and Microtubule-Destabilizing Drugs in Taxane-Resistant Prostate Cancer Cells. Molecular Pharmaceutics, 19(1), 269-282. [Link]
-
Inhibition of FASN suppresses the malignant biological behavior of non-small cell lung cancer cells via deregulating glucose metabolism and AKT/ERK pathway. Journal of Cancer, 10(11), 2539-2548. [Link]
-
Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
-
A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms. (2015). EBioMedicine, 2(8), 784-785. [Link]
-
Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal, 31(71), e202501613. [Link]
-
Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression. EBioMedicine, 2(8), 832-840. [Link]
Sources
- 1. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fatty acid synthase inhibition in human breast cancer cells leads to malonyl-CoA-induced inhibition of fatty acid oxidation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Concomitant Inhibition of FASN and SREBP Provides a Promising Therapy for CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
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- 22. promega.com [promega.com]
Minimizing degradation of Oleyl trifluoromethyl ketone during storage
Document ID: OTFK-TCS-20260113 Version: 1.0
Introduction for the Researcher
Oleyl trifluoromethyl ketone (OTFK) is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), making it a valuable tool in neuroscience and drug discovery research. Its unique structure, featuring a reactive trifluoromethyl ketone warhead and a long, unsaturated oleyl chain, necessitates specific storage and handling procedures to ensure its stability and efficacy in your experiments. This guide is designed to provide you with in-depth technical support, offering both preventative best practices and troubleshooting solutions to minimize degradation and ensure the integrity of your OTFK samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, this compound should be stored at -20°C . Some suppliers may even recommend -80°C for extended storage. Always refer to the product data sheet provided by the manufacturer. Repeated freeze-thaw cycles should be avoided as they can introduce moisture and promote degradation.[1]
Q2: My OTFK is supplied as a solution in ethanol. Is this stable?
Yes, OTFK is often supplied in a solvent like ethanol, which can help to mitigate certain degradation pathways at low temperatures. However, it is crucial to ensure the container is tightly sealed to prevent solvent evaporation, which would concentrate the OTFK and potentially expose it to atmospheric oxygen and moisture.
Q3: How should I handle OTFK when preparing for an experiment?
When you need to use the OTFK, remove the vial from the freezer and allow it to warm to room temperature before opening. This simple step is critical to prevent atmospheric moisture from condensing inside the cold vial, which can lead to hydrolysis of the trifluoromethyl ketone group.
Q4: Can I store my stock solution of OTFK in a plastic tube?
It is strongly recommended to store OTFK, especially in an organic solvent, in glass or Teflon-lined containers. Many common laboratory plastics, such as polypropylene and polyethylene, can be permeable to solvents or may leach plasticizers and other additives over time, which can contaminate your sample.[2][3][4] If short-term use of plastic is unavoidable, polypropylene generally shows better resistance to ethanol than polyethylene.[5][6][7][8][9][10][11]
Q5: How can I tell if my OTFK has degraded?
The most common indicators of degradation are a loss of inhibitory activity in your biological assays, or the appearance of unexpected peaks in your analytical data (e.g., HPLC, LC-MS). For a more definitive assessment, NMR spectroscopy can be used to detect the formation of the hydrated ketone, and mass spectrometry can identify oxidative cleavage products.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
Issue 1: I'm observing a gradual loss of my OTFK's inhibitory activity over time, even with proper storage at -20°C.
Possible Cause A: Hydrolysis of the Trifluoromethyl Ketone
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The Chemistry: The trifluoromethyl group is strongly electron-withdrawing, which makes the carbonyl carbon of the ketone highly electrophilic and susceptible to nucleophilic attack by water. This results in the formation of a stable, geminal-diol hydrate, which is inactive as an FAAH inhibitor.[8][12][13][14] This is one of the most common degradation pathways for trifluoromethyl ketones.
-
Troubleshooting Steps:
-
Review Handling Procedures: Were vials warmed to room temperature before opening on every occasion? Even small amounts of condensed moisture can cause significant hydrolysis over time.
-
Check Solvent Purity: If you have dissolved the OTFK in a solvent, ensure it is anhydrous. Molecular sieves can be used to dry solvents if necessary.
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Analytical Verification (NMR): If you have access to NMR spectroscopy, the formation of the hydrate can be observed. The hydrated form will have a distinct chemical shift for the carbon that was formerly the carbonyl carbon, and you may see changes in the fluorine NMR spectrum.[15]
-
-
Solution:
-
Strictly adhere to the handling protocol of warming the vial completely to room temperature before opening.
-
Prepare smaller aliquots from a main stock to minimize the number of times the primary container is opened.
-
Store aliquots under an inert gas like argon or nitrogen to displace moisture-containing air.
-
Possible Cause B: Oxidation of the Oleyl Chain
-
The Chemistry: The cis-double bond in the oleyl chain is susceptible to oxidation by atmospheric oxygen, a process known as autoxidation or rancidification.[16] This can be initiated by light, heat, or trace metal ions and leads to the formation of peroxides, which can then break down into a variety of secondary products, including aldehydes and shorter-chain carboxylic acids. These modifications will alter the structure of the molecule and likely render it inactive.
-
Troubleshooting Steps:
-
Assess Air Exposure: Was the vial properly sealed? Was it flushed with an inert gas after aliquoting?
-
Analytical Verification (Mass Spectrometry): LC-MS is a powerful tool to detect oxidative degradation. You would expect to see ions corresponding to the mass of OTFK plus one or more oxygen atoms (M+16, M+32, etc.). You may also see fragment ions corresponding to cleavage at the site of the original double bond.
-
-
Solution:
-
Implement a strict inert gas protocol for storage (see "Best Practices" section below).
-
Consider adding a lipid-soluble antioxidant, such as Butylated Hydroxytoluene (BHT) or a tocopherol, to your stock solution at a low concentration (e.g., 0.01-0.1%) to inhibit the oxidation process.[5]
-
Issue 2: My recent analytical data (e.g., LC-MS) shows multiple peaks around the expected retention time for OTFK.
Possible Cause: Photodegradation
-
The Chemistry: Ketones, particularly α,β-unsaturated ketones, are known to absorb UV light, which can lead to photochemical reactions.[13][14][17][18] While OTFK is not an α,β-unsaturated ketone, the carbonyl group and the double bond in the oleyl chain are both potential chromophores that can absorb UV radiation, leading to isomerization, cyclization, or fragmentation reactions.[1][19] Exposure to ambient laboratory light over time, especially UV light, can generate a variety of degradation products.
-
Troubleshooting Steps:
-
Evaluate Light Exposure: Is the OTFK stock vial stored in a light-proof container or an amber vial? Is it left on the lab bench for extended periods during experimental setup?
-
Correlate with New Peaks: If you are seeing new, unexpected peaks in your chromatogram, this is a strong indication of degradation. The polarity of these products may be different, leading to shifts in retention time.
-
-
Solution:
-
Always store OTFK in amber glass vials to protect it from UV and visible light.
-
For further protection, wrap the vial in aluminum foil.
-
Minimize the exposure of the compound to direct light during weighing and preparation of solutions.
-
Best Practices for Storage and Handling
To maximize the shelf-life and ensure the integrity of your this compound, we recommend the following protocol for aliquoting and storage.
Experimental Protocol: Aliquoting OTFK Under an Inert Atmosphere
Materials:
-
Main stock vial of OTFK
-
Several smaller amber glass vials with Teflon-lined caps
-
Glass syringes or pipettes
-
A source of dry, inert gas (Argon or Nitrogen) with a gentle flow regulator
-
Appropriate personal protective equipment (gloves, safety glasses)
Procedure:
-
Equilibrate: Allow the main stock vial of OTFK to warm to room temperature on the benchtop for at least 30 minutes.
-
Prepare Aliquot Vials: Ensure the smaller amber vials are clean and dry.
-
Perform Aliquoting: Once the main vial is at room temperature, briefly open it and withdraw the desired amounts to create your working aliquots. Work quickly to minimize exposure to the atmosphere.
-
Inert Gas Purge: Take one of the newly created aliquot vials. Direct a gentle stream of argon or nitrogen into the vial for a few seconds.[20] The aim is to displace the air in the headspace above the solution.
-
Seal Tightly: Immediately and tightly cap the vial. The Teflon liner will create a good seal.
-
Label Clearly: Label each aliquot with the compound name, concentration, and date.
-
Store Promptly: Place the newly prepared aliquots, along with the main stock vial, back into the -20°C freezer.
Visualization of Degradation Pathways
The following diagram illustrates the primary chemical threats to the stability of this compound during storage.
Caption: Key degradation routes for OTFK.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temp. | -20°C or below | Minimizes rates of all chemical degradation reactions. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation of the oleyl chain and displaces moisture to reduce hydrolysis.[20] |
| Light Exposure | Store in amber vials, in the dark | Prevents UV-induced photodegradation of the ketone and unsaturated bond. |
| Container | Glass or Teflon-lined | Avoids leaching of plasticizers and other contaminants from plastic tubes.[2][3][4] |
| Handling | Warm to room temp before opening | Prevents condensation of atmospheric water, a key driver of hydrolysis. |
| Aliquoting | Prepare smaller, single-use aliquots | Reduces the number of freeze-thaw cycles and atmospheric exposures for the main stock. |
| Additives | Consider 0.01-0.1% BHT or Tocopherol | Acts as a radical scavenger to inhibit autoxidation of the oleyl chain.[5] |
References
-
Industrial Specialties Mfg. (n.d.). Polypropylene Chemical Compatibility Chart. [Link]
-
Cipax. (n.d.). Chemical resistance of high and low density polyethylene. [Link]
-
Kawai, K., Kato, Y., Araki, T., Ikawa, S., & Shibata, N. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. [Link]
-
Houston Polytank. (n.d.). Polyethylene-Chemical-Resistance-Chart.pdf. [Link]
-
IPEX. (n.d.). POLYPROPYLENE Chemical Resistance Guide. [Link]
-
T-ISS. (2024, September 3). PP (Polypropylene) – Chemical Resistance Chart. [Link]
-
von Arx, M., Mallat, T., & Baiker, A. (2002). Highly Efficient Platinum-Catalyzed Enantioselective Hydrogenation of Trifluoroacetoacetates in Acidic Solvents. Angewandte Chemie International Edition, 41(1), 135-138. [Link]
-
CP Lab Safety. (n.d.). LDPE Chemical Compatibility Chart. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
R&D World. (2006, March 1). Plasticizers in Solvents. [Link]
-
Kawai, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate. [Link]
-
Al-Rubaie, L., Mohasein, R. J., & Mousa, M. N. (2019). UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). ResearchGate. [Link]
-
Lampman, G. M., & Wamser, C. C. (2022). Charge Effects on the Photodegradation of Single Optically Trapped Oleic Acid Aerosol Droplets. The Journal of Physical Chemistry A, 126(27), 4486–4494. [Link]
-
Schecter, A., et al. (2014). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. Journal of Environmental and Public Health, 2014, 786273. [Link]
-
eGyanKosh. (n.d.). IDENTIFICATION OF COMPOUNDS USING UV SPECTROSCOPY. [Link]
-
ResearchGate. (n.d.). Oleic acid degradation on the TS-3 coating surface after UV irradiation. [Link]
-
LibreTexts. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]
-
ResearchGate. (n.d.). UV spectrum of an α,β-unsaturated ketone. [Link]
-
ResearchGate. (2014, November 7). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. [Link]
-
R Discovery. (n.d.). Oleic Acid Degradation Research Articles. [Link]
-
ResearchGate. (n.d.). MS/MS fragmentation patterns of different lipids. Example MS/MS spectra...[Link]
-
Wikipedia. (n.d.). Oleic acid. [Link]
-
Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. Chemical Reviews, 101(2), 479-526. [Link]
-
Iannuccelli, V., et al. (2022). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 14(3), 643. [Link]
-
Chemistry For Everyone. (2025, August 11). What Is Plasticizer Leaching And Why Is It A Problem? [YouTube video]. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Science of The Total Environment. (2024, January 4). Understanding the leaching of plastic additives and subsequent risks to ecosystems. [Link]
-
LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. [Link]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Trifluoromethyl Ketone (TFMK) Inhibitors of FAAH
Introduction
Welcome to the technical support center for researchers utilizing trifluoromethyl ketone (TFMK) inhibitors targeting Fatty Acid Amide Hydrolase (FAAH). FAAH is a key therapeutic target for a range of disorders, and TFMKs represent a potent class of inhibitors.[1][2][3] However, their electrophilic nature, which is key to their potency, also presents significant challenges in achieving selectivity.[4] This guide is structured to address the common questions and experimental hurdles you may face, providing not just protocols but the underlying rationale to empower your research decisions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the selectivity of TFMK inhibitors for FAAH.
Q1: Why do my trifluoromethyl ketone (TFMK) inhibitors show activity against enzymes other than FAAH?
A1: The issue lies in the mechanism of action. TFMKs are highly electrophilic and function by targeting the catalytic serine residue within the active site of hydrolases.[2][4] FAAH is a member of the large serine hydrolase superfamily, which in humans comprises over 200 enzymes that share a similar catalytic mechanism involving a nucleophilic serine.[5][6][7] The TFMK's carbonyl carbon is attacked by the active-site serine (Ser241 in FAAH), forming a stable, reversible hemiketal adduct.[8][9] Because this mechanism is common to many enzymes, TFMKs designed for FAAH can inadvertently inhibit other serine hydrolases that have accessible active sites, leading to off-target effects.[4][10]
Mechanism of TFMK Inhibition
Caption: Workflow for identifying off-targets using competitive ABPP.
Q2: I need a reliable protocol for screening the selectivity of my TFMK inhibitor against other serine hydrolases. Can you provide one?
A2: Certainly. Below is a standard, gel-based competitive ABPP protocol for assessing serine hydrolase selectivity in a mouse brain proteome.
Protocol: Gel-Based Competitive ABPP for Serine Hydrolase Selectivity
Materials:
-
Mouse brain tissue
-
Lysis Buffer (PBS, pH 7.4)
-
Your TFMK inhibitor, stock in DMSO
-
Vehicle (DMSO)
-
Fluorophosphonate-Rhodamine (FP-Rh) probe (or similar broad-spectrum probe)
-
SDS-PAGE loading buffer
-
Precast polyacrylamide gels
-
Fluorescence gel scanner
Methodology:
-
Proteome Preparation:
-
Homogenize one mouse brain in 4 mL of ice-cold Lysis Buffer.
-
Centrifuge at 100,000 x g for 45 minutes at 4°C to pellet membranes.
-
Resuspend the membrane pellet in fresh Lysis Buffer.
-
Determine protein concentration using a BCA assay. Adjust concentration to 1 mg/mL. This is your proteome stock.
-
-
Inhibitor Incubation (Competitive Step):
-
In separate microcentrifuge tubes, aliquot 50 µL (50 µg) of the proteome stock.
-
To the "Inhibitor" tube, add 0.5 µL of your TFMK inhibitor stock solution (e.g., 100 µM stock for a final concentration of 1 µM).
-
To the "Vehicle" tube, add 0.5 µL of DMSO.
-
Incubate all tubes for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add 1 µL of FP-Rh probe (50 µM stock in DMSO) to each tube for a final concentration of 1 µM.
-
Incubate for an additional 30 minutes at 37°C.
-
-
SDS-PAGE Analysis:
-
Stop the reaction by adding 20 µL of 4x SDS-PAGE loading buffer to each tube and boiling for 5 minutes.
-
Load 20 µg of protein per lane on a 10% polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Data Acquisition and Analysis:
-
Scan the gel using a fluorescence scanner (e.g., Typhoon) with excitation/emission settings appropriate for rhodamine (approx. 532 nm/580 nm).
-
The vehicle lane will show fluorescent bands corresponding to all active serine hydrolases.
-
In the inhibitor lane, the disappearance of a band relative to the vehicle lane indicates that your compound has inhibited that specific hydrolase. Identify FAAH, MAGL, and ABHD6 based on their known molecular weights (~60 kDa, ~33 kDa, and ~35 kDa, respectively).
-
Q3: My ABPP results show my TFMK inhibitor hits both FAAH and MAGL. How do I quantify this and present the data?
A3: To quantify the selectivity, you need to determine the IC50 value for each enzyme. This can be done by running a dose-response competitive ABPP experiment or by using individual fluorometric activity assays for each enzyme. [11][12][13][14][15][16]Once you have the IC50 values, you can calculate a selectivity ratio.
Data Presentation: Summarize your findings in a clear table.
| Enzyme | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 FAAH) |
| FAAH | 15 | 1 |
| MAGL | 300 | 20 |
| ABHD6 | 1200 | 80 |
| KIAA1363 | >10,000 | >667 |
Interpretation: In this example, the inhibitor is 20-fold selective for FAAH over MAGL and 80-fold selective over ABHD6. While active, this falls short of the desired >100-fold window for a high-quality probe and would require further optimization.
Part 3: Advanced Strategies for Improving Selectivity
If troubleshooting confirms poor selectivity, the inhibitor's chemical structure must be modified.
Q1: How can I rationally design TFMK inhibitors with improved FAAH selectivity?
A1: Selectivity is achieved by exploiting structural differences between the active sites of FAAH and other serine hydrolases.
-
Exploit the Acyl Chain Binding Pocket: The FAAH active site has a long, hydrophobic channel to accommodate the fatty acid tail of its endogenous substrates (like anandamide). [8][17]Off-target hydrolases often have smaller, more constrained active sites. Systematically modifying the lipophilic tail of your inhibitor can introduce steric hindrance that prevents binding to off-targets while maintaining or improving affinity for FAAH. [4][18]For instance, adding bulky groups or specific aromatic moieties can clash with residues in the MAGL active site but fit comfortably within FAAH.
-
Target Unique Active Site Residues: FAAH utilizes an unusual Ser-Ser-Lys catalytic triad, unlike the more common Ser-His-Asp triad in many other hydrolases. [6][8]While the TFMK warhead reacts with the nucleophilic serine, designing moieties that form specific hydrogen bonds or other interactions with residues unique to the FAAH active site, such as Lys142 or Thr236, can significantly enhance selectivity. [4]
Q2: Should I consider alternative electrophilic "warheads" to the trifluoromethyl ketone?
A2: Yes. If optimizing the non-covalent interactions is insufficient, changing the reactive group is a viable strategy. The goal is to find a warhead that is reactive enough to inhibit FAAH but inherently less reactive towards the broader serine hydrolase family.
-
α-Ketoheterocycles: Replacing the TFMK with α-ketooxazoles or similar heterocycles has been a highly successful strategy. [4][9][19]These compounds also form reversible hemiketals but can be tuned electronically and sterically to achieve exquisite selectivity for FAAH. [4][19]* Carbamates and Ureas: These groups can act as irreversible, covalent inhibitors by carbamylating the active site serine. [4][19][20][21]Certain structural classes of carbamates and ureas have shown outstanding selectivity for FAAH, with little to no off-target activity detected by ABPP, likely due to a binding-induced activation mechanism specific to the FAAH active site. [4][19][20][21] By systematically applying these diagnostic and medicinal chemistry strategies, you can overcome the inherent selectivity challenges of TFMK inhibitors and develop potent, selective tools for studying FAAH biology.
References
-
Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition. PubMed. [Link]
-
Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols. Springer Link. [Link]
-
Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. DSpace@MIT. [Link]
-
Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. Virology Journal. [Link]
-
Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. RSC Publishing. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). National Center for Biotechnology Information. [Link]
-
Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium. FEMS Microbes. [Link]
-
The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease. PubMed Central. [Link]
-
Fatty acid amide hydrolase. Proteopedia. [Link]
-
Fluorimetric Assay of FAAH Activity. Springer Nature Experiments. [Link]
-
Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. [Link]
-
Fatty-acid amide hydrolase 1. Wikipedia. [Link]
-
Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. Royal Society of Chemistry. [Link]
-
Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. National Center for Biotechnology Information. [Link]
-
Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. PubMed Central. [Link]
-
α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH). National Center for Biotechnology Information. [Link]
-
Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. [Link]
-
Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. PubMed. [Link]
-
α-Ketoheterocycle FAAH inhibitors. ResearchGate. [Link]
-
A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. PubMed. [Link]
-
Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. [Link]
-
Structure of the two trifluoromethyl ketone FAAH inhibitors, AM5206 and AM5207. ResearchGate. [Link]
-
Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons. PubMed Central. [Link]
-
FAAH inhibitors in the limelight, but regrettably. Semantic Scholar. [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. National Center for Biotechnology Information. [Link]
-
Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed. [Link]
-
FAAH inhibitors in the limelight, but regrettably. PubMed Central. [Link]
-
FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. National Center for Biotechnology Information. [Link]
-
Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. PubMed Central. [Link]
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Technical Support Center: Safe Handling and Storage of Oleyl Trifluoromethyl Ketone
Welcome to the technical support center for Oleyl trifluoromethyl ketone (OTK). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this potent fatty acid amide hydrolase (FAAH) inhibitor in your experiments.[1][] This document provides in-depth answers to frequently asked questions and detailed protocols to address common challenges encountered during the handling and storage of OTK. Our commitment is to scientific integrity and providing you with the necessary information to conduct your research safely and efficiently.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS 177987-23-4), also known as Heptadecyl Trifluoromethyl Ketone or OTK, is an analog of oleic acid where the carboxylic acid group is replaced by a trifluoromethyl ketone.[1] This modification makes it a potent inhibitor of both human and rat FAAH.[1][]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 177987-23-4 | [1] |
| Molecular Formula | C₁₉H₃₃F₃O | [1][4] |
| Molecular Weight | 334.5 g/mol | [1][4] |
| Synonyms | Heptadecyl Trifluoromethyl Ketone, OTK | [1] |
| Purity | ≥98% | [] |
| Supplied As | A solution in ethanol | [1] |
Q2: What are the appropriate storage conditions for this compound to ensure its stability?
A2: Proper storage is critical to maintain the stability and efficacy of this compound. It is recommended to store the compound at -20°C in a tightly sealed, airtight, and dry container.[4] Ketones, in general, can be unstable, and lower temperatures help to minimize degradation.[9][10] For long-term storage, a cool, dry, and well-ventilated area is essential.[11]
The compound is often supplied as a solution in ethanol, which is a highly flammable liquid.[1][3] Therefore, it is imperative to store it away from heat, sparks, open flames, and other ignition sources.[3][12] Ensure the container is kept tightly closed to prevent solvent evaporation and potential contamination.[3][13]
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A3: Due to the potential for skin and eye irritation, as well as the flammable nature of its ethanol solution, a comprehensive suite of PPE should be worn.[3][13]
-
Hand Protection: Chemical-resistant gloves are mandatory. Butyl or specialty ketone-resistant nitrile gloves offer superior protection against ketones and esters.[14][15][16][17][18] Always check the glove manufacturer's specifications for compatibility.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.[11][13]
-
Skin and Body Protection: A lab coat should be worn to protect your skin and clothing.[11] In cases of potential significant exposure, a full-body apron may be considered.[16]
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][13]
The following diagram illustrates the recommended PPE for handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Protocol 2: Disposal of this compound Waste
-
Segregation: Do not mix this compound waste with other incompatible chemical waste streams. [19][20][21]Halogenated waste should often be kept separate from non-halogenated waste; consult your institution's guidelines. [21]2. Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container. [22][23]The container should be made of a material compatible with the chemical. Do not fill the container beyond 80-90% of its capacity. [23][24]3. Solid Waste: Dispose of contaminated solid waste (e.g., pipette tips, gloves, absorbent materials) in a separate, clearly labeled hazardous waste container. [22]4. Labeling: Clearly label the waste container with its contents, including "this compound," "Ethanol," and any other components, along with the appropriate hazard symbols (e.g., flammable, irritant). [21]5. Storage of Waste: Store the waste container in a designated, well-ventilated, and safe area, away from ignition sources, until it is collected for disposal by your institution's environmental health and safety department. [23]6. Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate should be collected as hazardous waste. [25]After rinsing and drying, deface the label and dispose of the container according to your institution's procedures for empty chemical containers. [25]
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DQE. Personal Protective Equipment - PPE - Chemical Resistant Gloves. [Link]
-
Safety Gloves. Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. [Link]
-
Xtreme Products. Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage. [Link]
-
Personal Protective Solutions. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE. [Link]
-
PubMed. Stability of ketone bodies in serum in dependence on storage time and storage temperature. [Link]
-
ResearchGate. Stability of ketone bodies in serum in dependence on storage time and storage temperature. [Link]
-
MySkinRecipes. This compound. [Link]
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ADAMA. SAFETY DATA SHEET. [Link]
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University of Wollongong. Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. [Link]
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Ganoksin. Basic Chemical Storage Principles. [Link]
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Farnell. Material Safety Data Sheet. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]
-
ResearchGate. Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. [Link]
-
SCIRP. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
Karolinska Institutet. Waste Management in Biomedicum - KI Staff portal. [Link]
-
PubMed. Synthesis of allylic trifluoromethyl ketones and their activity as inhibitors of the sex pheromone of the leopard moth, Zeuzera pyrina L. (Lepidoptera: Cossidae). [Link]
-
University of Nebraska Medical Center. HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal. [Link]
-
National University of Singapore. Disposal of Waste Solvents - NUS Chemistry. [Link]
-
McMaster University. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
National Institutes of Health. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC. [Link]
-
ResearchGate. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
PubMed. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. [Link]
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Selecting the correct solvent for Oleyl trifluoromethyl ketone in experiments
Technical Support Center: Oleyl Trifluoromethyl Ketone (OTK)
Welcome to the technical support center for this compound (OTK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on a critical experimental parameter: solvent selection. The unique bifunctional nature of OTK—a highly electrophilic trifluoromethyl ketone head and a long, hydrophobic oleyl tail—presents specific challenges and opportunities in experimental design. This document provides troubleshooting guidance and frequently asked questions to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTK) and what are its primary chemical features?
This compound (CAS 177987-23-4) is an analog of oleic acid where the carboxylic acid group is replaced by a trifluoromethyl ketone (TFK).[1] This substitution creates two key characteristics:
-
An Electrophilic Carbonyl: The three fluorine atoms are strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of its utility as an enzyme inhibitor, particularly for enzymes like Fatty Acid Amide Hydrolase (FAAH).[1][]
-
A Hydrophobic Tail: The long C18 oleyl chain is nonpolar and lipid-like, which dictates its solubility in organic solvents and allows it to be incorporated into lipid-based systems.[3]
Understanding this duality is fundamental to selecting an appropriate solvent system.
Q2: I need to dissolve my OTK. What is a good starting solvent?
Based on supplier data and its chemical structure, OTK exhibits good solubility in polar aprotic solvents. For initial stock solutions, the following are recommended:
-
Ethanol: OTK is often supplied as a solution in ethanol, indicating good solubility.[1]
For applications requiring less polar environments, solubility should be tested in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Due to the long alkyl chain, it will have limited to no solubility in purely aqueous solutions like PBS (pH 7.2) without a co-solvent or emulsifier.[1]
Q3: What is the difference between polar protic and polar aprotic solvents, and why does it matter for OTK?
This is a critical consideration for any reaction involving OTK.
-
Polar Protic Solvents: Contain O-H or N-H bonds (e.g., water, ethanol, methanol, acetic acid).[5][6] They can act as hydrogen bond donors.
-
Polar Aprotic Solvents: Lack O-H or N-H bonds (e.g., DMSO, DMF, acetonitrile, acetone).[5][6] They cannot donate hydrogen bonds.
The choice between them is crucial because protic solvents can form a "cage" around anionic nucleophiles through hydrogen bonding, reducing their reactivity.[7][8] For reactions where a strong nucleophile needs to attack the electrophilic carbonyl of OTK, a polar aprotic solvent is often superior as it solvates the cation but leaves the nucleophile "free" and highly reactive.[7][9]
Troubleshooting Guide: Solvent-Related Issues in OTK Experiments
Problem 1: My reaction is sluggish or not proceeding to completion.
Possible Cause: Inappropriate solvent choice is hindering reactant efficacy.
Troubleshooting Steps:
-
Analyze Your Reaction Mechanism:
-
Is a strong, anionic nucleophile involved? If so, a polar protic solvent (like ethanol) may be solvating and deactivating your nucleophile.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or THF. This will enhance the nucleophile's strength and can dramatically increase the reaction rate.[7]
-
-
Does the reaction generate ionic intermediates? Reactions that proceed through charged transition states or intermediates (like an SN1-type mechanism) are often stabilized by polar protic solvents.
-
Solution: While less common for direct carbonyl additions, if your mechanism involves carbocation formation elsewhere in a more complex substrate, a protic solvent might be necessary.[9]
-
-
-
Consider Reactant Solubility:
-
Are all reactants, including OTK and any other reagents, fully dissolved? A biphasic or suspension reaction will have significantly slower kinetics due to limited interfacial area.
-
Solution: Perform small-scale solubility tests for all components in your chosen solvent before running the full-scale reaction. If a single solvent cannot dissolve everything, a co-solvent system (e.g., THF/H₂O, Dioxane/H₂O) may be required.
-
-
Logical Flow for Solvent Choice in Reactions:
Caption: Decision tree for selecting a reaction solvent for OTK.
Problem 2: I am observing the formation of an unexpected, stable byproduct.
Possible Cause: The trifluoromethyl ketone group is forming a stable hydrate or hemiacetal with a protic solvent.
Scientific Explanation: The highly electron-withdrawing trifluoromethyl group makes the carbonyl carbon of OTK exceptionally electrophilic. In the presence of protic nucleophiles like water or alcohols (which are protic solvents), it can readily form stable gem-diol (hydrate) or hemiacetal adducts.[10][11] This equilibrium might sequester a significant portion of your starting material, making it unavailable for the desired reaction.
Caption: Equilibrium between OTK and its hemiacetal in a protic solvent.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvent is dry. Even trace amounts of water in aprotic solvents like THF or Acetonitrile can lead to hydrate formation. Use freshly distilled solvents or those stored over molecular sieves.
-
Avoid Protic Solvents if Possible: If hydrate/hemiacetal formation is suspected, switching from an alcohol-based solvent to an aprotic one like DMF or DCM is the most effective solution.
-
Characterize the Byproduct: If possible, isolate the byproduct. An NMR spectrum showing new signals corresponding to a hydrated or alcohol-adducted carbonyl carbon can confirm this issue.
Problem 3: My product is difficult to isolate during aqueous workup.
Possible Cause: The long oleyl chain of OTK and its derivatives can cause emulsification or lead to solubility in the organic layer, making extraction from certain solvents challenging.
Troubleshooting Steps:
-
Choose an Immiscible Workup Solvent: If you ran the reaction in a water-miscible solvent like DMF, DMSO, or THF, you must first dilute the reaction mixture with a water-immiscible solvent like Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O), or Dichloromethane (DCM) before performing an aqueous wash.
-
Break Emulsions: The soap-like structure of OTK can lead to stable emulsions.
-
Solution: Add brine (saturated aqueous NaCl solution) during the wash. The increased ionic strength of the aqueous layer helps to break up emulsions and "salt out" the organic product into the organic layer.
-
-
Check for Product in the Aqueous Layer: If your product has become more polar than the starting OTK, it may have partial water solubility.
-
Solution: Before discarding the aqueous layer, perform a back-extraction with a fresh portion of your organic solvent to recover any dissolved product.[12]
-
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for OTK Reactions
Objective: To empirically determine the optimal solvent for a reaction involving OTK before committing to a large-scale experiment.
Materials:
-
This compound (OTK)
-
Reaction partner (e.g., nucleophile)
-
Candidate solvents (e.g., DMF, THF, DCM, Acetonitrile, Ethanol)
-
Small reaction vials (e.g., 1-dram vials) with stir bars
-
TLC plates and appropriate mobile phase
-
Heating block or oil bath
Methodology:
-
Setup: Arrange and label five reaction vials, one for each candidate solvent.
-
Reagent Addition: To each vial, add a small, equivalent amount of OTK (e.g., 5 mg).
-
Solvent Addition: Add 0.5 mL of the respective candidate solvent to each vial. Stir until the OTK is fully dissolved.
-
Initiate Reaction: Add an equivalent amount of your reaction partner to each vial.
-
Reaction Monitoring: Seal the vials and place them under identical reaction conditions (e.g., room temperature, 60 °C). After a set time (e.g., 1 hour), take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Analysis: Develop the TLC plate. The solvent that shows the most complete consumption of the OTK starting material and the cleanest formation of the desired product spot is the most promising candidate.
-
Validation: Run a second time point (e.g., 4 hours) to confirm the trend. The best solvent will drive the reaction to completion most efficiently.
Data Summary
Table 1: Solubility and Properties of Common Solvents for OTK Experiments
| Solvent Name | Type | Dielectric Constant[6] | Boiling Point (°C)[13] | OTK Solubility | Key Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | 38 | 153 | ≤25 mg/mL[1][4] | Excellent for SN2-type reactions; high boiling point requires vacuum for removal. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | ≤25 mg/mL[1][4] | Highly polar, dissolves many salts; very high boiling point, often difficult to remove. |
| Ethanol (EtOH) | Polar Protic | 24.3 | 78.5 | Soluble[1] | Can form hemiacetals with OTK and deactivate strong nucleophiles. Good for SN1-type chemistry. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Likely Soluble | Good general-purpose solvent; must be anhydrous to prevent hydrate formation. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Likely Soluble | Volatile and easy to remove; good for workup and chromatography. Less polar. |
| Hexane | Nonpolar | 1.9 | 69 | Sparingly Soluble | Unlikely to be a good reaction solvent unless all reactants are highly nonpolar. |
Safety Precautions
-
Always handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice).[14]
-
Consult the Safety Data Sheet (SDS) for OTK and all solvents before use to be aware of specific hazards.
-
Trifluoromethyl ketones should be handled with care, as they are potent enzyme inhibitors. Avoid inhalation, ingestion, and skin contact.
-
Dispose of all chemical waste according to your institution's hazardous waste management guidelines.[15]
References
-
Lima, D., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available at: [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Available at: [Link]
-
Suto, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
Zhang, Y., et al. (2024). 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Available at: [Link]
-
Kelly, C., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. Available at: [Link]
-
Chemistry LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
-
Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Available at: [Link]
-
Cravatt, B.F., et al. (1996). Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides. Nature. Available at: [Link]
-
Suto, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed. Available at: [Link]
-
SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity. Available at: [Link]
-
Suto, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Available at: [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Available at: [Link]
-
Leah4sci. (2013). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. YouTube. Available at: [Link]
-
University of Rochester Department of Chemistry. (n.d.). Solvents and Polarity. Available at: [Link]
-
ResearchGate. (n.d.). A) Photoredox methods for accessing trifluoromethyl ketones, B) conventional methods for α-keto acid activation, and C) activation of α-keto acids via PCET for the synthesis of butyrolactones and trifluoromethyl ketones. Available at: [Link]
-
Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices. Available at: [Link]
-
Semantic Scholar. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Available at: [Link]
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Refining experimental protocols to enhance Oleyl trifluoromethyl ketone potency
Welcome to the technical support center for Oleyl trifluoromethyl ketone (OTFK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining experimental protocols to accurately determine and enhance the observed potency of OTFK. Our goal is to move beyond simple step-by-step instructions and explain the causality behind critical experimental choices, ensuring your results are both accurate and reproducible.
Introduction to this compound (OTFK)
This compound is a powerful research tool, recognized as a potent, slow-binding inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[4] By inhibiting FAAH, OTFK elevates endogenous anandamide levels, making it invaluable for studying the endocannabinoid system's role in pain, inflammation, and neuromodulation.[4][5][6] The trifluoromethyl ketone (TFMK) warhead is key to its mechanism, acting as a transition-state analog that can form a reversible covalent adduct with a serine nucleophile in the FAAH active site.[3][7][8]
This guide addresses common issues encountered during experimentation and provides troubleshooting strategies to optimize your protocols for the most robust and reliable data.
Section 1: Compound Handling and Preparation
Proper handling is the foundation of any successful experiment. The high lipophilicity of OTFK presents specific challenges that must be addressed to ensure its stability and availability in your assays.
Q1: My OTFK is not dissolving properly in my aqueous assay buffer. What is the recommended procedure for solubilization and storage?
A1: This is a common issue due to the long oleyl (C18) chain. OTFK has very poor solubility in aqueous buffers like PBS (≤50 µg/ml).[1] Direct addition of the solid or an ethanolic solution to your final assay buffer will likely result in precipitation or micelle formation, drastically reducing the effective concentration and leading to low or variable potency.
Recommended Solubilization Protocol:
-
Primary Stock Solution: Prepare a high-concentration primary stock solution (e.g., 25 mg/mL) in an appropriate organic solvent.[1][9] Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices.[1][9]
-
Serial Dilutions: Perform serial dilutions from this primary stock using the same organic solvent to create a range of intermediate concentrations.
-
Final Assay Concentration: Add a minimal volume of the appropriate intermediate stock to your assay buffer. The final concentration of the organic solvent in the assay should be kept to a minimum (ideally <1%, and always consistent across all wells, including controls) to avoid solvent effects on enzyme activity.
Causality: By preparing concentrated stocks in a highly compatible organic solvent, you ensure the molecule is fully solvated. The final, small addition to the aqueous buffer allows for rapid dispersion to a concentration below its aqueous solubility limit, minimizing precipitation.
| Parameter | Recommendation | Source(s) |
| Primary Solvent | DMSO or DMF | [1][9] |
| Stock Concentration | ≤ 25 mg/mL | [1][9] |
| Long-Term Storage | -20°C in an airtight vial | [1][9] |
| Stability | ≥ 2 years when stored correctly | [1] |
| Final Solvent Conc. | Keep consistent and ideally <1% | [10] |
Q2: How should I handle OTFK to ensure its long-term stability and potency?
A2: OTFK is stable for at least two years if stored correctly.[1] The primary risks to its integrity are hydrolysis of the ketone and oxidation of the oleyl chain's double bond.
Best Practices for Storage:
-
Solid Compound: Store the solid material at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot your primary stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Repeated temperature fluctuations can degrade enzyme inhibitors. Store these aliquots at -20°C. Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.[10]
Section 2: Troubleshooting FAAH Inhibition Assays
Inconsistent or lower-than-expected potency is a frequent challenge. The following section breaks down the most common causes and provides solutions.
Q3: I am observing significantly weaker FAAH inhibition (higher IC₅₀) than reported in the literature. What are the most likely causes?
A3: This is a multifaceted problem often rooted in assay design. The slow-binding nature of OTFK and its competitive inhibition mechanism are critical factors.[3]
Troubleshooting Guide for Low Observed Potency
| Possible Cause | Scientific Rationale | Recommended Solution |
|---|---|---|
| Insufficient Incubation Time | OTFK is a slow-binding inhibitor. The TFMK moiety forms an adduct with the enzyme, a process that takes time to reach equilibrium.[3][7] Short incubation times will not reflect the true inhibitory potential. | Pre-incubate FAAH with OTFK for 15-30 minutes before adding the substrate. This allows the inhibitor-enzyme complex to form, significantly increasing observed potency. |
| High Substrate Concentration | As a competitive inhibitor, OTFK binds to the same active site as the substrate. High substrate concentrations will outcompete the inhibitor, leading to a higher apparent IC₅₀. | Optimize Substrate Concentration. Run the assay with the substrate concentration at or below its Michaelis-Menten constant (Kₘ).[12] This ensures a sensitive assay for competitive inhibitors. |
| Compound Precipitation | As discussed in Q1, poor solubility can lead to a lower effective concentration of OTFK in the assay. | Follow the recommended solubilization protocol. Visually inspect wells for any signs of precipitation. Include a "spike and recovery" experiment to test for matrix effects.[13] |
| Enzyme Quality/Concentration | Low fraction of active enzyme or incorrect enzyme concentration will lead to unreliable kinetic data.[14] | Use a highly purified FAAH preparation. Perform an enzyme titration experiment to determine the optimal enzyme concentration that yields a robust linear reaction rate within the desired assay time.[12] |
| Assay Buffer Contaminants | Detergents (e.g., SDS, Tween-20), chelating agents (EDTA), or high salt concentrations can interfere with enzyme function or inhibitor binding.[10][13] | Review your buffer composition. If possible, prepare samples using methods that minimize such contaminants, like using a 10 kDa spin column for sample cleanup.[10] |
Q4: My results are highly variable between replicate wells and experiments. How can I improve reproducibility?
A4: Reproducibility issues often stem from minor, compounding errors in pipetting, reagent preparation, and timing.
Key Steps for Enhancing Reproducibility:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially for small volumes. Avoid pipetting volumes below 10% of the pipette's maximum capacity.[10]
-
Prepare a Master Mix: For each experiment, prepare a master mix of buffer, enzyme, and other common reagents. This ensures each well receives the exact same concentration of these components.
-
Automate Liquid Handling: If available, use automated liquid handlers for dispensing inhibitor dilutions and initiating the reaction to ensure precise timing across the plate.
-
Ensure Homogenous Solutions: Thoroughly thaw and vortex all reagents before use.[10] This is especially critical for the OTFK stock solution.
-
Control Temperature: Use a temperature-controlled plate reader and ensure all reagents have equilibrated to the assay temperature (usually room temperature) before starting the reaction.[10]
Section 3: Protocol Optimization for Enhanced Potency Measurement
To accurately measure the maximal potency of OTFK, your protocol must be tailored to its specific mechanism of action.
Q5: Can you provide a detailed protocol for determining the IC₅₀ of OTFK against FAAH that accounts for its slow-binding nature?
A5: Certainly. This protocol incorporates a pre-incubation step, which is critical for accurately assessing slow-binding inhibitors like OTFK.
Step-by-Step Protocol: FAAH Inhibition Assay
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
FAAH Enzyme: Dilute purified FAAH enzyme in Assay Buffer to a pre-determined optimal concentration. Keep on ice.
-
OTFK Dilutions: Prepare a serial dilution series of OTFK in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Substrate: Prepare a stock of a fluorogenic FAAH substrate (e.g., anandamide arachidonoyl-7-amino-4-methylcoumarin) in DMSO. Dilute to 2x the final desired concentration (at or below Kₘ) in Assay Buffer.
2. Experimental Workflow:
-
Plate Layout: Design your plate map, including wells for vehicle control (DMSO only), no-enzyme control, and the OTFK dilution series.
-
Inhibitor Addition: Add 1 µL of each OTFK dilution (or DMSO for controls) to the appropriate wells of a black, flat-bottom 96-well plate.[10]
-
Pre-incubation: Add 50 µL of the diluted FAAH enzyme solution to all wells except the no-enzyme control. To the no-enzyme control wells, add 50 µL of Assay Buffer.
-
Incubate: Mix the plate gently on a plate shaker and incubate for 30 minutes at room temperature, protected from light. This is the critical pre-incubation step.
-
Reaction Initiation: Add 50 µL of the 2x substrate solution to all wells to start the reaction. The final volume is now 101 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader set to the appropriate excitation/emission wavelengths. Measure the fluorescence every 60 seconds for 20-30 minutes.
3. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize Data: Express the reaction rates as a percentage of the vehicle control (100% activity).
-
Generate IC₅₀ Curve: Plot the percent activity against the logarithm of the OTFK concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Below is a diagram illustrating this optimized workflow.
Caption: Optimized workflow for determining the IC₅₀ of OTFK.
Section 4: Understanding the Mechanism of Action
Q6: What is the downstream signaling pathway affected by OTFK, and how can I measure its impact in a cellular context?
A6: OTFK's primary effect is the inhibition of FAAH, which leads to an accumulation of its main substrate, anandamide (AEA).[][4] AEA is an endogenous cannabinoid that activates cannabinoid receptors, primarily CB1 and CB2.[4] This leads to various downstream cellular effects, including modulation of neurotransmitter release and anti-inflammatory responses.
Caption: Signaling pathway impacted by OTFK-mediated FAAH inhibition.
Measuring Downstream Effects: To confirm that OTFK is active in a cellular or in vivo model, you can measure:
-
Anandamide Levels: Use LC-MS/MS to quantify the accumulation of anandamide in cell lysates or tissue homogenates after treatment with OTFK. An increase in AEA is the most direct indicator of FAAH inhibition.[15]
-
Receptor Activation: Measure the activation of CB1/CB2 receptors using techniques like cAMP assays (as CB receptors are Gᵢ-coupled) or receptor binding assays.
-
Functional Outcomes: Assess relevant physiological outcomes. For example, in an animal model of inflammatory pain, treatment with OTFK should lead to a reduction in hyperalgesia, an effect that can be blocked by a CB1 receptor antagonist.[4][6]
By combining robust biochemical assays with functional cellular readouts, you can build a comprehensive and reliable dataset that fully characterizes the potency and mechanism of this compound in your specific model system.
References
-
IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team. Retrieved from [Link]
-
Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
-
Tholander, F., & Crona, M. (2012). Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. PloS one, 7(10), e46764. Retrieved from [Link]
-
Silverman, R. B. (2000). Rational Design and Synthesis of Enzyme Inhibitors. Journal of the Chinese Chemical Society, 47(5), 943-952. Retrieved from [Link]
-
Prestwich, G. D., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287-92. Retrieved from [Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. Retrieved from [Link]
-
Lu, I. L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(12), 3227-3232. Retrieved from [Link]
-
Blankman, J. L., & Cravatt, B. F. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Frontiers in bioscience (Scholar edition), 5, 607-622. Retrieved from [Link]
-
Melis, M., et al. (2010). Effects of fatty acid amide hydrolase inhibition on neuronal responses to nicotine, cocaine and morphine in the nucleus accumbens shell and ventral tegmental area: involvement of PPAR-α nuclear receptors. Neuropsychopharmacology, 35(6), 1393-1405. Retrieved from [Link]
-
Lee, J. Y., et al. (2018). Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats. Journal of Biomedical Science, 25(1), 60. Retrieved from [Link]
-
Shibatomi, K., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
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- 15. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Oleyl Trifluoromethyl Ketone and Other FAAH Inhibitors for Researchers
This guide provides an in-depth comparison of Oleyl Trifluoromethyl Ketone (OTFK) with other prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors. We will delve into the mechanistic nuances, comparative potency, selectivity, and the experimental data that underpins our understanding of these critical research tools. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate FAAH inhibitor for their experimental needs.
The Central Role of FAAH in Endocannabinoid Signaling
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a pivotal role in regulating the endocannabinoid system (ECS).[1] The primary function of FAAH is to terminate the signaling of N-arachidonoylethanolamine, more commonly known as anandamide (AEA), by hydrolyzing it into arachidonic acid and ethanolamine.[1][2] AEA is a key endocannabinoid that modulates a vast array of physiological processes, including pain, inflammation, mood, and anxiety, primarily through its interaction with cannabinoid receptors CB1 and CB2.[3][4][5]
By catabolizing AEA, FAAH effectively dampens endocannabinoid tone.[6] Consequently, inhibiting FAAH has emerged as a compelling therapeutic strategy. This approach elevates the endogenous levels of AEA and other related fatty acid amides specifically in tissues where they are being produced, thereby enhancing their natural signaling effects.[7] This "on-demand" potentiation offers a significant advantage over direct-acting cannabinoid receptor agonists (like THC), which can cause undesirable psychoactive effects due to widespread, non-physiological receptor activation.[3][4][5][8] Pharmacological or genetic inactivation of FAAH has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models without the side effects typically associated with direct CB1 agonism.[7]
Figure 1: Endocannabinoid signaling pathway and the action of FAAH inhibitors.
This compound (OTFK): A Foundational Research Tool
This compound is a potent, early-generation FAAH inhibitor and an analog of oleic acid.[9] Its development was instrumental in the initial characterization and purification of the FAAH enzyme.[10]
Mechanism of Action: The key to OTFK's inhibitory action lies in its electrophilic trifluoromethyl ketone (TFK) warhead. Ketones are generally weak electrophiles, but the presence of the three highly electronegative fluorine atoms makes the carbonyl carbon highly susceptible to nucleophilic attack. The catalytic serine (Ser241) in the FAAH active site attacks the TFK moiety, forming a stable, reversible, yet long-lived hemiacetal adduct. This effectively sequesters the enzyme, preventing it from hydrolyzing its natural substrates. While considered reversible, the stability of this adduct makes TFKs potent inhibitors for probing enzyme function.[11]
Potency and Selectivity: OTFK demonstrates potent inhibition of both human and rat FAAH. For instance, at a concentration of 10 μM, OTFK was shown to inhibit the hydrolysis of oleamide by 95.7% and 94.8% in cells expressing human and rat FAAH, respectively.[9] While a foundational tool, the broader selectivity profile of OTFK against other serine hydrolases is not as extensively characterized as newer generation inhibitors.
A Comparative Analysis of Key FAAH Inhibitors
The field of FAAH inhibitor development has evolved significantly since the introduction of trifluoromethyl ketones. Modern inhibitors are often categorized by their chemical class and mechanism of action, with a major focus on improving selectivity and in vivo properties.
URB597: The Archetypal Carbamate Inhibitor
URB597 (KDS-4103) is one of the most widely studied FAAH inhibitors and represents the O-arylcarbamate class.[7][12][13]
-
Mechanism of Action: URB597 acts as an irreversible inhibitor by carbamylating the catalytic Ser241 residue of FAAH.[14] This covalent modification leads to a sustained inactivation of the enzyme, with recovery of activity in vivo dependent on the synthesis of new enzyme, which can take up to 24 hours.[10]
-
Potency: It is highly potent, with reported IC50 values of approximately 4.6 nM for rat brain FAAH and 3 nM in human liver microsomes.[12][15]
-
Selectivity & Caveats: While highly selective for FAAH within the central nervous system, URB597 has been shown to inhibit multiple other serine hydrolases in peripheral tissues with near-equivalent potency.[7][10] This lack of peripheral selectivity is a critical consideration for in vivo experiments aiming to dissect the specific roles of FAAH.
PF-3845: A Highly Selective and Potent Urea-Based Inhibitor
PF-3845 represents a significant advancement in FAAH inhibitor design, belonging to the piperidine/piperazine urea class.[16][17]
-
Mechanism of Action: Similar to carbamates, PF-3845 is a covalent, irreversible inhibitor that carbamylates the active site serine nucleophile of FAAH.[16][17]
-
Potency: It exhibits exceptional potency, with a reported IC50 value of 7.2 nM for human FAAH.[17]
-
Selectivity & In Vivo Performance: The defining feature of PF-3845 is its exquisite selectivity. Activity-based protein profiling (ABPP) studies have demonstrated that it selectively inhibits FAAH in vivo with no discernible off-target activity against other brain or liver serine hydrolases.[17][18] This high selectivity, combined with its long duration of action (raising brain anandamide levels for up to 24 hours), makes PF-3845 a superior tool for in vivo studies requiring precise FAAH inhibition.[18][19]
OL-135: A Reversible α-Ketoheterocycle Inhibitor
OL-135 is a prominent example of a potent, reversible FAAH inhibitor, offering a different modality of action compared to the covalent inhibitors.
-
Mechanism of Action: As an α-ketoheterocycle, OL-135 acts as a competitive, reversible inhibitor.[10] This class of inhibitors forms a transient hemiacetal with the catalytic serine, but the interaction is not permanent, allowing for the recovery of enzyme function as the compound is cleared.
-
Potency: OL-135 is a potent inhibitor with a reported Ki of 4.7 nM.[10]
-
In Vivo Profile: Its reversible nature leads to a shorter duration of action in vivo compared to irreversible inhibitors like PF-3845.[19] This can be advantageous for experiments where a more transient elevation of endocannabinoids is desired. OL-135 has demonstrated efficacy in various preclinical models of pain and inflammation.[7][10]
Other Notable Inhibitors: AM404 and LY2183240
-
AM404: This compound is the active metabolite of paracetamol (acetaminophen) and has a complex pharmacological profile.[20][21] While it does inhibit FAAH, it was initially described as an endocannabinoid reuptake inhibitor and also acts as a TRPV1 agonist.[20][22][23] This polypharmacology makes it a less specific tool for studying FAAH alone.
-
LY2183240: Initially reported as a highly potent endocannabinoid transport blocker, subsequent research revealed that LY2183240 is, in fact, a potent covalent inhibitor of FAAH.[24][25][26] Like URB597, it displays some promiscuity, inhibiting several other serine hydrolases, highlighting the challenges in developing highly selective agents.[25]
Quantitative Data Summary
The following table summarizes the key characteristics of the discussed FAAH inhibitors, providing a clear basis for comparison.
| Inhibitor | Chemical Class | Mechanism of Action | Potency (IC50 / Ki) | Selectivity Profile |
| This compound | Trifluoromethyl Ketone | Reversible Covalent | Potent (µM range) | Moderately Characterized |
| URB597 | O-Arylcarbamate | Irreversible Covalent | ~4.6 nM (rat FAAH)[15] | High in CNS; lower in periphery[7][10] |
| PF-3845 | Urea | Irreversible Covalent | 7.2 nM (human FAAH)[17] | Exquisite for FAAH[17][18] |
| OL-135 | α-Ketoheterocycle | Reversible Competitive | Ki = 4.7 nM[10] | High for FAAH |
| AM404 | Phenolamide | Mixed | FAAH inhibition, TRPV1 agonist, reuptake inhibitor[20][22] | Low (multiple targets) |
| LY2183240 | Heterocyclic Urea | Irreversible Covalent | 12.4 nM (FAAH)[26] | Moderate (inhibits other serine hydrolases)[24][25] |
Experimental Protocols for FAAH Inhibitor Characterization
Accurate characterization of FAAH inhibitors requires robust and validated experimental methodologies.
Protocol 1: In Vitro Fluorometric FAAH Activity Assay
This protocol describes a common and reliable method for determining the in vitro potency (IC50) of FAAH inhibitors using a fluorogenic substrate.[27][28][29]
Principle: FAAH cleaves a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), releasing the highly fluorescent compound 7-amino-4-methylcoumarin (AMC).[29] The rate of increase in fluorescence is directly proportional to FAAH activity. An inhibitor's potency is determined by measuring the reduction in this rate.
Caption: Workflow for a fluorescence-based FAAH inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).
-
Prepare a stock solution of the test inhibitor (e.g., OTFK) in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). Keep the final DMSO concentration below 1%.
-
Prepare a working solution of recombinant human or rat FAAH enzyme in ice-cold Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate (e.g., AAMCA) in ethanol or DMSO.[30]
-
-
Assay Plate Setup (96-well black microplate):
-
Test Wells: Add a fixed volume of FAAH enzyme solution and an equal volume of the inhibitor dilution.
-
Positive Control Wells: Add FAAH enzyme and a known inhibitor (e.g., URB597).
-
100% Activity (Vehicle) Wells: Add FAAH enzyme and an equal volume of Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Background Wells: Add Assay Buffer only (no enzyme).
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme, which is particularly important for time-dependent or irreversible inhibitors.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the AAMCA substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~360 nm, Emission: ~465 nm).[28]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Assessment in a Model of Inflammatory Pain
This protocol provides a general framework for evaluating the efficacy of an FAAH inhibitor in the Complete Freund's Adjuvant (CFA) model of inflammatory pain.[18]
Principle: Intraplantar injection of CFA in rodents induces a localized, persistent inflammation and hyperalgesia (increased sensitivity to pain). An effective analgesic will reverse this hyperalgesia, demonstrated by an increase in the paw withdrawal threshold to a noxious stimulus.
Step-by-Step Methodology:
-
Induction of Inflammation:
-
Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment.
-
Under brief isoflurane anesthesia, induce inflammation by injecting a small volume (e.g., 150 µL for rats) of CFA into the plantar surface of one hind paw. The contralateral paw serves as a control.
-
-
Baseline Nociceptive Testing:
-
Approximately 24-48 hours post-CFA injection, establish a baseline for mechanical allodynia.
-
Place the animal on an elevated mesh platform and use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the inflamed paw.
-
The paw withdrawal threshold (PWT) is defined as the lowest force that elicits a brisk withdrawal response. The Dixon up-down method is commonly used to determine this threshold.[18]
-
-
Inhibitor Administration:
-
Administer the FAAH inhibitor (e.g., PF-3845) or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses.
-
-
Post-Dosing Nociceptive Testing:
-
At various time points after drug administration (e.g., 1, 4, and 24 hours), re-measure the PWT for both paws as described in step 2.
-
-
Data Analysis:
-
The primary endpoint is the change in PWT (in grams) or the percentage reversal of hyperalgesia.
-
Compare the PWTs of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in PWT in the inflamed paw indicates an analgesic effect.
-
Conclusion
The study of FAAH inhibitors provides a fascinating look into the evolution of targeted drug design. Early-generation tools like This compound were crucial for the initial isolation and characterization of FAAH, paving the way for future discovery. Subsequent development led to widely used but imperfectly selective carbamates like URB597 , which helped establish the therapeutic potential of FAAH inhibition in numerous preclinical models.
The current state-of-the-art is represented by compounds like PF-3845 , which combines high potency with an exceptional selectivity profile, making it an invaluable and precise tool for dissecting the in vivo functions of the endocannabinoid system. The choice of inhibitor—be it a reversible agent like OL-135 for transient effects or a highly selective irreversible agent like PF-3845 for sustained target engagement—must be guided by the specific experimental question. Understanding the mechanistic and pharmacological distinctions detailed in this guide is paramount for conducting rigorous, reproducible, and impactful research.
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Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597): Effects on Anandamide and Oleoylethanolamide Deactivation. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-358. [Link]
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Validation of FAAH inhibition in vivo with Oleyl trifluoromethyl ketone
An In-Depth Technical Guide to the In Vivo Validation of FAAH Inhibition with Oleyl Trifluoromethyl Ketone
Introduction: Targeting the Endocannabinoid System via FAAH Inhibition
The endocannabinoid system (ECS) is a critical neuromodulatory network that maintains physiological homeostasis, influencing everything from pain perception and mood to memory and inflammation.[1] A primary strategy for therapeutically augmenting this system is to increase the concentration of endogenous cannabinoids, particularly N-arachidonoylethanolamine (anandamide or AEA).[2][3] This can be achieved by inhibiting the principal enzyme responsible for AEA degradation: Fatty Acid Amide Hydrolase (FAAH).[4][5]
Inhibition of FAAH elevates local concentrations of AEA and other bioactive fatty acid amides, potentiating their signaling at cannabinoid receptors (CB1 and CB2) and other targets.[6] This indirect approach is believed to offer a more nuanced therapeutic effect, potentially avoiding the undesirable psychotropic side effects associated with direct CB1 receptor agonists.[5][6] Consequently, the development and validation of potent and selective FAAH inhibitors are of significant interest in drug discovery.[7]
This guide focuses on this compound (OTFP), a potent FAAH inhibitor, and provides a comprehensive framework for its validation in vivo.[8] We will explore the mechanistic rationale behind experimental designs, compare OTFP to other widely used FAAH inhibitors, and provide detailed protocols for researchers to rigorously assess its biological activity and therapeutic potential.
The Endocannabinoid Signaling Pathway and FAAH's Role
To validate an inhibitor, one must first understand the pathway it targets. AEA is synthesized on-demand in postsynaptic neurons and travels retrogradely to activate presynaptic CB1 receptors, typically inhibiting neurotransmitter release.[4][5] Its signaling is terminated upon cellular reuptake and subsequent hydrolysis by FAAH into arachidonic acid and ethanolamine.[2][4] OTFP intervenes at this critical degradation step.
Caption: FAAH signaling pathway and point of intervention for OTFP.
Comparative Analysis: OTFP vs. Alternative FAAH Inhibitors
OTFP belongs to the class of α-ketoheterocycle and trifluoromethyl ketone inhibitors, which are typically reversible.[9][10] Its trifluoromethyl ketone group acts as a potent electrophile that forms a covalent, yet reversible, hemiketal with the catalytic Ser241 residue of FAAH.[9] This mechanistic feature distinguishes it from other widely studied inhibitors, such as the irreversible carbamate-based URB597 and the piperidine urea-based PF-3845.
Rationale for Comparison: The choice of inhibitor can profoundly impact experimental outcomes. An irreversible inhibitor like URB597 causes long-lasting FAAH inactivation that only recovers as the enzyme is resynthesized, offering a prolonged duration of action from a single dose.[11] In contrast, the duration of action for a reversible inhibitor like OTFP is more directly tied to its pharmacokinetic profile. This makes OTFP potentially more "drug-like" with tunable and predictable effects, while URB597 might be better suited for proof-of-concept studies where sustained target engagement is desired.
| Feature | This compound (OTFP) | URB597 | PF-3845 |
| Primary Target | Fatty Acid Amide Hydrolase (FAAH) | Fatty Acid Amide Hydrolase (FAAH) | Fatty Acid Amide Hydrolase (FAAH) |
| Mechanism | Reversible, Covalent (Hemiketal)[9] | Irreversible, Covalent (Carbamylation)[11][12] | Irreversible, Covalent (Carbamylation)[13] |
| Potency (IC₅₀) | Potent (specific values vary by assay)[8] | ~4.6 nM (rat brain)[13][14] | ~7.2 nM (human)[13] |
| Selectivity | High for FAAH.[8] | Highly selective for FAAH vs. MAGL and CB receptors, but may target other serine hydrolases at higher concentrations.[11] | Exquisite selectivity for FAAH over other serine hydrolases.[13] |
| In Vivo Effects | Increases endogenous anandamide levels.[11] | Elevates brain anandamide; produces analgesic, anxiolytic, and antidepressant-like effects.[11][15][16] | Potent analgesic effects in inflammatory pain models.[11][17] |
| Key Advantage | Reversible inhibition allows for pharmacokinetic-driven duration of action. | Well-characterized tool compound with extensive in vivo data; long duration of action.[18][19] | High potency and exceptional selectivity profile.[13] |
A Step-by-Step Framework for In Vivo Validation
Validating an FAAH inhibitor in vivo requires a multi-tiered approach, moving from direct target engagement to downstream biochemical and behavioral consequences.
Caption: Experimental workflow for the in vivo validation of OTFP.
Experimental Protocols
Protocol 1: Ex Vivo FAAH Activity Assay (Target Engagement)
This protocol determines the degree to which systemically administered OTFP inhibits FAAH activity in target tissues.
-
Rationale: This is the most direct evidence of target engagement. By measuring FAAH activity in tissue homogenates from OTFP-treated animals versus vehicle controls, we can quantify the percentage of inhibition in a specific organ (e.g., brain, liver) at a given time point post-dosing. A fluorometric assay is used for its sensitivity and suitability for high-throughput analysis.[20][21][22]
-
Materials:
-
Tissues (brain, liver) from OTFP- and vehicle-treated animals
-
FAAH Assay Buffer (125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide, AAMCA)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)
-
Protein quantification assay (e.g., BCA)
-
-
Procedure:
-
Tissue Homogenization: On ice, homogenize a known weight of tissue in 5-10 volumes of ice-cold FAAH Assay Buffer.
-
Centrifugation: Centrifuge the homogenate at ~10,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the membrane and cytosolic fractions where FAAH is located.[22]
-
Protein Quantification: Determine the total protein concentration of each supernatant.
-
Assay Setup: In a 96-well plate, add 10-20 µg of protein per well. Adjust the volume to 50 µL with FAAH Assay Buffer. Include wells for vehicle-treated animals (100% activity) and buffer-only (background).
-
Reaction Initiation: Add the fluorogenic FAAH substrate to all wells to a final concentration of ~10 µM.
-
Measurement: Immediately place the plate in a reader pre-set to 37°C. Measure the increase in fluorescence kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the background rate from all other rates.
-
Calculate the percent inhibition for each OTFP-treated sample relative to the average rate of the vehicle-treated control group: % Inhibition = (1 - (Rate_OTFP / Rate_Vehicle)) * 100
-
Protocol 2: LC-MS/MS Analysis of Fatty Acid Amides (Pharmacodynamics)
This protocol quantifies the downstream effect of FAAH inhibition: the accumulation of its substrates.
-
Rationale: Successful FAAH inhibition should lead to a measurable increase in the endogenous levels of its primary substrates, namely AEA, N-palmitoylethanolamide (PEA), and N-oleoylethanolamide (OEA).[23] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying these lipid mediators due to its high sensitivity and specificity.
-
Materials:
-
Tissues (brain, plasma) from OTFP- and vehicle-treated animals
-
Internal standards (deuterated versions of AEA, PEA, OEA)
-
Lipid extraction solvent (e.g., 2:1:1 chloroform:methanol:Tris buffer)
-
LC-MS/MS system
-
-
Procedure:
-
Sample Preparation: Homogenize a known amount of tissue or plasma in the presence of a known amount of deuterated internal standards.
-
Scientist's Note: The addition of internal standards at the very beginning is crucial. It accounts for any loss of analyte during the extraction and analysis process, ensuring accurate quantification.
-
-
Lipid Extraction: Perform a liquid-liquid extraction using the solvent mixture. The lipid-containing organic phase is collected.
-
Solvent Evaporation & Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a small volume of a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The compounds are separated by the liquid chromatography column and then detected and quantified by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of each analyte.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.
-
Determine the concentration of each fatty acid amide in the samples by interpolating from the standard curve.
-
Compare the levels (e.g., pmol/mg tissue) between OTFP- and vehicle-treated groups.
-
Protocol 3: Hot Plate Test for Analgesia (Behavioral Outcome)
This protocol assesses the functional consequence of increased endocannabinoid signaling on nociception.
-
Rationale: A well-established phenotype of FAAH knockout mice and animals treated with FAAH inhibitors is reduced pain sensitivity (analgesia).[9][11] The hot plate test measures the latency of a thermal pain response, providing a robust in vivo functional readout of successful FAAH inhibition.
-
Materials:
-
Hot plate apparatus set to a constant, non-harmful temperature (e.g., 52-55°C)
-
Stopwatch
-
Experimental animals (mice or rats)
-
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently place each animal on the hot plate and start the stopwatch. Measure the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, jumping). Immediately remove the animal upon response.
-
Trustworthiness Check: A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage to animals that do not respond. Any animal exceeding the cut-off is removed and assigned the cut-off score.
-
-
Dosing: Administer OTFP or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
Post-Dosing Test: At a predetermined time after dosing (e.g., 60 minutes, corresponding to the expected peak effect), place the animal back on the hot plate and measure the response latency again.
-
-
Data Analysis:
-
Calculate the change in latency for each animal (Post-dosing Latency - Baseline Latency).
-
Alternatively, express the data as Maximum Possible Effect (%MPE): %MPE = ((Post-dosing Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)) * 100
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the results between the OTFP- and vehicle-treated groups.
-
Conclusion
The in vivo validation of this compound requires a systematic and multi-faceted approach. By confirming direct target engagement through ex vivo activity assays, quantifying the expected pharmacodynamic changes in endocannabinoid levels, and observing a relevant functional outcome in behavioral tests, researchers can build a robust and compelling case for the compound's efficacy. The reversible nature of OTFP offers a distinct pharmacological profile compared to irreversible inhibitors like URB597, making it a valuable tool for dissecting the nuanced roles of the endocannabinoid system and a promising scaffold for therapeutic development. Each experimental step, from dosing to data analysis, must be conducted with rigorous controls to ensure the scientific integrity and trustworthiness of the findings.
References
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Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. Chemical Reviews, 108(5), 1687–1707. Available from: [Link]
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Bahr, B. A., et al. (2006). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Neuropharmacology, 51(6), 1067-1081. Available from: [Link]
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Naidu, P. S., et al. (2007). Evaluation of fatty acid amide hydrolase inhibition in murine models of emotionality. Psychopharmacology, 192(1), 57-66. Available from: [Link]
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van Egmond, N., Straub, V. M., & van der Stelt, M. (2020). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology, 61, 443-467. Available from: [Link]
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Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. Chemical Reviews, 108(5), 1687-1707. Available from: [Link]
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Petrucci, V., et al. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 27(19), 6227. Available from: [Link]
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Petrucci, V., et al. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. ResearchGate. Available from: [Link]
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Keith, J. M., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry, 17(12), 4038-4050. Available from: [Link]
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Tripathi, R. K. P. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European Journal of Medicinal Chemistry, 188, 111953. Available from: [Link]
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Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Journal of Medicinal Chemistry, 51(22), 7062-7065. Available from: [Link]
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Niphakis, M. J., et al. (2012). Temporal changes in mouse brain fatty acid amide hydrolase activity. Journal of Neurochemistry, 121(4), 576-585. Available from: [Link]
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Hill, M. N., & Gorzalka, B. B. (2009). Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. Current Pharmaceutical Design, 15(28), 3299-3310. Available from: [Link]
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Justinova, Z., et al. (2013). Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse. Neuropsychopharmacology, 38(12), 2489-2499. Available from: [Link]
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Angelucci, C. B., et al. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2576, 249-260. Available from: [Link]
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Hauer, D., et al. (2019). Inhibition of fatty-acid amide hydrolase (FAAH) exerts cognitive improvements in male but not female rats. Physiological Research, 68(Suppl 1), S101-S108. Available from: [Link]
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Sp-Link, A., et al. (2020). The effects of FAAH inhibition on the neural basis of anxiety-related processing in healthy male subjects: a randomized clinical trial. Neuropsychopharmacology, 45(13), 2207-2214. Available from: [Link]
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Galdino-Pitta, M. R., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 22(24), 13454. Available from: [Link]
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Angelucci, C. B., et al. (2023). Fluorimetric Assay of FAAH Activity. Springer Nature Experiments. Available from: [Link]
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de Haas, S. L., et al. (2017). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 101(4), 506-515. Available from: [Link]
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Chicca, A., et al. (2020). Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. In The Endocannabinoid System. Royal Society of Chemistry. Available from: [Link]
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Galdino-Pitta, M. R., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 22(24), 13454. Available from: [Link]
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Zhang, P., et al. (2018). 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones. Organic Letters, 20(22), 7062-7065. Available from: [Link]
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Lichtman, A. (n.d.). In Vivo Inhibition Studies of Faah. Grantome. Retrieved from: [Link]
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Sipe, J. C., et al. (2002). Reduced cellular expression and activity of the P129T mutant of human fatty acid amide hydrolase: evidence for a link between defects in the endocannabinoid system and problem drug use. Human Molecular Genetics, 11(20), 2415-2422. Available from: [Link]
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Real, J., et al. (2021). Chronic Inhibition of FAAH Reduces Depressive-Like Behavior and Improves Dentate Gyrus Proliferation after Chronic Unpredictable Stress Exposure. Biomolecules, 11(4), 488. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from: [Link]
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Wilson, A. A., et al. (2012). The synthesis and in vivo evaluation of [18F]PF-9811: a novel PET ligand for imaging brain fatty acid amide hydrolase (FAAH). Nuclear Medicine and Biology, 39(4), 579-586. Available from: [Link]
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Mor, M., et al. (2004). In vitro and in vivo characterization of O-arylcarbamate FAAH inhibitors. Journal of Medicinal Chemistry, 47(21), 4998-5008. Available from: [Link]
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Impellizzeri, D., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2758. Available from: [Link]
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Lambert, D. M., & Fowler, C. J. (2016). FAAH inhibitors in the limelight, but regrettably. Expert Opinion on Drug Discovery, 11(5), 443-446. Available from: [Link]
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Chen, K., et al. (2022). Intramolecular PCET of α-Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal, 28(1), e202103713. Available from: [Link]
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Nucci, C., et al. (2007). The fatty acid amide hydrolase inhibitor, URB597, promotes retinal ganglion cell neuroprotection in a rat model of optic nerve axotomy. British Journal of Ophthalmology, 91(8), 1083-1087. Available from: [Link]
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Costin, G., et al. (2017). Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. RSC Advances, 7(58), 36473-36483. Available from: [Link]
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A Comparative Guide to FAAH Inhibition: Oleyl Trifluoromethyl Ketone vs. α-Ketoheterocycle Inhibitors
A Senior Application Scientist's Guide for Researchers in Drug Development
Introduction: Targeting the Endocannabinoid System via FAAH
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a pivotal role in regulating the endocannabinoid system.[1][2] This enzyme is the primary catabolic regulator of a class of endogenous signaling lipids, most notably the endocannabinoid anandamide (AEA) and the sleep-inducing lipid oleamide.[3][4] By degrading these signaling molecules, FAAH terminates their action at their respective receptors, such as the cannabinoid receptors CB1 and CB2.[1] The distribution of FAAH throughout the central nervous system positions it as a critical modulator of neurotransmission.[2]
Inhibition of FAAH presents a compelling therapeutic strategy. By blocking FAAH, the endogenous levels of anandamide and other fatty acid amides are increased specifically at their sites of action, potentiating their signaling in a spatially and temporally controlled manner.[3][5] This approach offers a nuanced alternative to direct receptor agonists, potentially avoiding side effects like cognitive impairment and motor deficits associated with broad cannabinoid receptor activation.[5][6][7] Consequently, FAAH inhibitors are being actively investigated for a range of conditions, including pain, inflammation, anxiety, and other neurological disorders.[5][7][8][9][10] Among the various classes of FAAH inhibitors developed, two prominent reversible covalent strategies involve the use of an electrophilic ketone: the early-generation trifluoromethyl ketones and the highly advanced α-ketoheterocycles.[1][11]
The Pioneering Probes: Oleyl Trifluoromethyl Ketone Inhibitors
The first series of potent, reversible FAAH inhibitors were designed as substrate-mimicking molecules featuring an electrophilic carbonyl group.[5][12] Among these, this compound emerged as a foundational tool compound.[12][13]
Mechanism of Action
Trifluoromethyl ketones are competitive, reversible inhibitors of FAAH.[12] The potent electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This facilitates a nucleophilic attack from the catalytic Ser241 residue within the FAAH active site.[11] The result is the formation of a stable, yet reversible, tetrahedral hemiketal intermediate, which effectively sequesters the enzyme and prevents substrate hydrolysis.[12] FAAH utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142), and the formation of this hemiketal mimics the natural enzymatic tetrahedral intermediate.[12]
Structure-Activity Relationship (SAR) and Potency
The design of these inhibitors was heavily inspired by endogenous substrates. The long, lipophilic oleyl chain mimics that of oleamide or anandamide, providing crucial interactions within the enzyme's acyl chain binding pocket.[12][14][15] Studies exploring variations in this alkyl chain revealed a parabolic relationship between chain length and inhibitory potency, highlighting the importance of this structural feature for optimal binding.[12][15] this compound itself proved to be a potent inhibitor, with a 10 µM concentration inhibiting over 94% of human and rat FAAH activity in cell-based assays.[13] These early inhibitors were instrumental; in fact, an immobilized this compound was used in the affinity purification and subsequent molecular characterization of the FAAH enzyme.[12]
The Critical Limitation: Poor Selectivity
Despite their potency and utility as research tools, the therapeutic development of trifluoromethyl ketone inhibitors has been hampered by their poor selectivity.[1][2][16] Activity-based protein profiling (ABPP), a powerful chemical proteomic technique for assessing inhibitor selectivity across entire enzyme families, revealed that trifluoromethyl ketones exhibit significant off-target activity.[12] They were found to inhibit other serine hydrolases, in some cases more potently than FAAH, including triacylglycerol hydrolase (TGH) and the uncharacterized hydrolase KIAA1363.[12] This lack of selectivity complicates the interpretation of in vivo results and poses a significant risk for potential therapeutic applications.
The Advanced Generation: α-Ketoheterocycle Inhibitors
Building upon the principle of reversible covalent inhibition via an electrophilic ketone, the α-ketoheterocycle class was developed, leading to some of the most potent and selective FAAH inhibitors known to date.[4][12][17] The lead compound OL-135 is a prototypical example of this class.[3][5]
Mechanism of Action
Similar to trifluoromethyl ketones, α-ketoheterocycles are reversible, competitive inhibitors that form a covalent hemiketal adduct with the catalytic Ser241.[3][4][8] The adjacent heterocycle (commonly an oxazole or thiazole) serves to activate the ketone, enhancing its electrophilicity.[12][18] Co-crystal structures of FAAH bound to α-ketoheterocycle inhibitors like OL-135 have provided definitive, first-in-class visualization of this mechanism, capturing the deprotonated hemiketal intermediate and offering an "in-action" depiction of the Ser-Ser-Lys catalytic triad.[12][19]
Structure-Activity Relationship (SAR) and Potency
The α-ketoheterocycle scaffold allows for extensive and systematic optimization, independently tuning different molecular features to enhance potency and selectivity.[5]
-
The Activating Heterocycle: The choice of heterocycle is critical. Oxazoles were found to be generally more potent than imidazoles or thiazoles.[12] The primary role of the heterocycle is its intrinsic electron-withdrawing effect, which polarizes the adjacent ketone.[5][12]
-
The C5 Substituent: Modifications at the 5-position of the heterocycle dramatically impact both potency and selectivity. The incorporation of a 2-pyridyl group at this position, as seen in OL-135, was a major breakthrough.[5] This substituent forms a key hydrogen-bonding network with Lys142 and Thr236 in the enzyme's cytosolic port, significantly enhancing binding affinity and contributing to the inhibitor's high selectivity.[5]
-
The C2 Acyl Side Chain: While early designs incorporated the long oleyl chain, later studies showed that this could be replaced by simpler, conformationally constrained aromatic groups, such as a biphenylethyl group, without loss of potency, leading to compounds with improved drug-like properties.[2][4][20]
This multi-faceted optimization has yielded exceptionally potent inhibitors, with Ki values reaching the picomolar range—often 1,000-fold more potent than the initial trifluoromethyl ketones.[4][15]
The Decisive Advantage: Exquisite Selectivity
The hallmark of the α-ketoheterocycle class is its outstanding selectivity for FAAH.[1][2][3] Extensive proteome-wide screening using ABPP has consistently demonstrated that optimized inhibitors in this class are "exquisitely selective" for FAAH over other mammalian serine hydrolases.[1][2][3][18] While some off-targets can be detected (e.g., KIAA1363, MAGL, ABHD6), the structural modularity of the scaffold allows these interactions to be minimized or eliminated through chemical modification.[3][8] This high degree of selectivity is crucial for their advancement as therapeutic candidates, ensuring that the observed in vivo effects are directly attributable to FAAH inhibition.[3] The lead compound OL-135 was shown to be highly selective (>60–300 fold) and lacks significant activity at cannabinoid receptors, vanilloid receptors, or common P450 enzymes.[3][5][8]
Head-to-Head Comparison: Performance at a Glance
| Feature | This compound Inhibitors | α-Ketoheterocycle Inhibitors |
| Mechanism of Action | Reversible, competitive; forms covalent hemiketal with catalytic Ser241.[11][12] | Reversible, competitive; forms covalent hemiketal with catalytic Ser241.[3][19] |
| Driving Feature | Highly electrophilic trifluoromethyl ketone group.[12] | Electron-withdrawing heterocycle activating an adjacent ketone.[5][18] |
| Potency | Potent (nM range).[5][13] | Exceptionally potent (pM to low nM range).[4][5][18] |
| Selectivity | Low ; significant off-target activity against other serine hydrolases (e.g., TGH, KIAA1363).[1][2][12] | High ; exquisitely selective for FAAH over other serine hydrolases.[1][2][3][8] |
| In Vivo Efficacy | Limited use due to poor selectivity.[12] | Demonstrated analgesic and anti-inflammatory effects in animal models.[3][5][18] |
| Role in Research | Foundational tool compounds for enzyme characterization and purification.[12] | Advanced preclinical candidates for therapeutic development.[5][6][17] |
Visualizing the Science
Mechanism of Reversible Covalent Inhibition
The diagram below illustrates the common mechanism shared by both inhibitor classes, where the catalytic Ser241 of FAAH attacks the electrophilic ketone to form a tetrahedral hemiketal intermediate, thus inactivating the enzyme.
Caption: Reversible covalent inhibition of FAAH by electrophilic ketones.
Workflow for In Vitro FAAH Inhibitor Screening
This workflow outlines a standard high-throughput screening process to identify and characterize novel FAAH inhibitors using a fluorescence-based assay.
Caption: High-throughput screening workflow for FAAH inhibitors.
Experimental Protocols
In Vitro FAAH Inhibitor Screening Assay (Fluorometric)
This protocol describes a robust, fluorescence-based method for quantifying FAAH inhibition, adapted from commercially available assay kits.[21][22][23]
A. Principle: The assay measures the enzymatic hydrolysis of a synthetic, non-fluorescent substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH. Cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is directly proportional to FAAH activity.[21][22] Inhibitors will reduce the rate of AMC production.
B. Materials & Reagents:
-
Enzyme: Recombinant human or rat FAAH.
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[22]
-
Substrate: AAMCA stock solution in ethanol or DMSO.
-
Test Compounds: this compound, α-ketoheterocycles, and other test articles dissolved in DMSO.
-
Positive Control: A known FAAH inhibitor (e.g., URB597 or JZL 195).[22]
-
Negative Control: DMSO (vehicle).
-
Plate: Black, flat-bottom 384-well or 96-well microtiter plates.
-
Instrumentation: Fluorescence microplate reader capable of excitation at 340-360 nm and emission at 450-465 nm.[22][23]
C. Step-by-Step Methodology:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1X Assay Buffer by diluting a 10X stock with ultrapure water.[22] Dilute the FAAH enzyme stock to the desired working concentration in ice-cold 1X Assay Buffer. The optimal concentration should be determined empirically to yield a robust linear signal over the assay time course.
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 200 nL) of each compound dilution to the appropriate wells of the assay plate. Also plate DMSO for 100% activity controls and a potent inhibitor for 0% activity controls.
-
Enzyme Addition: Add diluted FAAH enzyme solution to all wells except for the "no enzyme" background controls. For a 20 µL final volume, one might add 10 µL of enzyme solution. For background wells, add 10 µL of 1X Assay Buffer.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature (or 37°C) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the AAMCA substrate in 1X Assay Buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells. For a 20 µL final volume, one might add 10 µL of substrate solution to achieve a final concentration of ~1-10 µM.
-
Signal Detection: Immediately transfer the plate to a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes or as a single endpoint reading after a fixed incubation time.[22][24]
-
Data Analysis:
-
Subtract the average fluorescence from the background (no enzyme) wells from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (100% activity) and positive inhibitor (0% activity) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.
-
Cellular FAAH Target Engagement Assay
This protocol assesses an inhibitor's ability to penetrate cells and engage with its target in a more physiologically relevant environment.[25][26]
A. Principle: Cells overexpressing FAAH are treated with inhibitors. After treatment, the cells are lysed, and the remaining FAAH activity in the lysate is measured. A reduction in activity compared to vehicle-treated cells indicates successful target engagement. An alternative readout is gel-based ABPP, where remaining active FAAH is labeled with a fluorescently tagged covalent probe.[26]
B. Materials & Reagents:
-
Cells: HEK293T or another suitable cell line transiently or stably overexpressing human FAAH.
-
Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and antibiotics.
-
Lysis Buffer: Tris-HCl buffer (pH 7.4) with protease inhibitors (EDTA is often included).
-
Test Compounds & Controls: As described in the in vitro assay.
-
Assay Components: AAMCA substrate and assay buffer as described above.
-
Protein Quantification: BCA Protein Assay Kit.
-
Instrumentation: Fluorescence microplate reader, cell culture incubator, centrifuge.
C. Step-by-Step Methodology:
-
Cell Seeding: Seed FAAH-expressing cells into a 96-well plate at a density that results in a confluent monolayer the next day (e.g., 5 x 10^4 cells/well).[25] Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test inhibitors or controls (final DMSO concentration typically ≤0.5%). Incubate for a defined period (e.g., 1-4 hours) at 37°C.[25]
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add a small volume of ice-cold Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
Harvest the cell lysate by scraping or pipetting and transfer to a microcentrifuge tube.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[24]
-
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay. This is critical for normalizing FAAH activity.[25]
-
FAAH Activity Measurement:
-
In a new black 96-well plate, add a standardized amount of protein (e.g., 5-10 µg) from each lysate to separate wells.
-
Adjust the volume in each well with 1X FAAH Assay Buffer.
-
Initiate the reaction by adding the AAMCA substrate.
-
Measure fluorescence as described in the in vitro protocol.
-
-
Data Analysis:
-
Normalize the rate of fluorescence increase to the protein concentration for each sample.
-
Calculate the percent of remaining FAAH activity for each inhibitor treatment relative to the vehicle-treated control.
-
Plot the remaining activity versus inhibitor concentration to determine the cellular IC50 value.
-
Conclusion
The journey of FAAH inhibitor development provides a clear illustration of progress in modern medicinal chemistry. Oleyl trifluoromethyl ketones were indispensable as first-generation chemical probes; they were potent enough to validate the inhibition mechanism and enabled the fundamental characterization of the FAAH enzyme.[12] However, their significant lack of selectivity renders them unsuitable for therapeutic consideration.[12][16]
In stark contrast, the α-ketoheterocycle class represents a highly evolved and successful application of structure-based drug design. Through systematic optimization of multiple chemical handles, researchers have developed inhibitors that are not only orders of magnitude more potent but also possess the exquisite selectivity required for a safe and effective therapeutic agent.[4][5][18] Their demonstrated in vivo efficacy in preclinical models of pain and inflammation validates FAAH as a high-value target and establishes the α-ketoheterocycle scaffold as a premier chemotype for its inhibition.[3][5][27] For scientists and researchers in the field, this comparison underscores the critical importance of selectivity in drug design and showcases the power of advanced platforms like ABPP to guide the development of best-in-class inhibitors.
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A Senior Scientist's Guide to Cross-Reactivity Profiling of Oleyl Trifluoromethyl Ketone (OTFP) and its Alternatives
This guide provides an in-depth, technical comparison of Oleyl trifluoromethyl ketone (OTFP), a widely used inhibitor of Fatty Acid Amide Hydrolase (FAAH), against more selective alternatives. We will explore the critical importance of cross-reactivity profiling and provide detailed experimental frameworks for assessing inhibitor selectivity, empowering researchers to make informed decisions in their drug discovery and chemical biology programs.
Introduction: The Dual Nature of a Chemical Probe
The reactive trifluoromethyl ketone "warhead" in OTFP, while effective at targeting the active site serine of FAAH, belongs to a class of electrophilic carbonyls known for their potential to react with other enzymes.[6][7][8] This guide will dissect the selectivity profile of OTFP, compare it to next-generation FAAH inhibitors, and provide detailed, validated protocols for comprehensive cross-reactivity profiling. Our objective is to equip researchers with the rationale and methodologies required to move beyond simple potency measurements and build a true understanding of a compound's cellular interactions.
Section 1: OTFP and its Primary Target, Fatty Acid Amide Hydrolase (FAAH)
FAAH is an integral membrane-bound serine hydrolase that plays a crucial role in terminating endocannabinoid signaling.[1][2] By hydrolyzing fatty acid amides, it controls the duration and intensity of their downstream effects, which include pain perception, inflammation, and anxiety.[2] Inhibiting FAAH raises the endogenous levels of these signaling lipids, making it an attractive therapeutic strategy.[9]
OTFP acts as a reversible, covalent inhibitor. Its electrophilic trifluoromethyl ketone group is attacked by the nucleophilic serine (Ser241) in the FAAH active site, forming a stable hemiketal adduct.[2][7] This interaction blocks substrate access and effectively inactivates the enzyme.
Caption: FAAH terminates anandamide signaling; OTFP inhibits this process.
Section 2: The Selectivity Challenge and Superior Alternatives
A critical liability of the trifluoromethyl ketone inhibitor class is its limited selectivity. Activity-based protein profiling (ABPP) studies have revealed that these compounds can potently inhibit other serine hydrolases.[6][7] For instance, trifluoromethyl ketones have been shown to be more potent against triacylglycerol hydrolase (TGH) and the uncharacterized hydrolase KIAA1363 than against FAAH itself.[6] This promiscuity complicates the interpretation of data derived solely from using OTFP.
In response to this challenge, medicinal chemists have developed highly potent and selective FAAH inhibitors. The most notable are the α-ketoheterocycles, which exhibit dramatically improved selectivity profiles.
Comparative Selectivity of FAAH Inhibitors
| Compound | Class | Target | Potency (IC₅₀/Kᵢ) | Selectivity Notes |
| OTFP | Trifluoromethyl Ketone | FAAH | Potent (nM range) | Known to inhibit other serine hydrolases like TGH and KIAA1363.[6][7] |
| OL-135 | α-Ketooxazole | FAAH | 4.7 nM (Kᵢ)[7][8] | >300-fold selective for FAAH over any other serine hydrolase surveyed.[7] |
| URB597 | Carbamate | FAAH | 4.6 nM (IC₅₀)[3] | Irreversible inhibitor; shows some off-target activity on carboxylesterases.[7] |
| JZL195 | Carbamate | FAAH / MAGL | 12 nM (FAAH IC₅₀) | Designed as a dual inhibitor of FAAH and monoacylglycerol lipase (MAGL).[6] |
This table synthesizes data from multiple sources. Direct comparison of potency values should be done with caution as experimental conditions may vary.
The data clearly indicates that while OTFP is a potent FAAH inhibitor, alternatives like OL-135 offer a vastly superior window of selectivity, making them more reliable tools for dissecting FAAH-specific biology.
Section 3: Gold-Standard Methodologies for Cross-Reactivity Profiling
To build a robust selectivity profile, a multi-pronged approach is necessary. No single technique can provide a complete picture. Here, we detail two gold-standard, unbiased, proteome-wide methods and discuss the utility of panel-based screening.
Activity-Based Protein Profiling (ABPP)
Principle: ABPP is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[10][11] For competitive ABPP, a proteome is pre-incubated with the inhibitor of interest (e.g., OTFP) before treatment with a broad-spectrum, tagged activity-based probe (ABP) that targets the same enzyme family. If the inhibitor binds to a target, it will block the binding of the ABP. The reduction in ABP labeling, quantified by mass spectrometry or gel-based methods, reveals the potency and selectivity of the inhibitor across the entire enzyme class.[12]
Causality Behind the Choice: ABPP is exceptionally well-suited for profiling covalent and reactive inhibitors like OTFP because it measures the ability of the compound to compete for active site binding in a native context. It directly answers the question: "Which enzymes in this family are functionally inhibited by my compound at a given concentration?"
Caption: Workflow for identifying inhibitor targets using competitive ABPP.
Experimental Protocol: Competitive ABPP for Serine Hydrolase Profiling
-
Proteome Preparation: Harvest cells or tissues and prepare a native lysate via sonication or Dounce homogenization in a buffer without detergents that could denature enzymes (e.g., PBS). Determine protein concentration via Bradford or BCA assay.
-
Inhibitor Incubation: Aliquot the proteome (e.g., 1 mg/mL final concentration). Treat aliquots with a range of OTFP concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C to allow for target binding.
-
Probe Labeling: Add a broad-spectrum serine hydrolase ABP, such as fluorophosphonate-rhodamine (FP-Rh), to a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.
-
Sample Preparation for Analysis (Gel-based): Quench the reaction by adding 4x SDS-PAGE loading buffer. Separate proteins on a 12% SDS-PAGE gel.
-
Visualization: Scan the gel using a fluorescence scanner (e.g., Typhoon) at the appropriate wavelength for the probe's fluorophore (e.g., 532 nm excitation for rhodamine).
-
Data Interpretation: Protein bands that disappear or decrease in intensity in the OTFP-treated lanes compared to the vehicle control represent targets of the inhibitor. The concentration at which the signal is reduced by 50% is the IC₅₀.
Thermal Proteome Profiling (TPP) / CETSA
Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature.[13][14][15] When this concept is coupled with quantitative mass spectrometry, it is termed Thermal Proteome Profiling (TPP).[13] In a TPP experiment, cells or lysates are treated with the compound, heated to various temperatures, and the remaining soluble protein fraction at each temperature is analyzed by MS. Proteins that are stabilized by the compound will remain in solution at higher temperatures compared to their unbound state.
Causality Behind the Choice: TPP is a powerful, unbiased method to confirm direct physical binding (target engagement) in a physiological context.[16] Unlike ABPP, it is not limited to a specific enzyme class and does not require a reactive inhibitor, making it universally applicable. It provides an orthogonal validation of on-target and off-target interactions identified by other methods.
Caption: TPP workflow to identify compound targets by thermal stabilization.
Experimental Protocol: Thermal Proteome Profiling
-
Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with the desired concentration of OTFP and another with vehicle control for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 10-12 points from 37°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles (e.g., 3x using liquid nitrogen). Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
Protein Digestion: Collect the supernatant. Determine protein concentration and prepare samples for mass spectrometry using a standard proteomics workflow (e.g., reduction, alkylation, and tryptic digestion).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Quantify the relative protein abundance in each sample at each temperature point. Plot the fraction of non-denatured protein versus temperature to generate a "melting curve" for each identified protein. A shift in the melting curve between the OTFP-treated and vehicle-treated samples indicates a direct binding interaction.
Panel-Based Screening
Principle: This approach involves screening a compound against a large, curated panel of purified enzymes in biochemical assays. Commercial services like KINOMEscan® (for kinases) or various protease panels offer screens against hundreds of targets.[17][18][19] The output is typically a quantitative measure of binding affinity (Kd) or enzymatic inhibition (IC₅₀).
Causality Behind the Choice: While not unbiased in the same way as proteome-wide methods, panel screening provides broad, quantitative, and reproducible data against specific, well-characterized target families. It is an efficient way to identify unexpected off-target interactions outside the primary target class (e.g., a hydrolase inhibitor hitting a kinase) that might be missed by a class-specific ABPP approach.
Conclusion: Building a Self-Validating Selectivity Profile
The evidence strongly indicates that while this compound is a potent FAAH inhibitor, its utility as a specific chemical probe is compromised by significant off-target reactivity within the serine hydrolase family.[6][7] For researchers aiming to specifically dissect the role of FAAH, superior alternatives such as the α-ketoheterocycle inhibitor OL-135 are strongly recommended due to their vastly improved selectivity profiles.[7]
A rigorous assessment of inhibitor selectivity is not a single experiment but a self-validating system built on orthogonal approaches. A comprehensive profiling strategy should involve:
-
Unbiased Discovery: Employing a technique like competitive ABPP or TPP to survey the entire proteome for potential interactions.
-
Orthogonal Validation: Confirming the hits from the primary screen with a secondary method (e.g., validating ABPP hits with CETSA, or vice-versa).
-
Quantitative Characterization: Determining the potency (IC₅₀ or Kd) of the compound against both the intended target and any validated off-targets.
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A Comparative Guide to the Efficacy of Oleyl Trifluoromethyl Ketone and URB597 as FAAH Inhibitors
For researchers, scientists, and drug development professionals investigating the endocannabinoid system, the selection of appropriate chemical tools is paramount. Fatty Acid Amide Hydrolase (FAAH) has emerged as a significant therapeutic target for a variety of neurological and inflammatory disorders. This guide provides an in-depth, objective comparison of two notable FAAH inhibitors: Oleyl trifluoromethyl ketone and URB597. We will delve into their mechanisms of action, comparative efficacy supported by available data, and provide detailed experimental protocols for their evaluation.
The Central Role of FAAH in Endocannabinoid Signaling
The endocannabinoid system is a crucial neuromodulatory system that influences a wide array of physiological processes. Its primary signaling molecules, the endocannabinoids, most notably anandamide (AEA), are lipid messengers that are synthesized on demand. The magnitude and duration of endocannabinoid signaling are tightly regulated by metabolic enzymes. Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of anandamide, hydrolyzing it into arachidonic acid and ethanolamine, thus terminating its signaling.[] Inhibition of FAAH leads to an elevation of endogenous anandamide levels, which can potentiate its therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychoactive side effects associated with direct cannabinoid receptor agonists.
This compound: A Reversible, Competitive Inhibitor
This compound (OTFK) is a potent, reversible inhibitor of FAAH.[2] Structurally, it is an analog of oleic acid where the carboxylic acid group is replaced by a trifluoromethyl ketone.[2] This trifluoromethyl ketone moiety is highly electrophilic, which is a key feature for its inhibitory activity against serine hydrolases like FAAH.[3]
Mechanism of Action
This compound acts as a competitive inhibitor, binding to the active site of FAAH in a reversible manner. The electrophilic carbonyl of the trifluoromethyl ketone group is thought to interact with the catalytic serine residue (Ser241) in the FAAH active site. However, unlike irreversible inhibitors, it does not form a stable covalent bond, allowing for the potential recovery of enzyme activity. The lipophilic oleyl chain of the molecule facilitates its entry into the hydrophobic active site of FAAH.[4]
Efficacy and Potency
While a precise IC50 value for this compound is not consistently reported across the literature, its potency has been demonstrated in cell-based assays. In transfected COS-7 cells, a 10 µM concentration of this compound was shown to inhibit the hydrolysis of oleamide by human and rat FAAH by 95.7% and 94.8%, respectively.[2][5] The potency of trifluoromethyl ketone inhibitors is known to be influenced by the length and conformation of their fatty acid-like tails.[6]
Selectivity
A notable characteristic of trifluoromethyl ketones as a class of inhibitors is their potential for lower selectivity. Studies using activity-based protein profiling have indicated that trifluoromethyl ketones can exhibit more potent activity against other serine hydrolases, such as triacylglycerol hydrolase (TGH) and KIAA1363, compared to FAAH.[4] This lack of high selectivity is a critical consideration for researchers, as off-target effects can confound experimental results and have implications for therapeutic development.
URB597: A Potent, Irreversible Inhibitor
URB597 (also known as KDS-4103) is a well-characterized, potent, and selective inhibitor of FAAH. It has been extensively studied in both preclinical and clinical settings for its potential therapeutic effects.
Mechanism of Action
URB597 is an irreversible inhibitor of FAAH. It contains a carbamate group that covalently modifies the catalytic serine nucleophile (Ser241) in the FAAH active site through carbamylation. This covalent modification leads to the inactivation of the enzyme. This irreversible mechanism results in a sustained elevation of anandamide levels in the brain and peripheral tissues.
Efficacy and Potency
URB597 exhibits high potency against FAAH, with reported IC50 values of 3 nM for human FAAH and 5 nM for rat FAAH.[7] In vivo studies have demonstrated its efficacy in a variety of animal models. For instance, intraperitoneal administration of URB597 has been shown to produce analgesic effects in models of inflammatory and neuropathic pain, as well as anxiolytic-like and antidepressant-like effects.[8] These effects are largely attributed to the enhancement of endocannabinoid signaling through the CB1 receptor.
Selectivity
URB597 is considered to be a relatively selective inhibitor of FAAH. However, some studies have reported off-target activity against other serine hydrolases, particularly at higher concentrations.
Head-to-Head Comparison: this compound vs. URB597
The primary distinction between these two inhibitors lies in their mechanism of action, which has significant implications for their application in research and potential therapeutic use.
| Feature | This compound | URB597 |
| Mechanism of Action | Reversible, Competitive | Irreversible, Covalent Modification |
| Potency (Human FAAH) | Potent (95.7% inhibition at 10 µM)[2][5] | High (IC50 = 3 nM)[7] |
| Potency (Rat FAAH) | Potent (94.8% inhibition at 10 µM)[2][5] | High (IC50 = 5 nM)[7] |
| Selectivity | Lower selectivity; may inhibit other serine hydrolases[4] | Relatively selective for FAAH |
| In Vivo Data | Limited published data | Extensive data in pain, anxiety, and depression models[8] |
| Clinical Development | Preclinical research tool | Has undergone clinical trials[9] |
The reversible nature of this compound may be advantageous for studies where a transient inhibition of FAAH is desired. However, its lower selectivity is a significant drawback. In contrast, the high potency and irreversible mechanism of URB597 lead to a more sustained and robust elevation of anandamide levels, making it a powerful tool for investigating the long-term consequences of FAAH inhibition. The extensive in vivo characterization and progression to clinical trials also provide a wealth of data for researchers using URB597.
Visualizing the FAAH Signaling Pathway
The following diagram illustrates the central role of FAAH in the degradation of anandamide and how its inhibition by compounds like this compound and URB597 can modulate endocannabinoid signaling.
Caption: FAAH signaling pathway and points of inhibition.
Experimental Protocols
Fluorometric Assay for FAAH Inhibition
This protocol provides a robust method for determining the in vitro potency of FAAH inhibitors.
Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test inhibitors (this compound, URB597) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute these in FAAH assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Dilute the FAAH enzyme in cold assay buffer to the working concentration.
-
Prepare the AAMCA substrate solution in assay buffer.
-
-
Assay Setup (in triplicate):
-
Blank wells: 100 µL of assay buffer.
-
Negative control (100% activity): 50 µL of assay buffer + 50 µL of diluted FAAH enzyme solution.
-
Inhibitor wells: 50 µL of inhibitor dilution + 50 µL of diluted FAAH enzyme solution.
-
Positive control (if available): 50 µL of a known FAAH inhibitor + 50 µL of diluted FAAH enzyme solution.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 100 µL of the AAMCA substrate solution to all wells (except the blank) to initiate the reaction. The final volume in each well will be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for FAAH inhibition assay.
Conclusion
Both this compound and URB597 are valuable tools for the study of FAAH. The choice between them should be guided by the specific experimental goals. This compound, as a reversible inhibitor, may be suitable for studies requiring transient FAAH blockade, but its potential for off-target effects necessitates careful validation. URB597, with its high potency, irreversible mechanism, and extensive in vivo characterization, offers a more robust and sustained inhibition of FAAH, making it a preferred choice for many applications, particularly those investigating the long-term physiological roles of anandamide. The provided experimental protocols offer a starting point for the rigorous evaluation of these and other FAAH inhibitors in the laboratory.
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Boger, D. L., Sato, H., Lerner, A. E., Austin, B. J., Patterson, J. E., Patricelli, M. P., & Cravatt, B. F. (1999). Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition. Bioorganic & medicinal chemistry letters, 9(2), 265–270. [Link]
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Boger, D. L., Miyauchi, H., Du, W., & Hardouin, C. (2005). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 15(21), 4840–4844. [Link]
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Giang, D. K., & Cravatt, B. F. (1997). Molecular characterization of human and mouse fatty acid amide hydrolases. Proceedings of the National Academy of Sciences of the United States of America, 94(6), 2238–2242. [Link]
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Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., Lerner, R. A., & Gilula, N. B. (1998). Chemical requirements for inhibition of fatty acid amide hydrolase. Proceedings of the National Academy of Sciences of the United States of America, 95(21), 12143–12148. [Link]
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Cravatt, B. F., Giang, D. K., Mayfield, S. P., Boger, D. L., Lerner, R. A., & Gilula, N. B. (1996). Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides. Nature, 384(6604), 83–87. [Link]
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Wheelock, C. E., Kamita, S. G., & Hammock, B. D. (2008). Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH). Biochimica et biophysica acta, 1784(12), 1990–1997. [Link]
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Sgaragli, G., Frosini, M., Sesti, C., Valoti, M., Palmi, M., & Fusi, F. (2021). Exploring the Anti-Inflammatory Potential of a Mediterranean-Style Ketogenic Diet in Women with Lipedema. Nutrients, 13(9), 3077. [Link]
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Li, C., Zhang, X., & Xiao, J. (2023). 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones. Molecules (Basel, Switzerland), 28(15), 5709. [Link]
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Russo, R., Loverme, J., La Rana, G., Compton, T. R., & Calignano, A. (2007). The fatty acid amide hydrolase inhibitor URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) reduces neuropathic pain by a cannabinoid receptor-independent mechanism. The Journal of pharmacology and experimental therapeutics, 322(1), 236–242. [Link]
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Structural activity relationship of Oleyl trifluoromethyl ketone and its analogs
An In-Depth Guide to the Structural Activity Relationship of Oleyl Trifluoromethyl Ketone and its Analogs as FAAH Inhibitors
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory network that influences a wide array of physiological processes, including pain, inflammation, mood, and memory.[1][2] A key regulatory component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein belonging to the serine hydrolase family.[3][4] FAAH is the principal catabolic enzyme for a class of lipid signaling molecules known as fatty acid amides (FAAs), most notably N-arachidonoylethanolamine (anandamide) and the sleep-inducing lipid, oleamide.[1][3][5] By hydrolyzing these endogenous ligands, FAAH terminates their signaling, making it a critical control point within the ECS.
The inhibition of FAAH has emerged as a compelling therapeutic strategy.[1] By preventing the degradation of anandamide and other FAAs, FAAH inhibitors elevate the levels of these endogenous cannabinoids at their sites of action, thereby potentiating their analgesic, anxiolytic, and anti-inflammatory effects.[6][7][8] This approach offers a significant potential advantage over direct cannabinoid receptor agonists by avoiding the widespread side effects associated with global receptor activation.[9]
Among the various classes of FAAH inhibitors, trifluoromethyl ketones (TFKs) are notable for their potent and reversible mechanism of action.[10][11] These compounds act as transition-state analogs, effectively mimicking the tetrahedral intermediate formed during substrate hydrolysis.[10][12] this compound (OTFP) is a potent TFK inhibitor of FAAH, designed as an analog of the natural substrate, oleamide.[4] This guide provides a detailed comparison of OTFP and its analogs, exploring their structural activity relationships (SAR) and the experimental methodologies used to evaluate their performance.
Section 1: The Reversible Covalent Mechanism of Trifluoromethyl Ketone Inhibitors
Trifluoromethyl ketones owe their inhibitory potency to the highly electrophilic nature of their carbonyl carbon.[10][13] The strong electron-withdrawing effect of the three fluorine atoms renders the ketone susceptible to nucleophilic attack by the catalytic serine residue (Ser241) located in the active site of FAAH.[9] This attack results in the formation of a stable, yet reversible, hemiketal adduct.[13] This covalent adduct is a mimic of the tetrahedral transition state that is formed when FAAH hydrolyzes its natural substrates, making TFKs exceptionally effective inhibitors.[10][12] The reversibility of this interaction is a key feature, distinguishing it from irreversible inhibitors that permanently deactivate the enzyme.
Caption: A typical workflow for a Structural Activity Relationship (SAR) study.
Section 3: Analysis of Structural Modifications & Activity Relationships
The structure of OTFP can be conceptually divided into two key domains: the long, lipophilic oleyl "tail" and the electrophilic trifluoromethyl ketone "headgroup." SAR studies on OTFP analogs and related compounds have revealed critical determinants of FAAH inhibition.
The Lipophilic "Tail"
The long alkyl chain of OTFP is responsible for anchoring the inhibitor within the hydrophobic acyl chain-binding pocket (ABP) of the FAAH enzyme. [9]
-
Chain Length: Studies on related inhibitor classes have demonstrated that an optimal chain length is crucial for high potency. For α-keto heterocycle inhibitors, which share a similar binding mode, optimal activity was found with C8 to C12 alkyl chains. [3]This suggests that the C18 chain of the oleyl group in OTFP provides substantial, though perhaps not perfectly optimal, hydrophobic interactions within the binding channel.
-
Unsaturation: The presence and geometry of double bonds in the tail are critical. The natural FAAH substrates anandamide and oleamide both contain cis double bonds. Consistent with this, removing the cis-Δ9 double bond from oleoyl-based inhibitors or replacing it with a trans double bond significantly reduces inhibitory potency. [3]This indicates that the specific kinked conformation imparted by the cis bond is essential for a precise fit within the enzyme's binding pocket.
The Electrophilic "Headgroup"
The TFK moiety serves as the "warhead," forming the reversible covalent bond with the catalytic serine. While highly effective, comparisons with other electrophilic groups have placed its potency in context.
-
TFK vs. Other Warheads: While OTFP is a potent inhibitor, with 10 µM inhibiting over 94% of FAAH activity, studies have shown that other electrophilic headgroups can yield even greater potency. [4]For instance, replacing the TFK group with certain α-keto oxazolopyridine heterocycles resulted in inhibitors that were 100 to 1,000 times more potent. [3]This highlights a key finding: while the TFK group is a powerful warhead, the active site of FAAH can better accommodate other chemical entities, offering a clear direction for analog design.
Section 4: Comparative Performance Data
Quantitative comparison of inhibitor potency is typically achieved by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While a comprehensive table of OTFP analogs is not available in the literature, key performance benchmarks can be established.
| Compound/Class | Target Enzyme | Key Structural Feature | Potency Metric | Value | Reference |
| This compound (OTFP) | Rat/Human FAAH | Trifluoromethyl Ketone | % Inhibition @ 10 µM | >94% | [4] |
| α-Keto Oxazolopyridine Analogs | Rat/Human FAAH | α-Keto Heterocycle | Ki | < 200 pM | [3] |
| PF-3845 | Human FAAH | Piperidine Urea | IC50 | 7.2 nM | [14] |
| URB597 | Human FAAH | Carbamate | IC50 | 4.6 nM | [14] |
This table illustrates that while OTFP is effective, other chemical scaffolds like ureas and α-keto heterocyles have been optimized to achieve picomolar to low-nanomolar potency, significantly exceeding that of the benchmark TFKs. [3][14]
Section 5: Experimental Protocol: In Vitro FAAH Inhibition Assay
The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. A common method for screening FAAH inhibitors is a fluorescence-based assay. [15][16] Objective: To determine the IC50 value of a test compound (e.g., an OTFP analog) against FAAH.
Principle: The assay measures the enzymatic activity of FAAH via the hydrolysis of a fluorogenic substrate, AMC-arachidonoyl amide. FAAH cleaves the amide bond, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC), which can be quantified. [15][16]A potent inhibitor will prevent this process, resulting in a lower fluorescence signal.
Materials:
-
FAAH enzyme (recombinant human or from tissue lysate)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA) [16]* FAAH Substrate: AMC-arachidonoyl amide
-
Test compounds (serial dilutions in DMSO or other suitable solvent)
-
Positive Control Inhibitor (e.g., JZL 195, URB597) [15]* 96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm) [15][16] Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant across all wells (typically ≤1%).
-
Assay Plate Setup:
-
100% Activity Wells (Negative Control): Add assay buffer, diluted FAAH enzyme, and solvent (without inhibitor).
-
Background Wells (No Enzyme): Add assay buffer and solvent.
-
Test Compound Wells: Add assay buffer, diluted FAAH enzyme, and the corresponding dilution of the test compound.
-
-
Pre-incubation: Add 170 µL of assay buffer, 10 µL of diluted FAAH, and 10 µL of the test compound solution (or solvent for control wells) to the appropriate wells. [16]Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C. [16]6. Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. [15]The assay can also be run in kinetic mode, measuring fluorescence every minute, which may improve the signal-to-background ratio. [16]7. Data Analysis:
-
Subtract the average fluorescence of the Background wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% Activity wells.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [17]
-
Section 6: Broader Context: The FAAH Signaling Pathway
Inhibiting FAAH has significant downstream consequences. By preventing anandamide degradation, OTFP and its analogs amplify signaling through cannabinoid receptors (CB1 and CB2) and potentially other targets like peroxisome proliferator-activated receptors (PPARs). [2][5]This cascade ultimately mediates the therapeutic effects observed in preclinical models of pain and inflammation.
Caption: Effect of FAAH inhibition on the endocannabinoid signaling pathway.
Conclusion and Future Directions
The structural activity relationship of this compound and its analogs provides a clear illustration of rational inhibitor design. The data collectively demonstrate that high-affinity binding to FAAH requires two key features: a lipophilic tail with a specific length and cis-unsaturation to properly fit the enzyme's acyl chain-binding pocket, and a potent electrophilic headgroup to engage the catalytic serine.
While the TFK moiety in OTFP is an effective warhead, comparative studies have shown that other chemical groups, such as specific α-keto heterocycles and ureas, can achieve significantly greater potency. [3][14]This suggests that future research in this area should focus on two primary avenues:
-
Headgroup Optimization: Exploring novel, highly potent, and selective electrophilic warheads that can form more favorable interactions within the FAAH active site than the TFK group.
-
Tail Modification: Systematically modifying the length, branching, and sites of unsaturation in the lipophilic tail to optimize both potency and the compound's pharmacokinetic properties, such as metabolic stability and bioavailability.
By integrating these strategies, the foundational knowledge gained from OTFP and its analogs can be leveraged to develop next-generation FAAH inhibitors with superior therapeutic potential.
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Lushchak, O. V., et al. (2014). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 28(3), 237-247. Available at: [Link]
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Gabande-Rodriguez, E., et al. (2020). Inhibition of fatty acid amide hydrolase prevents pathology in neurovisceral acid sphingomyelinase deficiency by rescuing defective endocannabinoid signaling. EMBO Molecular Medicine, 12(11), e11776. Available at: [Link]
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Wheelock, C. E., et al. (2007). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Bioorganic & Medicinal Chemistry, 15(1), 265-277. Available at: [Link]
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Fucile, S., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 273. Available at: [Link]
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Validating the Covalent Modification of FAAH by Oleyl Trifluoromethyl Ketone: A Comparative Guide
Introduction: The Significance of FAAH and the Rationale for Covalent Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key mammalian integral membrane enzyme that plays a crucial role in regulating lipid signaling. It is responsible for the degradation of a class of bioactive lipids called fatty acid amides (FAAs), which includes the endocannabinoid anandamide and the sleep-inducing substance oleamide.[1] By hydrolyzing these signaling lipids, FAAH effectively terminates their action.[2] This positions FAAH as a significant therapeutic target; its inhibition can elevate the endogenous levels of FAAs, leading to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the side effects associated with direct cannabinoid receptor agonists.[3]
Covalent inhibition presents a powerful strategy for targeting enzymes like FAAH. Unlike non-covalent inhibitors that bind reversibly, covalent inhibitors form a stable, long-lasting bond with their target, often leading to a more profound and sustained pharmacological effect.[4] Oleyl trifluoromethyl ketone (OTFP) is a potent inhibitor of FAAH, designed as an analog of its natural substrates.[5][6] The electrophilic trifluoromethyl ketone group is designed to react with a nucleophilic residue in the enzyme's active site, forming a stable covalent adduct.[7]
The Overall Experimental Workflow
A rigorous validation of a covalent inhibitor requires a multi-faceted approach. We will employ a combination of biochemical, proteomic, and biophysical techniques to build a comprehensive and irrefutable case for the covalent modification of FAAH by OTFP.
Caption: Overall workflow for validating the covalent modification of FAAH by OTFP.
Pillar 1: Biochemical Characterization of Irreversible Inhibition
The first pillar of our validation rests on demonstrating the functional consequences of OTFP binding to FAAH through biochemical assays. A hallmark of covalent, irreversible inhibition is its time-dependent nature and resistance to removal by dialysis or washout.
Experiment 1A: Time-Dependent IC50 Shift
Rationale: A covalent inhibitor's potency (IC50) will increase with longer pre-incubation times with the target enzyme, as more time allows for the formation of the covalent bond.[8] In contrast, a reversible inhibitor's IC50 will remain constant regardless of the pre-incubation period. We will compare OTFP to URB597, a known covalent carbamate inhibitor, and a hypothetical reversible inhibitor (e.g., a non-covalent analog of OTFP without the reactive ketone).
Protocol: Fluorometric FAAH Activity Assay
-
Prepare FAAH Enzyme: Use recombinant human FAAH or a lysate from cells overexpressing FAAH.
-
Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the FAAH enzyme with varying concentrations of OTFP, URB597, or the reversible inhibitor for different durations (e.g., 5 min, 30 min, and 60 min) at 37°C.
-
Initiate Reaction: Add a fluorogenic FAAH substrate, such as AMC-arachidonoyl amide.[9]
-
Measure Fluorescence: Monitor the increase in fluorescence (excitation: 340-360 nm, emission: 450-465 nm) over time, which corresponds to the enzymatic hydrolysis of the substrate.[9]
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration for each pre-incubation time point. Determine the IC50 value for each condition.
Expected Results:
| Inhibitor | Pre-incubation Time | IC50 (nM) | Fold Shift from 5 min |
| OTFP | 5 min | 50 | 1.0x |
| 30 min | 15 | 3.3x | |
| 60 min | 5 | 10.0x | |
| URB597 (Covalent Control) | 5 min | 45 | 1.0x |
| 30 min | 12 | 3.8x | |
| 60 min | 4 | 11.3x | |
| Reversible Inhibitor | 5 min | 100 | 1.0x |
| 30 min | 105 | ~1.0x | |
| 60 min | 98 | ~1.0x | |
| Vehicle (DMSO) | N/A | >10,000 | N/A |
Experiment 1B: Washout/Dialysis to Confirm Irreversibility
Rationale: If an inhibitor forms a covalent bond, its effect should persist even after the free inhibitor is removed from the solution.[10] Dialysis or a rapid dilution/washout experiment will remove unbound inhibitor, and any remaining inhibition can be attributed to a stable covalent modification.
Protocol:
-
Incubate with Inhibitor: Incubate FAAH with a concentration of OTFP or URB597 equivalent to 10x their 60-minute IC50 for 1 hour. A parallel incubation with the reversible inhibitor and vehicle will serve as controls.
-
Remove Free Inhibitor: Subject the samples to extensive dialysis against a buffer or use a spin column to rapidly exchange the buffer, effectively removing any unbound inhibitor.
-
Measure Residual Activity: Perform the FAAH activity assay as described above on the post-dialysis/washout samples.
-
Data Analysis: Compare the remaining FAAH activity in each sample to the vehicle control.
Expected Results:
| Treatment | % FAAH Activity Remaining (Post-Washout) |
| OTFP | < 5% |
| URB597 (Covalent Control) | < 5% |
| Reversible Inhibitor | > 90% |
| Vehicle (DMSO) | 100% |
Pillar 2: Direct Evidence of Covalent Adduct Formation via Mass Spectrometry
While biochemical assays provide strong functional evidence, mass spectrometry (MS) offers direct physical proof of a covalent bond by measuring the mass increase of the protein or a specific peptide corresponding to the addition of the inhibitor.[11]
Experiment 2A: Intact Protein Mass Spectrometry
Rationale: High-resolution mass spectrometry can determine the precise mass of the intact FAAH protein. Covalent modification by OTFP will result in a predictable mass shift.
Protocol:
-
Incubate and Purify: Incubate purified FAAH with a 5-fold molar excess of OTFP for 1 hour at 37°C. A control sample is incubated with vehicle (DMSO).
-
Desalt: Remove excess inhibitor and salts using a C4 ZipTip or similar desalting method.
-
LC-MS Analysis: Analyze the samples by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolution: Deconvolute the resulting multi-charged spectrum to determine the exact mass of the protein.
Expected Results: The deconvoluted mass spectrum of the OTFP-treated FAAH should show a new peak with a mass increase corresponding to the molecular weight of OTFP minus the elements of water (if the reaction is a condensation), confirming the formation of a 1:1 FAAH-OTFP adduct.
Experiment 2B: Peptide Mapping by LC-MS/MS
Rationale: To identify the specific amino acid residue modified by OTFP, we will use a bottom-up proteomics approach. The modified protein is digested into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS) to pinpoint the exact site of modification. FAAH has a catalytic triad of Ser-Ser-Lys, with Ser241 acting as the catalytic nucleophile, which is the expected site of attack.[7][12]
Caption: Workflow for identifying the OTFP modification site on FAAH via LC-MS/MS.
Protocol:
-
Prepare Adduct and Digest: Prepare the FAAH-OTFP adduct as in the intact MS experiment. Denature the protein, reduce disulfide bonds, alkylate cysteines, and digest with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a nano-LC system coupled to a high-resolution tandem mass spectrometer.
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the FAAH protein sequence. Specify a variable modification on serine, threonine, or cysteine residues corresponding to the mass of OTFP.
-
Validation: Manually inspect the MS/MS spectrum of the modified peptide to confirm the fragmentation pattern correctly identifies the modified residue.
Expected Results: The analysis should identify a tryptic peptide containing the active site serine (Ser241) with a mass modification corresponding to OTFP. The MS/MS fragmentation pattern will show a shift in the y- and b-ions C-terminal to Ser241, providing definitive evidence of covalent attachment at this specific site.
Pillar 3: Target Engagement and Selectivity in a Complex Environment
Validating that OTFP engages FAAH at its active site within a complex biological sample is crucial. Competitive Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[13][14]
Experiment 3: Competitive ABPP
Rationale: ABPP uses active site-directed chemical probes to label entire enzyme families.[15] We will use a broad-spectrum serine hydrolase probe, such as a fluorophosphonate tagged with a fluorophore (e.g., FP-Rhodamine), that covalently labels the active site serine of FAAH.[16] If OTFP binds to the active site of FAAH, it will block the binding of the FP-Rhodamine probe, leading to a decrease in the fluorescent signal for FAAH.
Caption: Principle of competitive Activity-Based Protein Profiling (ABPP).
Protocol:
-
Sample Preparation: Use a complex proteome, such as a mouse brain membrane fraction, which has high FAAH activity.
-
Inhibitor Pre-incubation: Pre-incubate aliquots of the proteome with increasing concentrations of OTFP for 30 minutes at 37°C.
-
Probe Labeling: Add the FP-Rhodamine probe to all samples and incubate for another 30 minutes.
-
SDS-PAGE and Imaging: Quench the reactions, separate the proteins by SDS-PAGE, and visualize the labeled proteins using an in-gel fluorescence scanner.
-
Western Blot Confirmation: Confirm the identity of the FAAH band by Western blot using a specific anti-FAAH antibody.
Expected Results:
The in-gel fluorescence scan will show a dose-dependent decrease in the intensity of the band corresponding to FAAH in the OTFP-treated samples. This demonstrates that OTFP is actively competing for and blocking the active site of FAAH in a native biological system. This method can also be used to assess the selectivity of OTFP against other serine hydrolases present in the proteome.[17]
Conclusion and Comparative Summary
The combination of time-dependent biochemical inhibition, resistance to washout, direct observation of the covalent adduct by mass spectrometry, and active-site engagement confirmed by competitive ABPP provides a robust and multi-faceted validation of this compound as a covalent inhibitor of FAAH.
| Validation Method | OTFP (Covalent) | URB597 (Covalent Control) | Reversible Inhibitor |
| Time-Dependent IC50 | Yes (IC50 decreases with pre-incubation) | Yes (IC50 decreases with pre-incubation) | No (IC50 is constant) |
| Washout/Dialysis | Inhibition persists | Inhibition persists | Inhibition is lost |
| Intact Protein MS | Mass shift observed, confirms adduct | Mass shift observed, confirms adduct | No mass shift |
| Peptide Mapping MS/MS | Identifies modification at Ser241 | Identifies modification at Ser241 | No modification identified |
| Competitive ABPP | Dose-dependent signal decrease | Dose-dependent signal decrease | Dose-dependent signal decrease |
This comprehensive guide outlines a rigorous, self-validating workflow that moves from functional consequence to direct physical evidence, providing researchers with the necessary tools and rationale to confidently characterize the covalent modification of FAAH by novel inhibitors like OTFP.
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A Researcher's Guide to Assessing the Reversibility of FAAH Inhibition by Oleyl Trifluoromethyl Ketone
Introduction: The Therapeutic Promise of Targeting FAAH
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme within the endocannabinoid system, playing a critical role in the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1] By hydrolyzing these signaling lipids, FAAH effectively terminates their action, thereby modulating a wide range of physiological processes including pain perception, inflammation, and mood.[1] Consequently, the inhibition of FAAH has emerged as a compelling therapeutic strategy. By preventing the breakdown of AEA, FAAH inhibitors elevate the levels of endogenous cannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects, potentially without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2]
This guide provides an in-depth technical assessment of Oleyl trifluoromethyl ketone (OTFK), an early but important FAAH inhibitor. We will explore the nuances of its inhibitory mechanism, with a core focus on its reversibility, and compare its performance with other classes of FAAH inhibitors. Furthermore, we will detail the essential experimental protocols required to rigorously assess inhibitor reversibility, providing researchers with the tools to validate their own findings.
This compound (OTFK): A Reversible Covalent Inhibitor
OTFK is a potent inhibitor of both human and rat FAAH.[3] Structurally, it is an analog of oleic acid where the carboxylic acid group is replaced by an electrophilic trifluoromethyl ketone.[3][4] This electrophilic carbonyl is key to its inhibitory action.[5]
FAAH is a serine hydrolase that utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142).[2][6] The catalytic mechanism involves a nucleophilic attack by Ser241 on the carbonyl group of the substrate.[7] Trifluoromethyl ketones like OTFK function as transition-state analogs. The electrophilic ketone carbonyl is attacked by the catalytic Ser241, forming a covalent but reversible hemiketal adduct. This effectively sequesters the enzyme, preventing it from processing its natural substrates like anandamide.
While potent, early trifluoromethyl ketones were found to have poor selectivity, exhibiting off-target activity against other serine hydrolases.[7][8] This underscored the critical need for comprehensive selectivity profiling in the development of FAAH inhibitors. The replacement of the trifluoromethyl ketone with α-ketoheterocycles later led to the discovery of more potent and highly selective reversible FAAH inhibitors.[5][7]
The Spectrum of Inhibition: Reversible vs. Irreversible
Enzyme inhibitors are broadly classified based on the nature of their interaction with the target enzyme. This distinction is crucial for drug development, as it dictates the duration of action and potential for off-target effects.
-
Reversible Inhibitors bind to enzymes through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).[9] These interactions are transient, and the inhibitor can be removed by methods like dilution or dialysis, allowing the enzyme to regain its function.[9] A special subclass, reversible covalent inhibitors , form a chemical bond that is labile and can be broken, restoring enzyme activity.[9] OTFK falls into this category.
-
Irreversible Inhibitors typically form a stable, covalent bond with the enzyme, often with a key residue in the active site. This permanently inactivates the enzyme. Restoration of activity requires the synthesis of new enzyme molecules. While this can lead to a long duration of action, it also carries a higher risk of off-target effects and toxicity.[10]
The following diagram illustrates the different mechanisms by which inhibitors can interact with the FAAH active site.
Caption: Workflow for the dialysis-based reversibility assay.
Jump-Dilution Assay
Principle: This kinetic method measures the dissociation rate constant (koff) of an inhibitor, providing a quantitative measure of its residence time (τ = 1/koff) on the target. [11][12]The assay involves pre-incubating the enzyme with a saturating concentration of the inhibitor and then rapidly diluting the complex. [13]This "jump" in dilution reduces the free inhibitor concentration to negligible levels, meaning re-binding is minimized. [13]The recovery of enzyme activity over time is then monitored, which directly reflects the rate of inhibitor dissociation. [12] Experimental Workflow:
-
Pre-incubation: Incubate a concentrated solution of the FAAH enzyme with a saturating concentration of the inhibitor (e.g., 10x IC50) to form the enzyme-inhibitor (E-I) complex. [11][12]2. Jump Dilution: Rapidly dilute the E-I complex (e.g., 100-fold) into a reaction mixture containing the FAAH substrate and any necessary detection reagents. [11][13]The dilution should bring the final inhibitor concentration well below its IC50 value. [11]3. Kinetic Monitoring: Immediately begin monitoring the reaction progress (i.e., product formation) over time using a continuous-read format (e.g., a plate reader measuring fluorescence). [12]4. Data Analysis:
-
The progress curves will show an initial lag phase followed by an increase in reaction rate as the inhibitor dissociates and the enzyme becomes active.
-
Fit the progress curves to an appropriate integrated rate equation to determine the dissociation rate constant (koff). [11][12] * Reversible Inhibition: A measurable koff will be obtained, indicating the recovery of enzyme activity. The residence time (τ) can be calculated.
-
Irreversible Inhibition: No recovery of enzyme activity will be observed over the course of the experiment, resulting in a flat progress curve similar to a fully inhibited control.
-
Caption: Workflow for the jump-dilution assay.
Conclusion
This compound stands as a foundational tool in the study of FAAH, representing an early and important class of reversible covalent inhibitors. Its mechanism, centered on the formation of a reversible hemiketal with the catalytic Ser241, contrasts sharply with the permanent inactivation caused by irreversible inhibitors like URB597 and PF-3845. While later generations of inhibitors have surpassed OTFK in terms of selectivity and potency, understanding its properties is essential for appreciating the evolution of FAAH-targeted drug design.
For researchers in the field, the rigorous assessment of inhibitor reversibility is not merely an academic exercise. It is a critical determinant of a compound's pharmacological profile, influencing its duration of action, potential for off-target toxicities, and overall therapeutic viability. Methodologies such as dialysis and jump-dilution assays are indispensable tools in this endeavor, providing the robust, quantitative data needed to classify inhibitors and guide the development of safer, more effective therapeutics targeting the endocannabinoid system.
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A Researcher's Guide to Off-Target Analysis of Oleyl Trifluoromethyl Ketone and Other Serine Hydrolase Inhibitors
This guide provides an in-depth comparison and methodological framework for assessing the selectivity of Oleyl trifluoromethyl ketone (OTFK) and other trifluoromethyl ketone (TFMK)-based inhibitors against the serine hydrolase superfamily. We will explore the mechanistic basis for potential cross-reactivity and detail a robust experimental workflow for comprehensive off-target profiling, empowering researchers in drug development to make data-driven decisions.
Introduction: The Double-Edged Sword of Trifluoromethyl Ketone Inhibitors
The serine hydrolase superfamily represents one of the largest and most functionally diverse enzyme classes in mammals, comprising over 200 members that are pivotal in processes ranging from digestion and blood coagulation to neurotransmission and lipid metabolism.[1][2] Their critical roles in pathophysiology have made them high-value targets for therapeutic intervention.
Trifluoromethyl ketones (TFMKs) have emerged as a prominent class of potent, reversible inhibitors for serine hydrolases.[3][4][5][6] Their efficacy stems from a clever mimicry of the natural enzymatic transition state. The inherent challenge, however, lies in the shared catalytic mechanism across the entire superfamily. This shared mechanism means that an inhibitor designed for one serine hydrolase has an intrinsic potential to bind to many others. Undiscovered off-target interactions can lead to unexpected toxicity or diminished efficacy, a risk tragically highlighted by the clinical trial of the FAAH inhibitor BIA 10-2474, where off-target lipase inhibition was implicated in severe neurological adverse events.[7]
Therefore, a rigorous and comprehensive off-target analysis is not merely a supplementary check; it is a critical step in the validation of any serine hydrolase inhibitor destined for further development.
Mechanism of Inhibition: A Tale of a Shared Active Site
The power of TFMK inhibitors lies in the electrophilic nature of the ketone's carbonyl carbon, which is amplified by the highly electronegative fluorine atoms. This electrophilic center is susceptible to nucleophilic attack by the catalytic serine residue residing in the active site of all serine hydrolases.[3][4][8]
This interaction forms a stable, covalent, yet reversible, tetrahedral hemiacetal adduct.[5][8][9] This structure is a close mimic of the transient tetrahedral intermediate formed during the hydrolysis of a natural substrate, effectively "trapping" the enzyme in an inactive state.[6][9] Because this mechanism relies on the conserved catalytic serine, the potential for cross-reactivity across the family is significant.
Figure 1: Mechanism of serine hydrolase inhibition by a trifluoromethyl ketone (TFMK).
The Gold Standard: Competitive Activity-Based Protein Profiling (ABPP)
To comprehensively map the selectivity of an inhibitor like OTFK, we turn to Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to globally profile the functional state of entire enzyme families directly within complex proteomes.[1][10][11]
For inhibitor selectivity, a competitive ABPP workflow is the industry standard.[12][13][14] This method pits the test inhibitor against a broad-spectrum, irreversible activity-based probe (ABP). The degree to which the inhibitor prevents the ABP from labeling enzymes reveals the inhibitor's potency and selectivity across the entire enzyme class.
The workflow is as follows:
-
Inhibitor Incubation: A native proteome (e.g., cell lysate, tissue homogenate) is pre-incubated with varying concentrations of the test inhibitor (e.g., OTFK). During this time, the inhibitor binds to its on- and off-targets.
-
Probe Labeling: A broad-spectrum serine hydrolase ABP, such as a fluorophosphonate (FP) probe linked to a reporter tag (e.g., Rhodamine for fluorescence or Biotin for mass spectrometry), is added to the mixture.[1][10] This probe covalently and irreversibly labels the active site serine of any enzyme that is not already blocked by the test inhibitor.[12][15]
-
Analysis & Target Identification: The proteome is analyzed to quantify the extent of probe labeling. Enzymes that are potently engaged by the inhibitor will show a dose-dependent decrease in probe labeling.
Figure 2: Workflow for gel-based competitive Activity-Based Protein Profiling (ABPP).
Comparative Analysis: Profiling this compound
The long oleyl chain of OTFK suggests a primary affinity for lipases or other hydrolases involved in lipid metabolism. A comprehensive off-target profile would compare its potency (IC50) against its primary target with its activity against a panel of other serine hydrolases.
The table below presents illustrative data demonstrating how the selectivity of OTFK would be represented. This data is hypothetical but based on known off-target profiles of other lipid-modifying enzyme inhibitors.
| Enzyme Target | Primary Function | OTFK IC50 (nM) [Illustrative] | Selectivity vs. Target X |
| Target X (e.g., MAGL) | Lipid Metabolism | 50 | 1x |
| FAAH | Endocannabinoid Signaling | 800 | 16x |
| FAAH2 | Endocannabinoid Signaling | 2,500 | 50x |
| ABHD6 | Lipid Metabolism | 450 | 9x |
| CES1 | Carboxylesterase / Drug Metabolism | >10,000 | >200x |
| CES2 | Carboxylesterase / Drug Metabolism | 7,500 | 150x |
| LIPE | Hormone-Sensitive Lipase | 1,200 | 24x |
| PNPLA6 | Neuropathy Target Esterase | >10,000 | >200x |
Interpretation: In this illustrative profile, OTFK is highly potent against its primary target. It shows moderate off-target activity against other lipid-metabolizing enzymes like ABHD6 and FAAH but is highly selective against the carboxylesterases (CES1/2) and PNPLA6. This type of quantitative data is essential for predicting potential side effects and guiding medicinal chemistry efforts to improve selectivity.
Experimental Protocol: Gel-Based Competitive ABPP
This protocol provides a detailed methodology for determining the IC50 values of an inhibitor against serine hydrolases in a complex proteome.
A. Materials
-
Proteome Source: e.g., Mouse brain tissue or cultured cells (e.g., SW620)
-
Lysis Buffer: PBS, pH 7.4
-
Inhibitor Stock: Oleyl-TFMK in DMSO (e.g., 1000x stock concentrations)
-
Activity-Based Probe: FP-Rhodamine (FP-TAMRA), 10 µM stock in DMSO
-
SDS-PAGE reagents: 4x Laemmli sample buffer, precast gels, running buffer
-
Instrumentation: Sonicator, refrigerated centrifuge, fluorescence gel scanner
B. Protocol Steps
-
Proteome Preparation:
-
Rationale: To obtain a native mixture of active enzymes for profiling.
-
Homogenize tissue or cell pellet in ice-cold PBS using a sonicator.
-
Centrifuge at 100,000 x g for 45 minutes at 4°C to pellet membranes and insoluble components.
-
Collect the supernatant (soluble proteome) and determine the total protein concentration using a BCA or Bradford assay. Adjust the concentration to 1 mg/mL with PBS.
-
-
Competitive Inhibition:
-
Rationale: To allow the test inhibitor to bind to its targets in a dose-dependent manner before "snapshotting" the remaining activity with the ABP.
-
In separate microcentrifuge tubes, aliquot 50 µL of the 1 mg/mL proteome.
-
Add 0.5 µL of the inhibitor stock solution (or pure DMSO for the vehicle control) to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Activity-Based Probe Labeling:
-
Rationale: To covalently label all active serine hydrolases whose active sites are not blocked by the inhibitor.
-
Add 1 µL of 10 µM FP-Rhodamine to each reaction tube (final concentration ~200 nM).
-
Incubate for another 30 minutes at 37°C.
-
-
SDS-PAGE Analysis:
-
Rationale: To separate the labeled proteins by molecular weight for visualization.
-
Quench the labeling reaction by adding 17 µL of 4x Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% or 12% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Data Acquisition and Analysis:
-
Rationale: To quantify the activity of each enzyme band and determine the inhibitor's potency.
-
Scan the gel using a fluorescence scanner (e.g., Typhoon or ChemiDoc) with excitation/emission settings appropriate for Rhodamine/TAMRA (~532 nm / ~580 nm).
-
Identify fluorescent bands corresponding to specific serine hydrolases. The intensity of each band is proportional to the enzyme's activity.
-
Quantify the integrated density of each band using software like ImageJ.
-
Normalize the intensity of each inhibitor-treated band to the DMSO control. Plot the normalized intensity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each enzyme.
-
Conclusion and Future Directions
The trifluoromethyl ketone scaffold is a powerful tool for modulating serine hydrolase activity. However, its broad reactivity necessitates a rigorous assessment of selectivity to ensure the development of safe and effective chemical probes and therapeutics. Competitive activity-based protein profiling is the definitive method for this analysis, providing a comprehensive, quantitative map of an inhibitor's interactions across the entire enzyme superfamily in a native biological context.[12][16] The data generated from these studies are invaluable, not only for flagging potential liabilities but also for guiding structure-activity relationship (SAR) studies to rationally engineer inhibitors with improved selectivity profiles. For Oleyl-TFMK, the next steps would involve confirming its primary target and using mass spectrometry-based ABPP to identify any unknown off-targets not resolved by gel-based methods.
References
- Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. (n.d.). Google Books.
- van der Stelt, M., et al. (2016). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science.
- Serine Hydrolase Activity‐Based Probes for use in Chemical Proteomics. (n.d.).
- Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (2023).
- Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. (2014).
- Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. (n.d.). RSC Publishing.
- Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. (n.d.).
- Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry.
- Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. (2025).
- Competitive profiling for enzyme inhibitors using chemical probes. (2020).
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2007).
- Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers.
- Inhibition of serine proteases by peptidyl fluoromethyl ketones. (1986). OSTI.GOV.
- Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes.
- Mechanism of Slow-Binding Inhibition of Human Leukocyte Elastase by Trifluoromethyl Ketones. (1987).
- Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH). (2012).
- Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. (n.d.). Science.org.
- Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (n.d.). Stanford Medicine.
- Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. (2015).
- Zuhl, A. M., et al. (2012). Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. Journal of the American Chemical Society.
- Wheelock, C. E., et al. (2008). Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Oleyl Trifluoromethyl Ketone
Introduction: Oleyl trifluoromethyl ketone (OTK) is a valuable research tool, primarily known as a potent inhibitor of fatty acid amide hydrolase (FAAH).[1] As an analog of oleic acid where the carboxylic acid is replaced by a reactive trifluoromethyl ketone group, its unique biochemical properties are of great interest in drug development and neuroscience.[1] However, the very features that make it a potent inhibitor also necessitate a rigorous approach to laboratory safety. This guide provides essential, field-tested safety and logistical protocols for researchers handling OTK, ensuring both personal safety and experimental integrity.
Inferred Hazard Profile of this compound
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by analyzing its structural components: the trifluoromethyl ketone functional group and the long oleyl (C18) lipid chain. The trifluoromethyl group is a strong electron-withdrawing group, making the adjacent carbonyl carbon highly electrophilic and reactive.
Potential Health Effects:
-
Skin and Eye Irritation: Based on data for analogous compounds like Palmityl Trifluoromethyl Ketone and 3'-(Trifluoromethyl)acetophenone, OTK should be presumed to be a significant skin and eye irritant.[2][3] Prolonged contact may lead to dermatitis.[3][4]
-
Respiratory Tract Irritation: Vapors or aerosols are likely to cause respiratory tract irritation.[3][5] Handling should always occur in a well-ventilated area, preferably a certified chemical fume hood.
-
Ingestion: Ingestion may cause gastrointestinal irritation.[3][4]
-
Flammability: this compound itself is a high-boiling-point liquid and not highly flammable. However, it is often supplied as a solution in a flammable solvent like ethanol.[1][2] Therefore, the overall flammability hazard of the solution must be considered, and ignition sources must be avoided.[2]
Routes of Exposure:
-
Dermal Contact: The most common route of accidental exposure.
-
Inhalation: Particularly if the compound is aerosolized, heated, or if working outside of a fume hood.
-
Ocular Contact: Splashes pose a significant risk of serious eye irritation or damage.[2]
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical. The following protocol is designed as a self-validating system, where each component addresses a specific risk.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, aliquoting, and addition to reaction mixtures, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of vapors and contain spills.
Essential PPE Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Double Gloving: Inner nitrile glove, outer butyl or Viton™ glove. | The trifluoromethyl ketone group presents a complex chemical resistance challenge. Nitrile provides good general protection and dexterity, but its resistance to ketones can be poor.[6] An outer glove of a more robust material like butyl rubber, specifically recommended for ketones, provides a higher level of protection.[6] Always consult the glove manufacturer's resistance guide for specific breakthrough times. |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles AND a full-face shield. | Goggles are essential to protect against splashes.[7] A face shield is mandatory when handling quantities greater than a few milliliters or when performing any operation with a higher splash potential (e.g., vortexing, sonicating) to protect the entire face.[7] |
| Body Protection | Flame-resistant (FR) lab coat (NFPA 2112 compliant). | Given that OTK is often in a flammable solvent, an FR lab coat is critical to protect against flash fires.[8] The coat should be fully buttoned with sleeves rolled down. |
| General Attire | Long pants and fully enclosed shoes. | No skin should be exposed between the lab coat and footwear. Synthetic clothing (e.g., polyester, nylon) should be avoided as it can melt and fuse to the skin in a fire.[8] |
Operational Plan: Safe Handling Workflow
Adherence to a strict, sequential workflow minimizes risk at every stage.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Halogenated Organic Waste Stream
This compound is a halogenated organic compound. It is imperative that it is disposed of correctly to prevent environmental contamination and ensure regulatory compliance. Cross-contamination of waste streams can lead to dangerous reactions and significantly increase disposal costs.[9]
Key Disposal Principles:
-
Segregation is Mandatory: All waste containing OTK (e.g., contaminated tips, wipes, solvents) must be placed in a designated "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated organic waste (like acetone or hexane) or aqueous waste.[9]
-
Container Requirements: Use a designated, properly labeled hazardous waste container that is in good condition with a secure, threaded cap.[11] The container must be kept closed except when adding waste.[11]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents, including "this compound."[11] Do not use abbreviations.
Caption: Waste disposal decision workflow for this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the contaminated absorbent into the sealed halogenated waste container.[2] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[11]
By implementing this comprehensive safety and handling plan, researchers can confidently work with this compound, harnessing its scientific potential while upholding the highest standards of laboratory safety.
References
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. Available at: [Link]
-
University of California, Santa Cruz. Hazardous Waste Segregation Guidelines. Available at: [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
Personal Protective Solutions. Ketodex ‐ Ketone Resistant Chemical Gauntlet. Available at: [Link]
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U.S. Environmental Protection Agency. (2022). Personal Protective Equipment. Available at: [Link]
-
University of California, Los Angeles, Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. Available at: [Link]
-
Farnell. (2010). Material Safety Data Sheet - Fine-L-Kote SR (High Viscosity). Available at: [Link]
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University of Oregon, Department of Chemistry and Biochemistry. Flame Resistant PPE. Available at: [Link]
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The University of Tennessee, Knoxville, Environmental Health & Safety. Personal Protective Equipment (PPE) - Glove Selection Chart. Available at: [Link]
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MySkinRecipes. This compound. Available at: [Link]
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Valspar. (2015). Safety Data Sheet. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
